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  • Product: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine
  • CAS: 802580-12-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The imidazo[1,2-b]pyridazine ring system has firmly established itself as one such scaffold.[1] Its rigid, bicyclic structure and specific arrangement of nitrogen atoms make it an exceptional bioisostere for purines, allowing it to interact effectively with the ATP-binding sites of numerous protein kinases.[2]

Derivatives of this core are found in a wide array of biologically active agents, demonstrating potent activities as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and Bruton's tyrosine kinase (BTK).[1][3] This versatility has led to their investigation in therapeutic areas ranging from oncology and neurodegenerative disease to microbial infections.[4]

This guide focuses on a particularly valuable derivative: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine . The strategic placement of a phenyl group at the 2-position and a bromine atom at the 3-position creates a molecule that is not only a potential pharmacophore in its own right but also a highly versatile intermediate for further chemical elaboration. The bromine atom, in particular, serves as a crucial synthetic handle for introducing diverse functionalities through metal-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). Understanding the physicochemical properties, synthesis, and reactivity of this compound is therefore essential for researchers aiming to leverage its potential in drug development programs.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. Properties such as solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific experimental data for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is not extensively published, we can compile its core properties and provide well-grounded estimates based on its constituent parts and closely related analogues.

PropertyValue / DescriptionSource / Rationale
CAS Number 802580-12-7[5]
Molecular Formula C₁₂H₈BrN₃[6]
Molecular Weight 274.12 g/mol Calculated
Appearance Expected to be a White to Light Yellow Powder/CrystalBased on the appearance of the parent compound, 3-bromoimidazo[1,2-b]pyridazine.
Melting Point (°C) Estimated: >150 °CThe parent compound, 3-bromoimidazo[1,2-b]pyridazine, has a melting point of 148-152 °C. The addition of the phenyl group is expected to increase the melting point due to increased molecular weight and potential for π-stacking interactions.
Predicted pKa ~2.0 - 2.5The predicted pKa of 3-bromoimidazo[1,2-b]pyridazine is 2.35±0.30. The electron-donating nature of the phenyl group at the 2-position is unlikely to significantly alter the basicity of the pyridazine nitrogen atoms.
Predicted XLogP3 ~3.0 - 3.5The calculated LogP for the parent 3-bromo-scaffold is ~1.4.[7][8] The addition of a phenyl group typically increases the LogP value by approximately 1.5-2.0 units. This value suggests moderate lipophilicity, often favorable for cell membrane permeability.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low solubility in water.Typical for heterocyclic compounds of this nature. The moderate LogP suggests that aqueous solubility will be limited, a critical consideration for formulation and assay development.
Storage Store at room temperature in a dark, dry place.Recommended for similar heterocyclic compounds to prevent degradation.

Synthesis and Characterization: A Proposed Pathway

A robust and reproducible synthetic route is paramount. While a specific, dedicated synthesis for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is not readily found in single publications, a logical and field-proven two-step approach can be constructed based on established methodologies for this class of heterocycles.[1][3] The strategy involves an initial condensation to form the bicyclic core, followed by a regioselective bromination.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 3-Aminopyridazine C 2-Phenylimidazo[1,2-b]pyridazine A->C Reflux, Ethanol       B 2-Bromo-1-phenylethanone (α-Bromoacetophenone) B->C C_clone 2-Phenylimidazo[1,2-b]pyridazine D N-Bromosuccinimide (NBS) E 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (Target Compound) D->E C_clone->E CHCl₃ or CCl₄      

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Expertise & Causality: This protocol is designed for efficiency and control. The choice of ethanol as a solvent in Step 1 is standard for Tschitschibabin-type reactions, as it effectively dissolves the reactants and is easily removed. The subsequent bromination in Step 2 uses N-Bromosuccinimide (NBS), a mild and highly regioselective brominating agent for electron-rich heterocycles, minimizing the formation of over-brominated side products. Chloroform is chosen as the solvent for its inertness and ability to dissolve both the substrate and NBS.

Step 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine

  • Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminopyridazine (1.0 eq) and absolute ethanol to form a solution.

  • Addition: Slowly add a solution of 2-bromo-1-phenylethanone (α-bromoacetophenone) (1.05 eq) in ethanol to the flask at room temperature. The slight excess of the ketone ensures complete consumption of the limiting aminopyridazine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-aminopyridazine spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr generated and basify the mixture to a pH of ~8-9. This deprotonates the product, precipitating it from the aqueous ethanol.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 2-phenylimidazo[1,2-b]pyridazine.

Step 2: Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

  • Reactant Charging: Dissolve the 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) from Step 1 in chloroform (CHCl₃) in a round-bottom flask protected from light.

  • Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution at 0 °C (ice bath). The 3-position of the imidazo[1,2-b]pyridazine ring is electron-rich and the most susceptible to electrophilic attack. Conducting the reaction at a low temperature helps control the reaction rate and selectivity.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Characterization
  • ¹H & ¹³C NMR: The structure should be confirmed by NMR spectroscopy. One would expect to see characteristic signals for the pyridazine ring protons, and the aromatic protons of the phenyl group. The disappearance of the singlet corresponding to the H-3 proton from the intermediate and the retention of the other core signals would confirm the successful and regioselective bromination.

  • Mass Spectrometry (MS): ESI-MS would be used to confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing >95% purity for use in biological assays.

Chemical Reactivity and Strategic Functionalization

The true value of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine in drug discovery lies in its potential for diversification. The C-3 bromine is a versatile synthetic handle for introducing new chemical entities via cross-coupling chemistry. This allows for the rapid generation of a library of analogues to probe the SAR of a given biological target.

G cluster_0 Cross-Coupling Reactions Core 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Suzuki R-B(OH)₂ (Boronic Acid) Product: 3-Aryl/Alkyl Core->Suzuki Pd Catalyst Sonogashira R-C≡CH (Terminal Alkyne) Product: 3-Alkynyl Core->Sonogashira Pd/Cu Catalysts Buchwald R₂NH (Amine) Product: 3-Amino Core->Buchwald Pd Catalyst G Stimuli Inflammatory Stimuli (TNFα, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MKKs MKKs (MAP2K) TAK1->MKKs Phosphorylates NFkB NF-κB IKK->NFkB Activates MAPKs MAPKs (JNK, p38) MKKs->MAPKs Activates Gene Inflammatory Gene Expression NFkB->Gene MAPKs->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TAK1 Blocks ATP Binding

Caption: Inhibition of the TAK1 signaling cascade by an imidazo[1,2-b]pyridazine-based inhibitor.

Conclusion

3-Bromo-2-phenylimidazo[1,2-b]pyridazine is more than just a chemical entity; it is a strategic platform for the discovery of novel therapeutics. Its physicochemical properties are amenable to drug development, and its synthesis is achievable through established chemical transformations. The true power of this molecule is realized in its role as a versatile intermediate. The C-3 bromine unlocks a gateway to a vast chemical space through proven cross-coupling methodologies, enabling the rational design of potent and selective kinase inhibitors. As research continues to uncover the intricate roles of kinases in disease, scaffolds like this will remain at the forefront of the quest for new and effective medicines.

References

  • Arroba, A. R. (n.d.). 802580-12-7 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine. Alichem. Retrieved January 29, 2026, from [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(35), 8985–9011. Available at: [Link]

  • Švete, J. (2002). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives. Arkivoc, 2002(8), 143-156. Available at: [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Singh, P., & Paul, K. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 13367-13376. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromoimidazo(1,2-b)pyridazine. PubChem. Retrieved January 29, 2026, from [Link]

  • Gundlewad, G., Wagh, S., & Patil, B. R. (2020). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Automated Topology Builder. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. Retrieved January 29, 2026, from [Link]

  • Di Mauro, G., et al. (2024). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. Available at: [Link]

  • Abell, A. D., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 260, 115637. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 998-1003. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

GSK1070916: A Technical Guide for Researchers and Drug Development Professionals

Introduction GSK1070916, a potent and selective small molecule inhibitor, has emerged as a significant tool in cancer research and drug development.[1][2] Identified as a powerful antagonist of Aurora B and Aurora C kina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

GSK1070916, a potent and selective small molecule inhibitor, has emerged as a significant tool in cancer research and drug development.[1][2] Identified as a powerful antagonist of Aurora B and Aurora C kinases, this compound demonstrates broad antitumor activity across a range of cancer cell lines and in vivo models.[1][3] This technical guide provides an in-depth overview of the properties, mechanism of action, and practical applications of GSK1070916 for researchers, scientists, and professionals in the field of oncology drug discovery.

It is important to note that while the topic specifies CAS number 802580-12-7, extensive research has identified the correct and widely referenced CAS number for GSK1070916 as 942918-07-2 .[4][5] This guide will proceed with the correct CAS number.

Core Properties of GSK1070916

GSK1070916 is a synthetic organic molecule belonging to the azaindole class of compounds.[6] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 942918-07-2[4][5]
Synonyms GSK-1070916, GSK-1070916A, compound 17k[4][7]
Molecular Formula C28H33N5O3[7]
Molecular Weight 507.27 g/mol [7]
Class Synthetic organic[7]

Mechanism of Action: Selective Inhibition of Aurora B/C Kinases

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[5][8] It exhibits high selectivity for these two kinases over the closely related Aurora A kinase.[5][8] The Aurora kinase family plays a critical role in the regulation of mitosis, and their overexpression is a common feature in many human cancers.[1][7]

The inhibitory activity of GSK1070916 against Aurora B and C is characterized by a remarkably slow dissociation rate, leading to a long residence time on the target enzymes.[2][8] This prolonged engagement is a distinguishing feature that may contribute to its potent and sustained cellular activity.[8]

The inhibition of Aurora B kinase by GSK1070916 disrupts several critical mitotic events. A primary downstream effect is the dose-dependent inhibition of the phosphorylation of histone H3 at serine 10 (pHH3-Ser10), a specific substrate of Aurora B kinase.[1][6] This disruption of normal mitotic progression does not lead to a mitotic arrest. Instead, cells fail to undergo proper cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which ultimately triggers apoptosis.[1]

cluster_0 Cellular Effects of GSK1070916 GSK1070916 GSK1070916 AuroraBC Aurora B/C Kinase GSK1070916->AuroraBC Inhibition HistoneH3 Histone H3 AuroraBC->HistoneH3 Phosphorylation pHH3 p-Histone H3 (Ser10) HistoneH3->pHH3 Cytokinesis Cytokinesis Failure pHH3->Cytokinesis Disruption Polyploidy Polyploidy Cytokinesis->Polyploidy Leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces cluster_1 Experimental Workflow start Start cell_culture Cell Culture start->cell_culture treatment GSK1070916 Treatment cell_culture->treatment proliferation_assay Cell Proliferation Assay treatment->proliferation_assay western_blot Western Blot treatment->western_blot end End proliferation_assay->end western_blot->end

Caption: A generalized experimental workflow for in vitro studies with GSK1070916.

In Vivo Studies and Pharmacodynamics

In murine xenograft models, intraperitoneal administration of GSK1070916 has been shown to inhibit the phosphorylation of Histone H3 in a dose-dependent manner. [2][6]This pharmacodynamic effect correlates with the antitumor activity observed in these models. [6]Studies have also investigated the pharmacokinetic profile of GSK1070916, measuring its concentrations in blood and tumor tissues following administration. [6]

Potential for Drug Resistance

Research has indicated that the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1) can confer acquired resistance to GSK1070916 in cancer cells. [3]GSK1070916 has been identified as a substrate for ABCB1, and its efflux from cancer cells by this transporter can reduce its intracellular concentration and thereby its efficacy. [3]This finding has important implications for the clinical development of GSK1070916 and suggests that co-administration with an ABCB1 inhibitor could be a strategy to overcome resistance. [3]

Clinical Development

A Phase 1 clinical trial has been completed to assess the safety, dosage, and toxicity of GSK1070916 in patients with advanced solid tumors. [7]

Safety and Handling

As a potent cytotoxic agent, GSK1070916 should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a designated area, such as a chemical fume hood, to minimize the risk of exposure. Consult the relevant Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant potential as an anticancer agent. Its well-defined mechanism of action and broad-spectrum activity make it an invaluable tool for both basic cancer research and clinical drug development. This guide provides a comprehensive overview to support the effective utilization of GSK1070916 in the laboratory and to inform its potential therapeutic applications.

References

  • Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., ... & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link]

  • Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2020). Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells. Frontiers in Oncology, 10, 589. [Link]

  • Hardwicke, M. A., Oleykowski, C. A., Plant, R., Wang, J., Liao, Q., Moss, K., ... & Patrick, D. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. ResearchGate. [Link]

  • Adams, J. L., et al. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GSK1070916. Retrieved from [Link]

  • Lai, Z., Yang, J., Wang, J., Sutton, D., Oleykowski, C. A., Plant, R., ... & Dhanak, D. (2010). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochemical Journal, 427(1), 115-124. [Link]

Sources

Foundational

3-Bromo-2-phenylimidazo[1,2-b]pyridazine as a pharmacophore

An In-Depth Technical Guide to 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: A Versatile Pharmacophore for Modern Drug Discovery Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that forms t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: A Versatile Pharmacophore for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, including the FDA-approved kinase inhibitor ponatinib.[1] This guide focuses on a key intermediate and pharmacophore, 3-bromo-2-phenylimidazo[1,2-b]pyridazine. The strategic placement of a bromine atom at the 3-position serves as a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling methodologies. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.[1] We will dissect the synthesis of this core, explore its functionalization, and provide an in-depth analysis of its application in developing potent inhibitors for critical therapeutic targets, including Bruton's Tyrosine Kinase (BTK), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and voltage-gated calcium channels. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.

Part 1: The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The imidazo[1,2-b]pyridazine is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[2] Its rigid structure and specific arrangement of nitrogen atoms make it an excellent scaffold for interacting with various biological targets, particularly the ATP-binding pocket of kinases.[3] The inherent versatility of this core is demonstrated by its presence in a wide array of therapeutic agents targeting indications from cancer to autoimmune and infectious diseases.[1][2]

The 2-phenyl substitution on this core provides a foundational hydrophobic moiety that can be oriented to occupy key pockets within a target protein. However, the true power of this specific scaffold lies in the C3-bromo substituent, which transforms the molecule from a simple building block into a platform for rapid library generation and lead optimization.

Part 2: The 3-Bromo Substituent: A Gateway to Chemical Diversity

The bromine atom at the 3-position is not merely a substituent; it is a strategic linchpin for chemical diversification. Its presence makes the 3-bromo-2-phenylimidazo[1,2-b]pyridazine core an ideal substrate for a multitude of metal-catalyzed cross-coupling reactions, including but not limited to Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2][4]

This synthetic accessibility is paramount in drug discovery for several reasons:

  • Late-Stage Functionalization: It allows for the introduction of complex and diverse chemical groups late in the synthetic sequence, preserving hard-won molecular complexity.

  • Rapid SAR Exploration: Libraries of analogs can be generated efficiently from a common intermediate, enabling a thorough investigation of the structure-activity relationships (SAR) around the core scaffold.

  • Fine-Tuning of Properties: The ability to introduce a wide range of aryl, heteroaryl, alkyl, and amino groups allows for the precise modulation of pharmacological and pharmacokinetic properties such as potency, selectivity, solubility, and metabolic stability.

The general workflow leveraging this key feature is illustrated below.

G cluster_0 Core Synthesis cluster_1 Activation cluster_2 Diversification A 3-Aminopyridazine C Cyclocondensation A->C B α-Bromoacetophenone Derivative B->C D 2-Phenylimidazo[1,2-b]pyridazine C->D E Bromination (e.g., NBS) D->E F 3-Bromo-2-phenylimidazo [1,2-b]pyridazine E->F G Metal-Catalyzed Cross-Coupling F->G Suzuki, Sonogashira, Heck, etc. H Diverse Library of Analogs G->H

Caption: Synthetic workflow for leveraging the 3-bromo intermediate.

Part 3: Synthetic Strategies and Methodologies

The synthesis of the title pharmacophore and its subsequent modification are robust and well-documented processes. The following protocols are representative of established methods.

Experimental Protocol 1: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine

This protocol describes the foundational cyclocondensation reaction. The causality lies in the nucleophilic attack of the exocyclic nitrogen of 3-aminopyridazine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration.

  • Reagents & Setup:

    • 3-Aminopyridazine (1.0 eq)

    • 2-Bromoacetophenone (1.05 eq)

    • Anhydrous Ethanol

    • Round-bottom flask with reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 3-aminopyridazine in anhydrous ethanol in the round-bottom flask.

    • Add 2-bromoacetophenone to the solution.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude product.

    • Recrystallize from ethanol or purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to obtain pure 2-phenylimidazo[1,2-b]pyridazine.

Experimental Protocol 2: Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

This step activates the core for diversification. N-Bromosuccinimide (NBS) is an electrophilic bromine source that readily reacts at the electron-rich C3 position of the imidazo[1,2-b]pyridazine ring.[5]

  • Reagents & Setup:

    • 2-Phenylimidazo[1,2-b]pyridazine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Acetonitrile or Dichloromethane (CH₂Cl₂)

    • Round-bottom flask protected from light, with magnetic stirrer.

  • Procedure:

    • Dissolve 2-phenylimidazo[1,2-b]pyridazine in the chosen solvent.

    • Cool the solution to 0°C in an ice bath.

    • Add NBS portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-bromo-2-phenylimidazo[1,2-b]pyridazine as a solid.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol demonstrates the power of the 3-bromo handle. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation with the boronic acid, and reductive elimination to form a new C-C bond.[4]

  • Reagents & Setup:

    • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 eq)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

    • Schlenk tube or microwave vial, equipped for inert atmosphere (N₂ or Ar).

  • Procedure:

    • To the reaction vessel, add the 3-bromo starting material, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the mixture to 80-120°C (conventional heating) or 140-160°C (microwave irradiation) for the required time (1-18 hours, or 15-30 min for microwave), monitoring by LC-MS or TLC.[4]

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain the desired C3-arylated product.

Part 4: Pharmacological Landscape and Key Therapeutic Targets

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold has been instrumental in the development of inhibitors against a range of high-value therapeutic targets.

Kinase Inhibition: A Dominant Therapeutic Avenue

The rigid, planar structure of the imidazo[1,2-b]pyridazine core makes it an ideal "hinge-binding" motif for many protein kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, making it a prime target for B cell malignancies.[6] Derivatives of the imidazo[1,2-b]pyridazine core have been developed as potent and highly selective irreversible BTK inhibitors. One such compound, TM471-1 , exhibited an IC₅₀ of 1.3 nM for BTK and, after demonstrating significant tumor regression in xenograft models, has advanced into Phase I clinical trials.[6][7] These inhibitors typically incorporate a reactive group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue in the BTK active site.

G BCR B Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Signaling Downstream Signaling PLCG2->Signaling Response B Cell Proliferation & Survival Signaling->Response Inhibitor Imidazo[1,2-b]pyridazine Derivative (TM471-1) Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and point of inhibition.

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition: TAK1 is overexpressed and constitutively active in multiple myeloma (MM), playing a key role in cancer cell growth and survival.[3][8] Researchers discovered that 6-substituted (morpholine or piperazine) imidazo[1,2-b]pyridazines with an appropriate aryl group at the 3-position (derived from the 3-bromo precursor) are potent TAK1 inhibitors.[8] A lead compound inhibited TAK1 with an IC₅₀ of 55 nM and showed potent growth inhibition (GI₅₀ as low as 30 nM) against MM cell lines.[3][8]

  • Other Kinase Targets: This versatile scaffold has also been used to develop inhibitors for FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia, and Cyclin-Dependent Kinases 12/13 (CDK12/13) for triple-negative breast cancer.[3][9]

Ion Channel Modulation: Applications in Neuroscience

Beyond kinases, the scaffold has shown promise in neurology.

  • Cav3.1 T-type Calcium Channel Blockade: Certain 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid derivatives have been identified as blockers of the human Cav3.1 voltage-gated calcium channel.[10] These compounds demonstrated promising in vivo anti-absence seizure activity in animal models, positioning them as potential antiepileptic drugs.[10] They also exhibited significant neuroprotective activity against oxidative stress in vitro.[10]

Antimicrobial Applications
  • Antimycobacterial Activity: A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives showed high activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum in vitro, with MIC₉₀ values as low as 0.63 µM.[11][12] However, these promising compounds suffered from very short metabolic half-lives (<10 min) in mouse liver microsomes, likely due to oxidative cleavage of the imidazole ring, which rendered them inactive in vivo.[11] This highlights a critical area for optimization: improving the metabolic stability of the core scaffold for this specific application.

Part 5: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-bromo-2-phenylimidazo[1,2-b]pyridazine core has yielded crucial insights into the structural requirements for potent and selective biological activity.

Position of SubstitutionType of Substituent / ModificationTargetEffect on Activity & RationaleReference
C3 Aryl/Heteroaryl groups via Suzuki couplingTAK1, BTKCritical for Potency. Allows for probing of a deep hydrophobic pocket and forming specific interactions to enhance binding affinity and selectivity.[6][8]
C3 Carboxylic AcidCav3.1Confers Activity. The acidic group likely forms a key ionic or hydrogen bond interaction within the ion channel protein.[10]
C6 Morpholine, PiperazineTAK1Essential for Potency. These groups occupy a solvent-exposed region and can be modified to improve solubility and pharmacokinetic properties.[3][8]
C2-Phenyl Fluoro substituentsMtbModulates Activity. Halogen substitution can alter electronic properties and metabolic stability, influencing potency.[11]
- Introduction of an acrylamide moietyBTKEnables Covalent Inhibition. This "warhead" is necessary for irreversible binding to a non-catalytic cysteine residue (Cys481) in BTK, leading to prolonged target engagement.[6][7]

Part 6: Future Directions and Outlook

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine pharmacophore remains a highly valuable starting point for drug discovery. Future efforts should focus on several key areas:

  • Expanding the Target Space: While kinase inhibition is a well-established strength, the demonstrated activity against ion channels suggests that this scaffold could be applied to a broader range of neurological and cardiovascular targets.

  • Overcoming Metabolic Liabilities: For applications like antimycobacterials, a key challenge is the metabolic instability of the imidazo[1,2-b]pyridazine core.[11] Future work must involve medicinal chemistry strategies to block these metabolic "hotspots," such as deuteration or the introduction of sterically hindering or electron-withdrawing groups.

  • Development of Covalent and Allosteric Modulators: The success of covalent BTK inhibitors highlights a promising strategy.[6][7] Applying this approach to other kinases or enzymes with suitably located nucleophilic residues could yield highly potent and selective agents. Furthermore, modification of the C3-substituent could lead to the discovery of allosteric modulators, offering novel mechanisms of action.

  • Application in PROTACs and Molecular Glues: The versatility of the 3-bromo handle makes it an ideal scaffold for incorporation into more complex modalities like Proteolysis-Targeting Chimeras (PROTACs). The imidazo[1,2-b]pyridazine could serve as the warhead for binding a target protein, with a linker and E3 ligase-binding moiety attached via the C3 position.

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Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has garnered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its proven success in yielding clinically relevant therapeutic agents.[1] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[2] This technical guide provides an in-depth exploration of the potential therapeutic targets of imidazo[1,2-b]pyridazine derivatives, moving beyond a mere catalog of activities to elucidate the underlying mechanisms and rationale for their selection in drug discovery programs. We will delve into key therapeutic areas where this scaffold has shown immense promise, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical entity.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-b]pyridazine nucleus represents a critical class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1] The successful development and FDA approval of Ponatinib (Iclusig®) , a multi-kinase inhibitor for the treatment of chronic myeloid leukemia, marked a watershed moment, sparking a resurgence of interest in this scaffold.[2] This success underscored the potential of imidazo[1,2-b]pyridazine derivatives to effectively interact with a variety of biological targets, solidifying its status as a "privileged scaffold" in medicinal chemistry.[1] These derivatives have shown promising activity as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic agents.[3]

This guide will systematically explore the key therapeutic targets of imidazo[1,2-b]pyridazine derivatives, providing a comprehensive overview of their mechanism of action and the experimental methodologies used for their validation.

Kinase Inhibition: A Dominant Therapeutic Avenue

The ability of the imidazo[1,2-b]pyridazine scaffold to fit into the ATP-binding pocket of various kinases has made it a cornerstone for the development of kinase inhibitors.[4] Strategic modifications to the core structure have led to the discovery of potent and selective inhibitors for a multitude of kinases implicated in cancer and autoimmune diseases.

Multi-Kinase Inhibition: The Ponatinib Paradigm

Ponatinib serves as the archetypal example of a multi-kinase inhibitor based on the imidazo[1,2-b]pyridazine framework. Its clinical success in overcoming resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia validates the scaffold's utility in targeting multiple signaling pathways simultaneously.[2]

Selective Kinase Inhibition: Tailoring for Precision Medicine

Beyond broad-spectrum inhibition, medicinal chemists have successfully designed imidazo[1,2-b]pyridazine derivatives with high selectivity for specific kinases, paving the way for more targeted therapies with potentially fewer off-target effects.

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[5] An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1) , has been identified as a potent and highly selective irreversible BTK inhibitor with an IC50 of 1.3 nM.[5] This compound demonstrated significant tumor growth inhibition in xenograft models and has advanced into Phase I clinical trials.[5]

  • Tyrosine Kinase 2 (Tyk2): Tyk2, a member of the Janus kinase (JAK) family, is involved in the signaling of key cytokines in autoimmune and inflammatory diseases.[6] Novel imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating efficacy in animal models of arthritis.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The imidazo[1,2-b]pyridazine scaffold has yielded potent and selective inhibitors of CDK2.[7] More recently, novel derivatives have been developed as covalent inhibitors of CDK12/13, which are promising targets for triple-negative breast cancer.[8]

  • Other Notable Kinase Targets: The versatility of the scaffold extends to other kinases including:

    • GSK-3β: Brain-penetrant inhibitors for potential use in neurodegenerative diseases.[2]

    • DYRKs and CLKs: Selective inhibitors with potential applications in various diseases.[9]

    • Mps1 (TTK): Orally available inhibitors with remarkable antiproliferative activity.[10]

    • Pim Kinases: Implicated in the progression of certain cancers, with the imidazo[1,2-b]pyridazine SGI-1776 showing inhibitory activity against Pim-1, -2, and -3.[11]

Experimental Protocol: Kinase Inhibition Assay (Example: BTK)

A detailed, step-by-step methodology for a typical in vitro kinase inhibition assay is provided below. This protocol is designed to be a self-validating system for assessing the potency of novel imidazo[1,2-b]pyridazine derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (BTK) - Substrate (e.g., poly(GT)) - ATP (radiolabeled or fluorescent) - Test Compound (Imidazo[1,2-b]pyridazine derivative) - Assay Buffer incubation Incubate: - Combine kinase, substrate, and test compound. - Initiate reaction by adding ATP. - Incubate at optimal temperature (e.g., 30°C) for a defined period. reagents->incubation Add to reaction plate termination Terminate Reaction: - Add stop solution (e.g., EDTA). incubation->termination Stop phosphorylation separation Separate Substrate and Product: - e.g., filter binding assay to capture phosphorylated substrate. termination->separation quantification Quantify Signal: - Measure radioactivity or fluorescence. - Signal is inversely proportional to inhibitor activity. separation->quantification ic50 Calculate IC50: - Plot inhibitor concentration vs. % inhibition. - Determine the concentration at which 50% of kinase activity is inhibited. quantification->ic50 Generate dose-response curve

Caption: Workflow for an in vitro kinase inhibition assay.

Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, and the imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the development of novel anti-inflammatory agents.[12]

IL-17A Inhibition: A Novel Approach for Autoimmune Diseases

The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, rheumatoid arthritis, and multiple sclerosis.[13][14] A series of novel imidazo[1,2-b]pyridazine derivatives have been identified as small molecule inhibitors of IL-17A.[13][14] These compounds offer the potential for an orally administered treatment with efficacy comparable to current biologic therapies that target this pathway.[13]

Targeting Neurodegenerative Disorders

The development of effective treatments for neurodegenerative diseases like Alzheimer's disease (AD) remains a major challenge. The imidazo[1,2-b]pyridazine scaffold has shown potential in this area, particularly in the context of diagnostics and potentially therapeutic intervention.

Ligands for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a key pathological hallmark of AD.[15] Researchers have synthesized and evaluated a series of imidazo[1,2-b]pyridazine derivatives for their ability to bind to Aβ plaques.[15] One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity (Ki = 11.0 nM) and is being explored for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.[15] This could aid in the early diagnosis of AD and in monitoring the efficacy of new therapies.[15]

Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has demonstrated a broad spectrum of activity against various pathogens.

Antibacterial and Antimycobacterial Activity

Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their antimycobacterial activity, with some compounds exhibiting potent in vitro activity against Mycobacterium tuberculosis H37Rv strains.[16] The lipophilic nature of these compounds also suggests potential for treating tuberculous meningitis.[16]

Antiviral Activity

The imidazo[1,2-b]pyridazine nucleus has been identified as a novel structural class of picornavirus inhibitors, with some derivatives showing broad-spectrum activity against human rhinoviruses and enteroviruses.[17] Additionally, certain substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines are potent inhibitors of human cytomegalovirus and varicella-zoster virus replication in vitro.[18]

Other Emerging Therapeutic Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold continues to be explored, leading to the identification of other promising therapeutic targets.

  • Benzodiazepine Receptors: Certain imidazo[1,2-b]pyridazine derivatives have shown high selective affinity for both central and peripheral-type (mitochondrial) benzodiazepine receptors, suggesting potential applications in neurological and psychiatric disorders.[19]

  • GPR39: The G protein-coupled receptor GPR39, a zinc-sensing receptor, has been identified as a novel target for some imidazo[1,2-b]pyridazine derivatives that were initially developed as kinase inhibitors.[20] This highlights the potential for off-target activities that could be therapeutically beneficial and warrants further investigation into the role of GPR39 in various physiological processes.[21]

Data Summary: Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives

Compound Class/ExampleTargetIC50/KiTherapeutic AreaReference
PonatinibMulti-kinaseVariesOncology[2]
Compound 22 (TM471-1)BTK1.3 nM (IC50)Oncology[5]
6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogsTyk2 JH20.015 to 0.035 nM (Ki)Autoimmune Diseases[6]
Imidazo[1,2-b]pyridazine derivativesCDK12/1315.5 nM (CDK12 IC50), 12.2 nM (CDK13 IC50)Oncology[8]
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineβ-Amyloid Plaques11.0 nM (Ki)Neurodegenerative Diseases[15]

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a privileged framework in modern drug discovery. Its adaptability has led to the development of a diverse array of bioactive molecules with potential applications across multiple therapeutic areas. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and the application of rational drug design principles, holds immense promise for the discovery of next-generation therapeutics. Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives, as well as exploring novel therapeutic targets to address unmet medical needs.

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Foundational

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Novel Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. Within the vast chemical space explored for kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has emerged as a particularly fruitful "privileged structure," giving rise to a multitude of potent and selective kinase inhibitors.[1] This guide provides a comprehensive technical overview of the discovery and development of novel kinase inhibitors based on this versatile heterocyclic core, intended for researchers and drug development professionals.

The Imidazo[1,2-b]pyridazine Core: A Foundation for Kinase Recognition

The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring structure that has demonstrated remarkable versatility in medicinal chemistry.[1] Its rigid, planar nature and the strategic placement of nitrogen atoms provide an ideal framework for establishing key interactions within the ATP-binding pocket of various kinases. This scaffold's potential was notably underscored by the FDA approval of ponatinib, a multi-kinase inhibitor containing the imidazo[1,2-b]pyridazine core, for the treatment of chronic myeloid leukemia.[1]

The core can be systematically functionalized at several positions, primarily at the 3- and 6-positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This modularity is a key reason for its "privileged" status, enabling medicinal chemists to explore a wide range of chemical space and optimize compounds for specific kinase targets.[2]

Synthetic Strategies: Building the Imidazo[1,2-b]pyridazine Scaffold

A robust and flexible synthetic approach is paramount for the successful exploration of any chemical scaffold. The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines can be efficiently achieved through a multi-step sequence, which is amenable to the generation of diverse compound libraries.

General Synthetic Protocol:

A common and effective route to 3,6-disubstituted imidazo[1,2-b]pyridazines is outlined below. This protocol allows for the introduction of various substituents at key positions, facilitating extensive structure-activity relationship (SAR) studies.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis often commences with a nucleophilic aromatic substitution on a di-substituted pyridazine starting material. For instance, reaction of a 3,6-dichloropyridazine with an amine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) under microwave irradiation can selectively introduce a substituent at the 6-position.[3]

Step 2: Bromination

Subsequent regioselective bromination of the imidazo[1,2-b]pyridazine precursor is a crucial step for enabling further diversification. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS).[3]

Step 3: Cyclization to Form the Imidazo[1,2-b]pyridazine Core

The bicyclic core is generally formed through the condensation of a substituted 3-aminopyridazine with an α-haloketone. This reaction proceeds under mild basic conditions, for example, using sodium bicarbonate.[4] The choice of α-haloketone directly determines the substituent at the 2-position of the final product.

Step 4: Further Functionalization via Cross-Coupling Reactions

With the core scaffold in hand, further modifications, particularly at the 3- and 6-positions, can be accomplished using a variety of modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are frequently employed to introduce a wide array of aryl, heteroaryl, and alkyl groups, enabling a thorough exploration of the chemical space around the scaffold.[5][6]

Experimental Workflow: General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

G cluster_0 Scaffold Construction and Diversification start Substituted Pyridazine snar Step 1: S_N_Ar (e.g., Amine, Microwave) start->snar bromination Step 2: Bromination (e.g., NBS) snar->bromination cyclization Step 3: Cyclization (α-haloketone, base) bromination->cyclization cross_coupling Step 4: Cross-Coupling (e.g., Suzuki, Heck) cyclization->cross_coupling final_product 3,6-Disubstituted Imidazo[1,2-b]pyridazine cross_coupling->final_product

Caption: A generalized synthetic workflow for 3,6-disubstituted imidazo[1,2-b]pyridazines.

Biological Evaluation: From In Vitro Assays to Cellular Activity

The biological characterization of novel imidazo[1,2-b]pyridazine derivatives is a critical step in the drug discovery process. A hierarchical testing cascade, starting with in vitro biochemical assays and progressing to cell-based and in vivo models, is typically employed to assess the potency, selectivity, and therapeutic potential of these compounds.

In Vitro Kinase Inhibition Assays

The initial evaluation of a compound's inhibitory activity against a specific kinase is performed using in vitro kinase assays.[7] These assays measure the ability of a compound to block the catalytic activity of a purified enzyme.[8]

Step-by-Step In Vitro Kinase Assay Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound at various concentrations. A common buffer for kinase assays contains Tris-HCl, MgCl₂, and DTT.

  • Reaction Initiation: In a multi-well plate, combine the kinase and the test compound and incubate for a short period to allow for binding. Initiate the kinase reaction by adding the substrate and ATP.[9]

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by heating.[9]

  • Detection: Quantify the extent of substrate phosphorylation. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[8]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).[10]

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.[10]

    • ELISA-based methods: Using a phospho-specific antibody to detect the phosphorylated substrate.[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_1 In Vitro Kinase Assay Workflow reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound initiation Initiate Reaction: Combine reagents in multi-well plate reagents->initiation incubation Incubate: Controlled temperature and time initiation->incubation termination Terminate Reaction: (e.g., EDTA, heat) incubation->termination detection Detect Phosphorylation: (Radiometric, Luminescence, etc.) termination->detection analysis Analyze Data: Determine IC50 value detection->analysis

Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.

Cell-Based Assays

Following the confirmation of in vitro activity, it is essential to evaluate the compound's efficacy in a cellular context. Cell-based assays provide a more physiologically relevant environment and can assess not only the inhibition of the target kinase but also the compound's ability to permeate cell membranes and exert its effect on downstream signaling pathways.

Step-by-Step Cell Viability Assay Protocol (e.g., MTT or WST-1):

  • Cell Seeding: Plate cancer cells or other relevant cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-b]pyridazine-based inhibitor for a specified duration (e.g., 48 or 72 hours).[11]

  • Addition of Viability Reagent: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) to each well.[11][12]

  • Incubation: Incubate the plate for a few hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.[11]

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ or IC₅₀ value, which represents the concentration of the compound that inhibits cell growth or viability by 50%.

Targeting Key Kinases: A Scaffold for Diverse Therapeutic Applications

The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile starting point for the development of inhibitors against a wide range of kinases implicated in various diseases.

Oncology
  • Anaplastic Lymphoma Kinase (ALK): Imidazo[1,2-b]pyridazine derivatives have been developed as potent ALK inhibitors, demonstrating efficacy against both wild-type and resistant mutant forms of the kinase, which are prevalent in certain types of non-small cell lung cancer.[13]

  • PIM Kinases: This family of serine/threonine kinases is overexpressed in many hematological and solid tumors. Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors, inducing apoptosis in cancer cells.[14]

  • Monopolar Spindle 1 (Mps1) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells. The imidazo[1,2-b]pyridazine scaffold has yielded potent and selective Mps1 inhibitors with significant antiproliferative activity.[13]

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving the TRK genes are oncogenic drivers in a variety of cancers. Imidazo[1,2-b]pyridazine-based inhibitors have shown promise in targeting both wild-type and mutant TRK kinases.[15][16]

Inflammation and Autoimmune Diseases
  • IκB Kinase β (IKKβ): As a central component of the NF-κB signaling pathway, IKKβ is a prime target for anti-inflammatory drug discovery. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors, blocking the production of pro-inflammatory cytokines.[17][18][19][20]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors and interleukin-1 receptors, making it a key target for inflammatory and autoimmune diseases.[15][21][22][23][24] Imidazo[1,2-b]pyridazine-based compounds have been identified as potent IRAK4 inhibitors.[6]

Neurodegenerative Diseases
  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the pathophysiology of Alzheimer's disease, and its inhibition is a promising therapeutic strategy. Brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed and shown to reduce tau phosphorylation in preclinical models.[25]

  • Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs): These kinases are involved in neurodevelopment and have been linked to neurodegenerative disorders. The imidazo[1,2-b]pyridazine scaffold has yielded selective inhibitors of DYRKs.[26][27][28][29]

Other Therapeutic Areas
  • Cdc-like kinases (CLKs): These kinases are involved in the regulation of RNA splicing, and their inhibition is being explored for the treatment of various diseases, including cancer and viral infections. Imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against CLKs.[4][25][30][31][32]

Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

G cluster_2 Key Signaling Pathways inhibitor Imidazo[1,2-b]pyridazine Inhibitor alk ALK inhibitor->alk pim PIM inhibitor->pim mps1 Mps1 inhibitor->mps1 trk TRK inhibitor->trk ikkb IKKβ inhibitor->ikkb irak4 IRAK4 inhibitor->irak4 gsk3b GSK-3β inhibitor->gsk3b dyrk DYRK inhibitor->dyrk clk CLK inhibitor->clk proliferation Cell Proliferation & Survival alk->proliferation apoptosis Apoptosis pim->apoptosis mitosis Mitosis mps1->mitosis trk->proliferation inflammation Inflammation ikkb->inflammation irak4->inflammation neurodegeneration Neurodegeneration gsk3b->neurodegeneration dyrk->neurodegeneration rna_splicing RNA Splicing clk->rna_splicing

Caption: Inhibition of various kinases and their associated signaling pathways by imidazo[1,2-b]pyridazine-based inhibitors.

Structure-Activity Relationship (SAR) and Kinome Selectivity

A crucial aspect of developing kinase inhibitors is optimizing their potency against the desired target while minimizing off-target effects. The imidazo[1,2-b]pyridazine scaffold allows for systematic SAR studies to achieve this goal.

Key SAR Insights:

  • Substitutions at the 3- and 6-positions: These positions are frequently modified to enhance potency and selectivity. The introduction of various aryl, heteroaryl, and alkyl groups at these positions can significantly impact the inhibitor's interaction with the kinase active site.[2][33]

  • Exploration of different substitution patterns: The strategic placement of substituents can influence the compound's conformation and its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

  • Macrocyclization: In some cases, macrocyclization of imidazo[1,2-b]pyridazine derivatives has been employed to improve potency and overcome drug resistance.[13]

Kinome Selectivity:

Achieving high selectivity is paramount to reduce the risk of off-target toxicities. Kinome-wide profiling, where a compound is tested against a large panel of kinases, is an essential tool for assessing selectivity. Imidazo[1,2-b]pyridazine-based inhibitors have been developed with excellent selectivity profiles, demonstrating the scaffold's potential for generating highly targeted therapeutics.[7]

Data Summary of Representative Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Kinase TargetRepresentative CompoundIC₅₀ (nM)Cell-based Activity (IC₅₀/GI₅₀, nM)Reference
ALKCompound O-102.6 (WT), 6.4 (G1202R)38 (Karpas299), 52 (BaF3-EML4-ALK G1202R)[13]
IRAK4Compound 51.3Selective for ABC subtype DLBCL with MYD88 L265P[6]
TRKCompound 15m0.08 (WT), 2.14 (G595R)Good antiproliferative activity against Ba/F3-TRK cell lines[15]
DYRK/CLKCompound 20a50 (DYRK1A), 82 (CLK1)-[33]

Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. Future research in this area will likely focus on:

  • Development of next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies is a major focus, particularly in oncology.

  • Exploration of new kinase targets: The versatility of the scaffold suggests that it can be adapted to inhibit other kinases that are currently considered "undruggable."

  • Application of novel drug delivery technologies: Enhancing the pharmacokinetic properties and tumor-targeting capabilities of imidazo[1,2-b]pyridazine-based inhibitors through advanced drug delivery systems could further improve their therapeutic index.

  • Combination therapies: Investigating the synergistic effects of imidazo[1,2-b]pyridazine-based kinase inhibitors with other targeted agents or immunotherapies holds great promise for improving treatment outcomes.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31229–31245. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (n.d.). National Institutes of Health. [Link]

  • Bendjeddou, L. Z., Loaëc, N., Villiers, B., Prina, E., Späth, G. F., Galons, H., Meijer, L., & Oumata, N. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696–709. [Link]

  • Method for producing 3,6-disubstituted-imidazo[1,2-b]pyridazine compounds. (n.d.).
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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities. (n.d.). MDPI. [Link]

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  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. (n.d.). MDPI. [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). International Journal of Molecular Sciences, 22(16), 8719. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023). European Journal of Medicinal Chemistry, 255, 115389. [Link]

  • 2.3 Cell viability assay. (n.d.). Bio-protocol. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). Bioorganic Chemistry, 155, 108737. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. (2024, July 30). Journal of Leukocyte Biology. [Link]

  • Mps1 Kinase and Spindle Checkpoint Signaling. (n.d.). Liu Lab | University of Colorado Boulder. [Link]

  • Trk receptor. (n.d.). In Wikipedia. [Link]

  • IRAK4. (n.d.). In Wikipedia. [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). STAR Protocols, 6(1), 103988. [Link]

  • IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. (n.d.). PLOS One. [Link]

  • Regulation of innate immune signaling by IRAK proteins. (n.d.). Frontiers in Immunology. [Link]

  • Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway. (n.d.). [Link]

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  • Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint. (n.d.). PNAS. [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PubMed Central. [Link]

  • PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. (n.d.). MDPI. [Link]

  • 51135 - Gene ResultIRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. (2025, November 25). NCBI. [Link]

  • The transduction mechanism of IKKβ. (n.d.). ResearchGate. [Link]

  • Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. (2018, August 15). Open Biology. [Link]

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Analogs

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocycle that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its wide s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocycle that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its wide spectrum of pharmacological activities.[1] This guide focuses specifically on the 3-bromo-2-phenylimidazo[1,2-b]pyridazine core, a versatile starting point for the development of potent and selective therapeutic agents. These analogs have been investigated for numerous applications, including as inhibitors of key kinases in oncology and inflammatory diseases, as antiviral agents, and as ligands for neurodegenerative disease targets.[2][3][4] This document provides a detailed exploration of the structure-activity relationships (SAR) of this class of compounds, delving into the synthetic strategies for molecular diversification, the impact of substitutions at key positions on biological activity, and the methodologies used to validate their therapeutic potential. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel imidazo[1,2-b]pyridazine-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocyclic compounds form the cornerstone of the pharmaceutical industry, with a significant percentage of FDA-approved drugs incorporating these structures.[1] Among them, the imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure. Its rigid, planar geometry and the strategic placement of nitrogen atoms allow it to engage in diverse non-covalent interactions—such as hydrogen bonding, π-stacking, and dipole-dipole interactions—with various biological receptors and enzyme active sites.[1]

Derivatives of this scaffold have been shown to exhibit a remarkable range of biological activities, including potent inhibition of kinases such as FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), transforming growth factor-β-activated kinase 1 (TAK1), and Janus kinases (JAKs).[2][3][5][6] This makes them highly valuable for developing treatments for cancers like acute myeloid leukemia (AML) and multiple myeloma, as well as inflammatory and autoimmune diseases.[2][5][6]

The 3-bromo-2-phenyl substitution pattern serves as a particularly strategic template. The phenyl group at the C2 position offers a vector for exploring interactions within target binding sites, while the bromine atom at the C3 position acts as a versatile chemical handle, enabling a wide array of cross-coupling reactions for further molecular diversification.

Caption: The core structure of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Foundational Synthetic Strategies and Key Functionalization Pathways

The exploration of SAR is fundamentally dependent on the accessible chemical space. For the 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold, a robust and modular synthetic approach is crucial. The common starting material for many analogs is 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine, which allows for sequential and site-selective modifications.[2][6]

General Synthetic Workflow

The typical synthetic pathway begins with the construction of the core heterocyclic system, followed by diversification through metal-catalyzed cross-coupling and nucleophilic substitution reactions. This modularity is a key advantage, as it allows for the systematic probing of different regions of the molecule.

G cluster_mods Site-Selective Functionalization start Precursors (e.g., 3-aminopyridazine) core_synthesis Core Cyclization (e.g., with α-bromoketone) start->core_synthesis intermediate Key Intermediate (3-Bromo-6-chloro-2-phenyl- imidazo[1,2-b]pyridazine) core_synthesis->intermediate mod_c6 C6 Substitution (Nucleophilic Aromatic Substitution) intermediate->mod_c6 mod_c3 C3 Modification (Suzuki, Heck, etc.) intermediate->mod_c3 final_analogs Diverse Analog Library mod_c6->final_analogs mod_c3->final_analogs mod_phenyl 2-Phenyl Ring Modification mod_phenyl->final_analogs

Caption: General workflow for synthesizing diverse imidazo[1,2-b]pyridazine analogs.

Experimental Protocol: C6 Amination

The substitution of the chloro group at the C6 position is a common and highly effective strategy for modulating biological activity.[6][7] Amination at this position can introduce crucial hydrogen bond donors and acceptors, enhancing target engagement and improving physicochemical properties.[5]

Protocol: Synthesis of 6-Amino-3-bromo-2-phenylimidazo[1,2-b]pyridazine Analogs

  • Reagents & Setup: To a sealable reaction tube, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq.), the desired primary or secondary amine (2.0-4.0 eq.), and a suitable solvent such as n-propanol or DMSO.[6][7]

  • Catalysis/Additives (if necessary): For less reactive amines, the addition of a base (e.g., CsF, 1.0 eq.) and a phase-transfer catalyst (e.g., BnNEt3Cl, 10 mol%) can significantly improve yields.[7]

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-150 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[6]

  • Work-up & Purification: After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the desired C6-aminated product.[6]

Causality: The choice of a high-boiling-point polar solvent like n-propanol or DMSO facilitates the nucleophilic aromatic substitution by enabling higher reaction temperatures and solvating the ionic intermediates. The use of excess amine drives the reaction to completion.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-bromo-2-phenylimidazo[1,2-b]pyridazine analogs is highly sensitive to substitutions at several key positions. A systematic analysis reveals critical insights for rational drug design.

SAR at the C6 Position

The C6 position is a primary site for pharmacomodulation.

  • Amination: Introducing small, cyclic amines like morpholine or piperazine at C6 has been shown to yield potent TAK1 inhibitors active against multiple myeloma cell lines.[6] Amination with groups like pyrrolidine or benzylamine can enhance pharmacological activity by improving hydrogen bonding and steric fit within kinase active sites.[5]

  • Aromatic Amines: In the context of Tyk2 JH2 inhibitors, replacing a simple aniline at C6 with a more complex (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino group led to a dramatic improvement in metabolic stability, a critical parameter for drug development.[8]

SAR at the C3 Position

The C3 position, initially occupied by bromine, is pivotal.

  • Aryl Substitutions: Replacing the bromine with aryl groups via Suzuki coupling is a common strategy. In the development of DYRK1A inhibitors, moving a 3-(trifluoromethoxy)phenyl substituent from the C2 position to the C3 position resulted in a remarkable 1000-fold increase in binding affinity, highlighting the unique importance of substitution at C3.[3]

  • Other Groups: For Neuropeptide S Receptor antagonists, the 3-bromo intermediate was functionalized via halogen-metal exchange to introduce tertiary alcohol moieties.[9]

SAR at the C2-Phenyl Ring

Modifications to the 2-phenyl ring are crucial for fine-tuning potency and selectivity.

  • Substituent Effects: The electronic nature and position of substituents on the phenyl ring influence activity. For antiviral activity against Bovine Viral Diarrhoea Virus (BVDV), a 4-fluorophenyl group at C2 contributed to the most selective inhibitor in one series.[4]

  • Specific Functional Groups: In the development of ligands for β-amyloid plaques, a 2-(4′-dimethylaminophenyl) group was found to be a key requirement for achieving high binding affinity (Ki = 11.0 nM).[10]

SAR Summary Table
PositionModification TypeExample Substituent(s)Observed Effect on ActivityTarget Class ExampleReference
C6 Amination (cyclic)Morpholine, PiperazineIncreased potencyTAK1 Kinase[6]
C6 Amination (aromatic)(2-oxo-dihydropyridin-3-yl)aminoDramatically improved metabolic stabilityTyk2 Pseudokinase[8]
C3 Arylation3-(trifluoromethoxy)phenyl1000x increase in binding affinityDYRK1A Kinase[3]
C2-Phenyl Halogenation4-FluorophenylIncreased selectivityBVDV (Antiviral)[4]
C2-Phenyl Amine Substitution4'-DimethylaminophenylHigh binding affinityβ-Amyloid Plaques[10]

Case Study: Imidazo[1,2-b]pyridazines as Kinase Inhibitors

The inhibition of protein kinases is a major application for this scaffold.[2] Many kinases share a conserved ATP-binding pocket, and the imidazo[1,2-b]pyridazine core can effectively mimic the purine ring of ATP, acting as a "hinge-binder."

Mechanism of Action: Targeting the Kinase ATP Pocket

Derivatives of 3-bromo-2-phenylimidazo[1,2-b]pyridazine often function as ATP-competitive inhibitors.[11] They occupy the ATP-binding site, forming key interactions (typically hydrogen bonds) with the "hinge region" of the kinase. The substituents at the C2, C3, and C6 positions then project into surrounding pockets, determining the compound's potency and selectivity for a specific kinase.

G cluster_pockets ATP Binding Pocket Kinase Kinase Active Site Hinge Hinge Region Front_Pocket Front Pocket Solvent_Channel Solvent Channel Inhibitor Imidazo[1,2-b]pyridazine Core C2-Phenyl Group C6-Amine Group Inhibitor:f0->Hinge H-Bonds Inhibitor:f1->Front_Pocket Hydrophobic Interactions Inhibitor:f2->Solvent_Channel H-Bonds & Solvation

Caption: Proposed binding mode of an imidazo[1,2-b]pyridazine inhibitor in a kinase ATP pocket.

Quantitative Data: Inhibition of mTOR Kinase

A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated as mTOR inhibitors, which are promising anticancer agents.[11] The data clearly shows the impact of substitutions on the C2-phenyl ring.

Compound IDC2-Phenyl SubstitutionmTOR IC₅₀ (µM)A549 Cell Line IC₅₀ (µM)
A17 4-fluoro-3-(trifluoromethyl)phenyl0.0670.03
A18 3-chloro-4-fluorophenyl0.0620.02
ControlKnown InhibitorN/AN/A
Data synthesized from a study by Zhang et al.[11]

These results demonstrate that potent, low-nanomolar inhibition of both the target enzyme (mTOR) and cancer cell proliferation can be achieved with specific halogenation patterns on the C2-phenyl moiety.[11] Compounds A17 and A18 were further shown to induce G1-phase cell cycle arrest and suppress downstream signaling pathways.[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of SAR data, a standardized biochemical assay is essential.

Protocol: General FLT3 Kinase Inhibition Assay

  • Reagents: Recombinant human FLT3 kinase, biotinylated polypeptide substrate, ATP, and a detection system (e.g., HTRF®, Lanthascreen®). Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Assay Procedure: a. In a 384-well plate, add the test compound dilutions. b. Add the FLT3 enzyme and incubate for 10-15 minutes to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the polypeptide substrate and ATP (at or near its Km value). d. Incubate for a defined period (e.g., 60 minutes) at room temperature. e. Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Analysis: Read the plate on a suitable plate reader. Convert the signal to percent inhibition relative to no-enzyme and no-inhibitor controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to define the dynamic range of the assay. Running a known, potent FLT3 inhibitor as a reference standard in parallel validates the assay's performance on a given day.

Conclusion and Future Perspectives

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold is a highly fruitful starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. The structure-activity relationship studies have established clear guidelines for optimization:

  • The C6 position is critical for modulating potency and pharmacokinetic properties, often through the introduction of various amine substituents.

  • The C3 position offers a powerful vector for achieving significant gains in affinity through the installation of aryl groups.

  • The C2-phenyl ring allows for fine-tuning of activity and selectivity through substitution.

Future work in this area should focus on multi-parameter optimization. While potency is crucial, improving metabolic stability, aqueous solubility, and oral bioavailability remains a key challenge.[8] The strategic combination of favorable substitutions at the C3 and C6 positions, guided by the principles outlined in this guide, holds significant promise for developing next-generation therapeutics to address unmet needs in oncology, immunology, and beyond.

References

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  • ResearchGate. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and....
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  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Tanneeru, K., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm. Available from: [Link]

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Foundational

The Versatility of the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Scaffold: A Launchpad for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a rem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on a key derivative, 3-bromo-2-phenylimidazo[1,2-b]pyridazine, a versatile building block that serves as an ideal starting point for the development of novel therapeutics. We will delve into its synthesis, chemical properties, and its role as a scaffold for generating potent and selective modulators of various biological targets. This document will provide field-proven insights, detailed experimental protocols, and a comprehensive analysis of its potential in modern drug discovery, with a particular focus on kinase inhibition and other therapeutic areas.

Introduction: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological macromolecules. This has led to the discovery of numerous derivatives with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, anti-tumor, and antiviral properties.[1][3] The versatility of this scaffold makes it a valuable starting point for the design of new drugs targeting a range of diseases.[2]

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine derivative is a particularly valuable intermediate. The bromine atom at the 3-position serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core structure. The phenyl group at the 2-position often plays a crucial role in binding to target proteins and can be readily modified to optimize potency and selectivity.

Synthesis and Physicochemical Properties

General Synthesis of the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Core

The synthesis of the 3-bromo-2-phenylimidazo[1,2-b]pyridazine core is typically achieved through a multi-step process. A common and efficient method involves the condensation of a substituted 3-aminopyridazine with a suitable α-haloketone, followed by bromination.

Experimental Protocol: Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

  • Step 1: Synthesis of 2-phenylimidazo[1,2-b]pyridazine.

    • To a solution of 3-aminopyridazine (1.0 eq) in a suitable solvent such as anhydrous ethanol, add 2-bromoacetophenone (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazo[1,2-b]pyridazine.

  • Step 2: Bromination of 2-phenylimidazo[1,2-b]pyridazine.

    • Dissolve the 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent like chloroform or acetic acid.

    • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

    • Dry the organic layer, filter, and concentrate to yield the crude 3-bromo-2-phenylimidazo[1,2-b]pyridazine.

    • Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of anhydrous ethanol in the first step is crucial to prevent side reactions and ensure a good yield of the condensation product.

  • NBS is a mild and selective brominating agent, making it ideal for the bromination of the electron-rich imidazole ring at the 3-position.

Physicochemical Properties

The physicochemical properties of 3-bromo-2-phenylimidazo[1,2-b]pyridazine are important for its handling, storage, and application in further synthetic transformations.

PropertyValueSource
Molecular Formula C₁₂H₈BrN₃PubChem
Molecular Weight 274.12 g/mol PubChem
Appearance White to light yellow powder/crystal[4]
Melting Point 148.0 to 152.0 °C[4]
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General Knowledge

A Versatile Scaffold for Drug Discovery

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine core has proven to be a highly effective starting point for the development of a wide range of therapeutic agents. The bromine at the 3-position allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5] This enables the generation of large libraries of compounds for high-throughput screening and lead optimization.

Workflow for Library Synthesis using the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Scaffold

G A 3-Bromo-2-phenylimidazo[1,2-b]pyridazine B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Diverse Library of 3-Substituted Derivatives B->E C->E D->E

Caption: A generalized workflow for diversifying the 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold.

Key Biological Targets and Therapeutic Applications

Derivatives of 3-bromo-2-phenylimidazo[1,2-b]pyridazine have shown potent activity against a variety of biological targets, leading to their investigation in several therapeutic areas.

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a well-established kinase-binding motif.[2] By modifying the substituents at the 3- and 6-positions, researchers have developed potent and selective inhibitors for a range of kinases implicated in cancer and other diseases.

  • Ponatinib (Tyrosine Kinase Inhibitor): 3-Bromoimidazo[1,2-b]pyridazine is a key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4]

  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of GSK-3β, a kinase implicated in Alzheimer's disease.[6] Structure-activity relationship (SAR) studies have led to the identification of brain-penetrant compounds that can reduce the hyperphosphorylation of tau protein.[6]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors: The 3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine derivative has been used to develop potent and selective inhibitors of TAK1, a kinase that is overexpressed in multiple myeloma.[5]

  • Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for FMS-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia, IκB kinase β (IKKβ) for inflammatory diseases, and dual inhibitors of c-Met and VEGFR2 for cancer therapy.[5][7][8]

Signaling Pathway Illustration: Inhibition of a Generic Kinase Pathway

G cluster_0 Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a 3-bromo-2-phenylimidazo[1,2-b]pyridazine derivative.

Neurodegenerative Diseases

Beyond kinase inhibition in cancer, the imidazo[1,2-b]pyridazine scaffold shows promise in the field of neurodegenerative diseases.

  • Alzheimer's Disease: As mentioned, GSK-3β inhibitors derived from this scaffold are being investigated for their potential to combat Alzheimer's disease.[6] Additionally, certain derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of the disease.[9] This suggests a dual therapeutic and diagnostic potential for these compounds.

  • Antiepileptic Activity: Some 2-phenylimidazo[1,2-b]pyridazine derivatives have been identified as human Cav3.1 voltage-gated calcium channel blockers with promising in vivo anti-absence seizure activity, positioning them as potential antiepileptic drugs.[10][11]

Infectious Diseases

The imidazo[1,2-b]pyridazine core has also demonstrated activity against various infectious agents.

  • Mycobacterium tuberculosis: A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown high activity against Mycobacterium tuberculosis in vitro.[12][13] Although in vivo efficacy was limited by metabolic instability, these findings provide a valuable starting point for the development of new anti-tuberculosis drugs.[13]

Anti-inflammatory and Analgesic Activity

Certain 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have been shown to possess significant analgesic activity and moderate anti-inflammatory properties.[14]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold have provided valuable insights into the structural requirements for biological activity.

TargetKey SAR FindingsReference
GSK-3β Modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core are crucial for potency and selectivity.[6]
β-Amyloid Plaques The substitution pattern at the 2- and 6-positions significantly influences binding affinity. The phenyl ring at the 2-position appears to be important for high affinity.[9]
IKKβ Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased inhibitory activity.[7]
c-Met/VEGFR2 para-Substituted inhibitors designed based on co-crystal structures showed potent dual inhibitory activity.[8]
M. tuberculosis A phenyl group with fluoro substituents at C2, a methoxy group at C3, and a benzyl-heteroatom moiety at C6 were associated with high activity.[13]

Conclusion and Future Perspectives

The 3-bromo-2-phenylimidazo[1,2-b]pyridazine scaffold is a highly versatile and valuable starting point for drug discovery. Its synthetic accessibility and the ease of functionalization at the 3-position make it an ideal platform for generating diverse chemical libraries. The broad spectrum of biological activities demonstrated by its derivatives, particularly in the area of kinase inhibition, underscores its potential for the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on further exploring the chemical space around this privileged scaffold, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and identifying new biological targets for this promising class of molecules. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of the 3-bromo-2-phenylimidazo[1,2-b]pyridazine core.

References

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Investigation. 2018; 8: 138-144. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available from: [Link]

  • Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available from: [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Research @ Flinders. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available from: [Link]

  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Available from: [Link]

  • Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. PubMed. Available from: [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. Available from: [Link]

  • 3-Bromoimidazo(1,2-b)pyridazine. PubChem. Available from: [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. PubMed. Available from: [Link]

  • 2-Bromo-6-methoxy-3-phenylimidazo[1,2-b]pyridazine. PubChem. Available from: [Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine via N-Bromosuccinimide (NBS) Electrophilic Substitution

Executive Summary The regioselective bromination of 2-phenylimidazo[1,2-b]pyridazine at the C3 position is a critical intermediate step in the synthesis of various kinase inhibitors (e.g., Ponatinib analogs) and neurolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective bromination of 2-phenylimidazo[1,2-b]pyridazine at the C3 position is a critical intermediate step in the synthesis of various kinase inhibitors (e.g., Ponatinib analogs) and neurological ligands. While elemental bromine (


) has historically been used, it poses significant handling risks and often leads to over-bromination.

This application note details a robust, high-yield protocol using N-Bromosuccinimide (NBS) . This method exploits the intrinsic nucleophilicity of the C3 position on the imidazo[1,2-b]pyridazine scaffold to achieve >90% regioselectivity under mild conditions. We provide a self-validating workflow, mechanistic insights, and troubleshooting parameters to ensure reproducibility in drug discovery campaigns.

Scientific Foundation & Mechanism

Why NBS?

N-Bromosuccinimide (NBS) is preferred over elemental bromine for this synthesis due to:

  • Stoichiometric Control: NBS allows for the precise release of electrophilic bromine (

    
    ), minimizing the formation of di-bromo byproducts (e.g., bromination at the phenyl ring or C6).
    
  • Safety Profile: It is a solid, non-volatile reagent that avoids the corrosive fumes associated with liquid bromine.

  • Atom Economy: The succinimide byproduct is water-soluble, simplifying downstream purification.

Mechanistic Logic: The C3 Nucleophile

The imidazo[1,2-b]pyridazine system is a fused heterocycle. The bridgehead nitrogen (N1) donates electron density into the imidazole ring, making C3 the most electron-rich and nucleophilic site.

When treated with NBS, the reaction proceeds via an Electrophilic Aromatic Substitution (


) :
  • Activation: The polarized N-Br bond in NBS is attacked by the C3

    
    -electrons.
    
  • Intermediate: A resonance-stabilized sigma complex (Wheland intermediate) is formed.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 3-bromo derivative.

Downstream Utility (The "Why")

The resulting 3-bromo-2-phenylimidazo[1,2-b]pyridazine is a "privileged scaffold." The C-Br bond at position 3 is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for rapid library generation of 3,6-disubstituted analogs.

G Start 2-Phenylimidazo[1,2-b]pyridazine NBS NBS Treatment (Electrophilic Source) Start->NBS Nucleophilic Attack (C3) Inter Sigma Complex (Intermediate) NBS->Inter Formation of C-Br Bond Prod 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Inter->Prod -H+ (Re-aromatization) Suzuki Suzuki Coupling (Ar-B(OH)2) Prod->Suzuki Pd(PPh3)4 / Base Sono Sonogashira Coupling (Terminal Alkyne) Prod->Sono PdCl2(PPh3)2 / CuI

Figure 1: Reaction pathway and downstream utility of the 3-bromo intermediate.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 2-Phenylimidazo[1,2-b]pyridazine (1.0 equiv).

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if it appears yellow/orange to remove free

    
    .
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (DCM). Alternative: Acetonitrile (MeCN) for greener processing.
    
  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Procedure (Standard Scale: 1 mmol)
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylimidazo[1,2-b]pyridazine (195 mg, 1.0 mmol) in CHCl3 (5 mL). Ensure complete dissolution.

  • Addition: Cool the solution to 0°C (ice bath) to control exothermicity, though the reaction runs well at Room Temperature (RT). Add NBS (187 mg, 1.05 mmol) portion-wise over 5 minutes.

    • Critical Control Point: Do not dump NBS all at once; high local concentrations can promote side reactions.

  • Reaction: Remove the ice bath and stir at RT (20-25°C) .

  • Monitoring: Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of starting material spot (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ). Typical time: 1–2 hours .[1]
  • Quenching: Once complete, dilute with DCM (10 mL) and wash with saturated

    
      (10 mL) to neutralize any residual bromine species.
    
  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine organics, wash with Brine (10 mL), and dry over anhydrous

      
      .
      
  • Purification: Filter and concentrate in vacuo. The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol or purify via short silica plug (eluting with DCM).

Characterization Data[1][4]
  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz): The diagnostic signal is the disappearance of the singlet at ~8.1 ppm (the C3 proton of the starting material). The phenyl ring protons and the pyridazine ring protons (doublets at ~7.9 and 8.4 ppm) remain but may shift slightly downfield due to the electron-withdrawing Br.

Optimization & Troubleshooting

The following table summarizes common issues and their scientific resolutions based on solvent and stoichiometry adjustments.

ParameterConditionObservation/OutcomeRecommendation
Solvent Chloroform (CHCl3) Excellent. High solubility, clean conversion.Primary Choice.
Acetonitrile (MeCN)Good. Product may precipitate, driving reaction.[2][3]Use if green chemistry is prioritized.
DMFHigh solubility but difficult to remove.Use only if substrate is insoluble in CHCl3.
Stoichiometry > 1.2 equiv NBSAppearance of di-bromo impurities (C6 bromination).Keep NBS between 1.00 – 1.05 equiv .
Temperature > 50°CDegradation/Tarring.[1][4] Radical bromination of benzylic positions possible.Maintain 0°C to 25°C .
Reagent Quality Old/Yellow NBSInconsistent yields; radical side reactions.Recrystallize NBS before use or store in dark/desiccator.
Process Workflow Diagram

Workflow Start Start: 1.0 eq Substrate in CHCl3 or DCM Cool Cool to 0°C Start->Cool AddNBS Add 1.05 eq NBS (Portionwise) Cool->AddNBS React Stir at RT (1-2 Hours) AddNBS->React Check TLC Check: SM Disappeared? React->Check Check->React No (Add 0.1 eq NBS) Quench Quench with Na2S2O3 (Remove oxidants) Check->Quench Yes Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup Final Product: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Workup->Final

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • NBS: Causes skin irritation and serious eye irritation. Avoid inhalation of dust. Store away from heat and reducing agents.

  • Chloroform: Suspected carcinogen. Handle in a well-ventilated fume hood.

  • Waste: Aqueous layers containing succinimide and thiosulfate should be disposed of in aqueous waste containers. Halogenated solvents must be segregated.

References

  • General Mechanism & Reagent Utility

    • N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[1][5][6] Master Organic Chemistry.

    • [Link]

  • Imidazo[1,2-b]pyridazine Scaffold Synthesis

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH / PubMed Central.
    • [Link]

  • Regioselective Functionalization

    • Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction.[7] ResearchGate.[4]

    • [Link]

  • Patent Literature (Kinase Inhibitor Context)

Sources

Application

Application Notes and Protocols for the Selective C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine heterocyclic system is a cornerstone in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine heterocyclic system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including applications as kinase inhibitors for cancer therapy, treatments for neurodegenerative diseases, and agents against microbial infections.[2] The ability to strategically functionalize this core structure is paramount for the development of novel therapeutics with enhanced potency and selectivity. Specifically, the introduction of amino groups at the C-6 position is a critical transformation, as these moieties often serve as key interaction points with biological targets or as handles for further molecular elaboration.

This guide provides a detailed, field-proven protocol for the efficient and selective C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a versatile intermediate in drug discovery programs. We will delve into the causality behind the experimental design, offering insights into the reaction mechanism and the roles of specific reagents to ensure reproducible and high-yielding results.

Underlying Principles: Reaction Mechanism and Regioselectivity

The selective amination at the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine is achieved through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This reaction pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups or heteroatoms within the ring system.[3]

Key Mechanistic Considerations:

  • Activation of the Pyridazine Ring: The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.

  • Regioselectivity (C-6 vs. C-3): The chlorine atom at the C-6 position is preferentially substituted over the bromine atom at the C-3 position. This selectivity is governed by the electronic properties of the imidazo[1,2-b]pyridazine system. The pyridazine ring is more electron-deficient than the imidazole ring, making the C-6 position more activated towards nucleophilic attack. While halogens are generally deactivating in electrophilic aromatic substitution, their powerful inductive electron-withdrawing effect activates the ring for nucleophilic attack. The chlorine at C-6 is more readily displaced in SNAr reactions.

  • The SNAr Pathway: The reaction proceeds via a two-step addition-elimination process. First, the amine nucleophile attacks the electron-deficient C-6 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction.[4] In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored.[4][5]

Below is a diagram illustrating the general workflow for this C-6 amination protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine, CsF, and BnNEt3Cl in DMSO B Add the desired primary or secondary amine A->B Step 1 C Heat the mixture at 100 °C for 24 hours under an inert atmosphere B->C Step 2 D Cool the reaction to room temperature C->D Step 3 E Perform aqueous work-up D->E Step 4 F Purify the crude product via column chromatography E->F Step 5 G Obtain pure C-6 aminated product F->G Final Product

Caption: General workflow for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Optimized Protocol for C-6 Amination

This protocol is based on a highly efficient method that provides excellent yields for a wide range of amines.[2][6]

Materials and Reagents:
  • Substrate: 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Amine: A variety of primary or secondary alkylamines (e.g., benzylamine, morpholine, pyrrolidine)

  • Base: Cesium fluoride (CsF)

  • Phase-Transfer Catalyst: Benzyltriethylammonium chloride (BnNEt3Cl)

  • Solvent: Anhydrous Dimethyl sulfoxide (DMSO)

  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen or argon gas inlet, standard laboratory glassware for work-up and purification.

Step-by-Step Experimental Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).

    • Add cesium fluoride (CsF, 1.0 eq) and benzyltriethylammonium chloride (BnNEt3Cl, 0.1 eq).

    • Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.1-0.2 M).

    • Flush the flask with an inert gas (nitrogen or argon).

  • Addition of Amine:

    • Add the desired primary or secondary amine (2.0 eq) to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.

  • Work-up:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-6 aminated 3-bromoimidazo[1,2-b]pyridazine derivative.

Rationale for Reagent Selection

  • Cesium Fluoride (CsF): While the reaction is an amination, CsF plays a crucial role as a base.[7] The fluoride ion is a strong hydrogen bond acceptor and can deprotonate the amine, increasing its nucleophilicity.[7] Furthermore, in this specific protocol, it is suggested that CsF facilitates an in situ halogen exchange, converting the C-6 chloro-substituent to a more reactive fluoro-substituent, which is a better leaving group in SNAr reactions.[2][4] This is due to the high electronegativity of fluorine, which further activates the carbon for nucleophilic attack.[4][5]

  • Benzyltriethylammonium chloride (BnNEt3Cl): This quaternary ammonium salt acts as a phase-transfer catalyst (PTC).[8] Although the reaction is conducted in a single solvent (DMSO), the PTC can enhance the solubility and reactivity of the fluoride salt.[8][9] It facilitates the transfer of the fluoride anion into a more reactive, less solvated state, thereby accelerating the reaction.[9][10]

  • Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates cations while leaving anions relatively "bare" and more nucleophilic. Its high boiling point is also suitable for the elevated reaction temperature.

Data Presentation: Scope and Yields

The described protocol is effective for a broad range of primary and secondary amines, consistently providing high yields.[2][6]

EntryAmineProductYield (%)
1Benzylamine6-(Benzylamino)-3-bromoimidazo[1,2-b]pyridazine95
2Cyclopropylamine3-Bromo-6-(cyclopropylamino)imidazo[1,2-b]pyridazine92
3Pyrrolidine3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine98
4Morpholine4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine96
5Piperidine3-Bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine94
6n-Butylamine3-Bromo-N-(n-butyl)imidazo[1,2-b]pyridazin-6-amine93

Yields are based on isolated product as reported in the primary literature.[2]

Troubleshooting and Expert Recommendations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive reagents (e.g., wet DMSO or amine).- Insufficient temperature.- Amine is not sufficiently nucleophilic.- Ensure all reagents and solvents are anhydrous.- Verify the reaction temperature with an external thermometer.- For less reactive amines, consider increasing the reaction time or temperature slightly (e.g., to 110-120 °C), or adding more equivalents of the amine.
Formation of Side Products - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting materials.- Lower the reaction temperature and extend the reaction time.- Ensure the purity of the 3-bromo-6-chloroimidazo[1,2-b]pyridazine and the amine.
Difficult Purification - Product is highly polar and streaks on the silica gel column.- Co-elution with starting material or byproducts.- Consider using a different eluent system, potentially with a small percentage of triethylamine or methanol for very polar products.- Recrystallization may be an alternative purification method.

Conclusion

The fluoride-promoted nucleophilic aromatic substitution provides a robust and highly efficient method for the selective C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. This protocol avoids the need for expensive transition-metal catalysts and offers a broad substrate scope with consistently high yields. By understanding the underlying mechanistic principles and the specific roles of each reagent, researchers can confidently apply this methodology in their drug discovery and development endeavors to synthesize novel and diverse libraries of imidazo[1,2-b]pyridazine derivatives.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]

  • Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews, 80(5), 429–452. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chem-Impex. (n.d.). Benzyltriethylammonium chloride. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • FAQ. (n.d.). What is the application of Benzyltriethylammonium chloride in organic synthesis? [Link]

  • Taylor & Francis Online. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • Loaëc, N., et al. (2017). Exploration of the Imidazo[1,2-b]Pyridazine Scaffold as a Protein Kinase Inhibitor. European Journal of Medicinal Chemistry, 125, 696–709. [Link]

  • Bunnett, J. F., & Garst, R. H. (1965). Base Catalysis of the Reaction of Piperidine with 2,4-Dinitrophenyl Phenyl Ether. Further Substantiation of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society, 87, 3879–3884. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]

  • Wikipedia. (n.d.). Benzyltriethylammonium chloride. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • PubChem. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

  • ACS Publications. (1991). Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates. The Journal of Organic Chemistry. [Link]

  • NIH National Library of Medicine. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

  • ScienceDirect. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]

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Method

using 3-Bromo-2-phenylimidazo[1,2-b]pyridazine as an intermediate for TAK1 inhibitors

An In-Depth Guide to the Synthesis and Application of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine for the Development of Novel TAK1 Inhibitors Authored by a Senior Application Scientist Introduction: Targeting TAK1 with a P...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Application of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine for the Development of Novel TAK1 Inhibitors

Authored by a Senior Application Scientist

Introduction: Targeting TAK1 with a Privileged Scaffold

Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, serves as a critical node in cellular signaling.[1][2] It integrates signals from various pro-inflammatory cytokines, such as TNF-α and IL-1β, to activate downstream pathways including nuclear factor κB (NF-κB) and the MAPKs, JNK and p38.[3][4][5] The dysregulation of TAK1 signaling is implicated in a host of human diseases, most notably in inflammatory disorders and cancers like multiple myeloma, where it is often upregulated.[1][6][7][8] This makes TAK1 a compelling therapeutic target for small molecule inhibitors.

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with the ATP-binding pocket of various kinases.[9][10] Specifically, derivatives of this scaffold have been identified as potent inhibitors of TAK1.[7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic utilization of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine . This key intermediate serves as a versatile platform for generating libraries of novel TAK1 inhibitors through subsequent functionalization, enabling robust structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

The strategic value of this intermediate lies in the bromine atom at the C3 position. This halogen acts as a versatile chemical handle, enabling the introduction of a wide array of molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13][14][15] This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis is a reliable two-step process commencing from commercially available 3-aminopyridazine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 3-Aminopyridazine C 2-Phenylimidazo[1,2-b]pyridazine A->C Reflux, Ethanol B 2-Bromo-1-phenylethan-1-one B->C D 2-Phenylimidazo[1,2-b]pyridazine F 3-Bromo-2-phenylimidazo[1,2-b]pyridazine D->F DMF, rt E N-Bromosuccinimide (NBS) E->F

Figure 1: Synthetic pathway for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Protocol 1A: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine

This protocol details the initial condensation and cyclization reaction.

Causality: The reaction proceeds via an initial SN2 reaction between the exocyclic amine of 3-aminopyridazine and the α-bromoketone, followed by an intramolecular cyclization and dehydration under reflux conditions to form the stable, aromatic imidazo[1,2-b]pyridazine ring system. Ethanol is an excellent solvent as it readily dissolves the reactants and facilitates the reaction at its reflux temperature.

Materials and Reagents:

  • 3-Aminopyridazine

  • 2-Bromo-1-phenylethan-1-one (α-Bromoacetophenone)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add 3-aminopyridazine (1.0 eq) and ethanol to create a stirrable slurry.

  • Add sodium bicarbonate (1.5 eq) to the mixture. This acts as a mild base to neutralize the HBr byproduct formed during the reaction.

  • In a separate beaker, dissolve 2-bromo-1-phenylethan-1-one (1.1 eq) in a minimal amount of ethanol.

  • Add the ketone solution dropwise to the stirring pyridazine mixture at room temperature.

  • After the addition is complete, attach a condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the crude product using a Büchner funnel and wash the solid with cold ethanol and then water to remove residual salts.

  • The product can be further purified by recrystallization from ethanol to yield 2-phenylimidazo[1,2-b]pyridazine as a solid.

Protocol 1B: Synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

This protocol describes the selective bromination of the imidazo[1,2-b]pyridazine core.

Causality: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it provides a source of electrophilic bromine (Br⁺) under mild, non-acidic conditions, preventing unwanted side reactions.[11] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Materials and Reagents:

  • 2-Phenylimidazo[1,2-b]pyridazine (from Protocol 1A)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Dissolve the 2-phenylimidazo[1,2-b]pyridazine (1.0 eq) in DMF in an Erlenmeyer flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add NBS (1.05 eq) portion-wise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water. This will precipitate the brominated product.

  • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove DMF and succinimide byproducts, followed by a wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Data Summary & Safety
CompoundMolecular WeightAppearanceTypical YieldMelting Point (°C)
2-Phenylimidazo[1,2-b]pyridazine195.23 g/mol Off-white to light yellow solid70-85%155-160
3-Bromo-2-phenylimidazo[1,2-b]pyridazine274.13 g/mol White to light yellow powder85-95%148-152

Safety Precautions:

  • 3-Aminopyridazine: Handle with care. It is a hazardous substance.[16]

  • 2-Bromo-1-phenylethan-1-one: Lachrymator. Always handle in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Corrosive and moisture-sensitive. Avoid inhalation and contact with skin.

  • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine: Causes skin irritation.[17] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

Part 2: Application in TAK1 Inhibitor Synthesis via Suzuki-Miyaura Coupling

The 3-bromo intermediate is now ready for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids.[13][14][15] This reaction is fundamental to building the final TAK1 inhibitor structure, where the C3-substituent often plays a crucial role in binding to the kinase active site.[7][8]

G A 3-Bromo-2-phenylimidazo[1,2-b]pyridazine D TAK1 Inhibitor Scaffold (3-Aryl-2-phenylimidazo[1,2-b]pyridazine) A->D DME/H₂O, Heat B Arylboronic Acid (R-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->D

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling for TAK1 Inhibitor Synthesis

This protocol provides a general method for coupling the bromo-intermediate with an arylboronic acid.

Causality: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[14] A mixture of solvents like DME and water is used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.

Materials and Reagents:

  • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Arylboronic acid of choice (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Schlenk flask or sealed reaction vial, condenser, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the selected arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add DME as the organic solvent, followed by the 2M aqueous solution of Na₂CO₃.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-aryl-2-phenylimidazo[1,2-b]pyridazine compound.

Exemplary Reaction Data
IntermediateCoupling PartnerConditionsTypical Yield
3-Bromo-2-phenylimidazo[1,2-b]pyridazine4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85 °C60-75%
3-Bromo-2-phenylimidazo[1,2-b]pyridazineIndazole-5-boronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C55-70%

Part 3: Biological Evaluation using an In Vitro TAK1 Kinase Assay

After successful synthesis, the inhibitory potential of the new compounds against TAK1 must be quantified. An in vitro kinase assay directly measures the ability of a compound to block the enzymatic activity of TAK1.

G cluster_pathway Simplified TAK1 Signaling Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) TAK1_TAB1 TAK1/TAB1 Complex Stimuli->TAK1_TAB1 MAPK MAPKs (JNK, p38) TAK1_TAB1->MAPK NFkB NF-κB Pathway TAK1_TAB1->NFkB Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TAK1_TAB1 Inhibition Response Inflammatory Response MAPK->Response NFkB->Response

Figure 3: Simplified TAK1 signaling pathway and point of inhibition.

Protocol 3: Generic In Vitro TAK1 Kinase Assay (ADP-Glo™ Principle)

This protocol outlines a common luminescent-based assay to determine a compound's IC₅₀ value against TAK1.

Principle of the Assay: The assay quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate by TAK1. The ADP is converted back to ATP, which is then used by a luciferase to generate a light signal. A potent inhibitor will block the kinase, leading to low ADP production and thus a low luminescent signal.[20]

Materials and Reagents:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Kinase substrate (e.g., a generic peptide substrate)

  • Synthesized inhibitor compound, dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay Kit (or equivalent), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO and add 1 µL to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.[20]

  • Enzyme Addition: Add 2 µL of TAK1/TAB1 enzyme, diluted in kinase buffer, to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction.[20] The final ATP concentration should ideally be at or near its Kₘ value for TAK1 to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[20]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by TAK1 into ATP and simultaneously catalyzes a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[20]

  • Data Acquisition: Read the luminescence of each well using a plate reader.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The IC₅₀ value, which is the concentration of inhibitor required to reduce TAK1 activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism). Recent studies have shown that imidazo[1,2-b]pyridazine derivatives can achieve IC₅₀ values in the nanomolar range against TAK1.[7][8]

Conclusion

The 3-Bromo-2-phenylimidazo[1,2-b]pyridazine intermediate is a cornerstone for the development of novel TAK1 inhibitors. Its synthesis is straightforward and high-yielding, and the bromine at the C3 position provides a reliable anchor point for diversification through robust and versatile methods like the Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a solid foundation for medicinal chemists to synthesize libraries of imidazo[1,2-b]pyridazine-based compounds and evaluate them using established biochemical assays. This systematic approach is essential for identifying new lead compounds with the potential to be developed into effective therapeutics for a range of inflammatory diseases and cancers.

References

  • RSC Publishing.

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  • Research @ Flinders.

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Sources

Application

The Strategic Synthesis of PIM Kinase Inhibitors via a 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Scaffold

Introduction: The Therapeutic Imperative of Targeting PIM Kinases The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Imperative of Targeting PIM Kinases

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1][2] Unlike many other kinases, PIM kinases are constitutively active, with their functional activity primarily regulated at the level of protein expression and stability. Their expression is induced by a wide array of cytokines and growth factors through the JAK/STAT signaling pathway. Once expressed, PIM kinases phosphorylate a host of downstream substrates, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1, thereby promoting cell survival and growth.[1][2]

Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including acute myeloid leukemia (AML), multiple myeloma, and prostate cancer.[3][4] This aberrant expression contributes to oncogenesis, therapeutic resistance, and immune evasion.[1] Notably, triple-knockout mice lacking all three PIM isoforms are viable with only a mild phenotype, suggesting that pan-PIM inhibition could offer a wide therapeutic window with favorable toxicity profiles.[1] These factors establish the PIM kinase family as a compelling therapeutic target in oncology.

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly versatile and fruitful starting point for the development of potent kinase inhibitors.[5] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of substituents, enabling high-affinity interactions with the ATP-binding pocket of target kinases. This application note provides a detailed guide for the synthesis and evaluation of PIM kinase inhibitors based on a key intermediate: 3-Bromo-2-phenylimidazo[1,2-b]pyridazine . We will elucidate the synthetic strategy, provide step-by-step protocols for key transformations, and describe the methodology for assessing the biological activity of the resulting compounds.

Strategic Overview: Synthesis and Diversification

The overall strategy involves a three-stage process. First, the synthesis of the core imidazo[1,2-b]pyridazine ring system. Second, the regioselective bromination at the C-3 position to install a chemical handle for diversification. Third, the functionalization of this key 3-bromo intermediate, primarily via palladium-catalyzed cross-coupling reactions, to generate a library of potential PIM kinase inhibitors.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Key Intermediate Formation cluster_2 Stage 3: Diversification A 3-Amino-6-chloropyridazine C 6-Chloro-2-phenylimidazo[1,2-b]pyridazine A->C B 2-Bromo-1-phenylethan-1-one B->C E 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine C->E D N-Bromosuccinimide (NBS) D->E G Library of C-3 Substituted PIM Kinase Inhibitors E->G Suzuki Coupling F Aryl/Heteroaryl Boronic Acids F->G G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-Br(L2) A->C R-Br F Reductive Elimination B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OR)2 Base D Transmetalation E->A F->A Ar-Ar'

Sources

Method

Application Note: Imidazo[1,2-b]pyridazines as Targeted Kinase Inhibitors in Multiple Myeloma

[1][2] Executive Summary & Rationale The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, facilitating high-affinity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, facilitating high-affinity binding to the hinge region of various kinases. In the context of Multiple Myeloma (MM) , this scaffold has gained prominence for its capacity to inhibit two critical survival kinases: PIM-2 (Proviral Insertion site in Moloney murine leukemia virus) and TAK1 (TGF-beta activated kinase 1).

MM cells are notoriously dependent on the bone marrow microenvironment. PIM-2 and TAK1 are pivotal in mediating signals from stromal cells (e.g., IL-6) that drive proliferation and drug resistance via the NF-κB and mTOR pathways. This guide details the workflow for deploying imidazo[1,2-b]pyridazines to disrupt these signaling axes, from chemical synthesis to complex co-culture validation.

Target Landscape & Mechanism of Action

To effectively design assays, one must understand the signaling architecture. Imidazo[1,2-b]pyridazines function primarily as Type I ATP-competitive inhibitors.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the downstream consequences of PIM/TAK1 inhibition by the scaffold, specifically the collapse of the survival signal (MCL-1) and protein translation (4E-BP1).

MMPathway Scaffold Imidazo[1,2-b]pyridazine Derivative TAK1 TAK1 Kinase Scaffold->TAK1 Inhibits PIM2 PIM-2 Kinase Scaffold->PIM2 Inhibits NFkB NF-κB Pathway TAK1->NFkB Phosphorylation mTORC1 mTORC1 Complex PIM2->mTORC1 Signaling cMYC c-MYC (Proliferation) PIM2->cMYC Stabilization MCL1 MCL-1 (Anti-Apoptotic) NFkB->MCL1 Transcription mTORC1->MCL1 Translation Apoptosis Apoptosis (Cell Death) cMYC->Apoptosis Overexpression Stress MCL1->Apoptosis Blocks

Figure 1: Dual inhibition mechanism. The scaffold blocks TAK1 and PIM2, preventing the upregulation of MCL-1, the primary survival factor in myeloma cells.

Chemical Synthesis Protocol

While multicomponent reactions (Groebke-Blackburn-Bienaymé) exist, the condensation of 3-aminopyridazines with


-haloketones  remains the most robust method for generating high-fidelity libraries for SAR (Structure-Activity Relationship) studies.
Protocol A: Condensation Synthesis

Objective: Synthesize the core 2-substituted imidazo[1,2-b]pyridazine scaffold.

  • Reagents: 3-aminopyridazine (1.0 eq), substituted

    
    -bromoacetophenone (1.1 eq), Ethanol (anhydrous).
    
  • Procedure:

    • Dissolve 3-aminopyridazine in ethanol (0.5 M concentration).

    • Add

      
      -bromoacetophenone dropwise at room temperature.
      
    • Reflux the mixture at 80°C for 4–12 hours. Monitor by TLC (DCM:MeOH 95:5).

    • Checkpoint: The formation of a hydrobromide salt precipitate often occurs.

  • Workup:

    • Cool to room temperature.

    • Filter the precipitate (HBr salt).

    • Suspend the solid in water and neutralize with saturated NaHCO₃ to release the free base.

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Validation:

    
    H NMR must show the characteristic doublet for the bridgehead proton (H-3) around 8.0–8.5 ppm.
    

In Vitro Validation Protocols

Protocol B: Target Engagement (Cellular Thermal Shift Assay - CETSA)

Scientific Integrity Note: Enzymatic assays (cell-free) often fail to predict cellular potency due to ATP competition or membrane permeability issues. CETSA is mandatory to prove the compound engages the kinase inside the living cell.

Materials: MM.1S cells, Protease Inhibitor Cocktail, PCR thermal cycler.

Step-by-Step:

  • Treatment: Treat

    
     MM.1S cells with the test compound (at 
    
    
    
    ) or DMSO control for 1 hour at 37°C.
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split cell suspension into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat individual tubes to a gradient of temperatures (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw (liquid nitrogen/37°C water bath) 3 times to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Rationale: Denatured/unbound proteins precipitate; ligand-stabilized proteins remain in the supernatant.

  • Detection: Run supernatant on SDS-PAGE. Immunoblot for PIM-2 or TAK1.

  • Result: A shift in the melting curve (stabilization at higher temps) confirms target engagement.

Protocol C: Bone Marrow Stromal Cell (BMSC) Co-Culture

Expert Insight: Standard cytotoxicity assays (MTS) on plastic dishes generate false positives. MM cells in vivo are protected by stromal cells. To validate clinical potential, you must demonstrate efficacy in a co-culture model.

Step-by-Step:

  • Stroma Layer: Seed HS-5 (human stromal cell line) at

    
     cells/well in a 96-well plate. Allow to adhere for 24 hours.
    
  • MM Seeding: Seed MM.1S or RPMI-8226 cells (

    
     cells/well) directly onto the stromal monolayer.
    
  • Drug Exposure: Treat with serial dilutions of the imidazo[1,2-b]pyridazine derivative for 48 hours.

  • Differentiation:

    • MM cells are semi-suspension; stromal cells are adherent.

    • Gently collect the supernatant (containing MM cells) to a new plate.

    • Note: Some MM cells adhere to stroma. Use cold PBS/EDTA to detach them specifically if total count is needed, but supernatant analysis is usually sufficient for relative viability.

  • Readout: Perform CellTiter-Glo® (luminescence) on the MM fraction. Compare

    
     in co-culture vs. monoculture. A ratio close to 1 indicates the drug overcomes stromal protection.
    

Data Presentation: SAR Trends

The following table summarizes key Structure-Activity Relationship (SAR) trends for imidazo[1,2-b]pyridazines in MM, synthesized from literature data [1, 2].

PositionSubstituentEffect on Potency (MM.1S)Effect on SolubilityMechanistic Note
C-3 PhenylModerateLowStandard hydrophobic pocket binding.
C-3 4-FluorophenylHighModerateMetabolic stability improved (blocks oxidation).
C-6 H (Unsubstituted)LowHighPoor kinase selectivity.
C-6 MorpholineVery High High H-bond acceptor; improves TAK1 selectivity [1].
C-8 MethylModerateModerateSteric clash can improve isoform selectivity.

Experimental Workflow Diagram

This flowchart ensures the logical progression of experiments, preventing resource wastage on "dead" compounds.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Synth Synthesis (Condensation) QC QC: NMR/LCMS >95% Purity Synth->QC Enzymatic Kinase Assay (PIM2/TAK1) QC->Enzymatic Viability Cell Viability (MM.1S) Enzymatic->Viability IC50 < 100nM CETSA CETSA (Target Engagement) Viability->CETSA Valid Hit CoCulture BMSC Co-Culture (Resistance Model) CETSA->CoCulture Confirmed Binding

Figure 2: The critical path for validating imidazo-based kinase inhibitors.

References

  • Akwata, D., et al. (2023).[1] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[2][1] RSC Medicinal Chemistry.[1]

  • Keane, N. A., et al. (2015). "PIM Kinases in Multiple Myeloma." Blood Cancer Journal.

  • Håland, E., et al. (2021).[3] "TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan."[3][4][5][6] Oncotarget.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[7][8] Nature Protocols.

Sources

Application

Synthesizing a New Generation of ALK Inhibitors: A Detailed Guide to Imidazo[1,2-b]pyridazine Derivatives

Introduction: The Critical Role of ALK Inhibition and the Promise of the Imidazo[1,2-b]pyridazine Scaffold Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of ALK Inhibition and the Promise of the Imidazo[1,2-b]pyridazine Scaffold

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins, which are potent drivers of various cancers, most notably non-small cell lung cancer (NSCLC). These fusion proteins result in the constitutive activation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and migration.

The development of small molecule ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. These targeted therapies work by competing with ATP for the kinase domain's binding site, thereby blocking its aberrant signaling. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases, including ALK. Its rigid, bicyclic structure provides an excellent framework for the strategic placement of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed experimental procedure for the synthesis of ALK inhibitors based on the versatile imidazo[1,2-b]pyridazine core, intended for researchers, scientists, and drug development professionals.

The ALK Signaling Pathway: A Target for Cancer Therapy

Aberrant ALK activation triggers a network of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. These pathways are central to cell growth, proliferation, and survival. Inhibition of ALK effectively shuts down these oncogenic signals, leading to tumor growth inhibition and apoptosis.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Imidazo[1,2-b]pyridazine ALK Inhibitor Inhibitor->ALK

Caption: The ALK signaling pathway and the point of inhibition.

Synthetic Strategy: Building the Imidazo[1,2-b]pyridazine Core and Subsequent Functionalization

The synthesis of imidazo[1,2-b]pyridazine-based ALK inhibitors can be conceptually divided into two main stages:

  • Construction of the Core Scaffold: This involves the formation of the imidazo[1,2-b]pyridazine ring system. A common and effective method is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.

  • Functionalization of the Scaffold: This stage involves the introduction of various substituents onto the core structure to enhance ALK inhibitory activity and modulate physicochemical properties. This is typically achieved through modern cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Synthetic_Workflow Start_A 3-Amino-6-chloropyridazine Condensation Condensation Reaction Start_A->Condensation Start_B α-Bromoketone Start_B->Condensation Core 6-Chloroimidazo[1,2-b]pyridazine Core Condensation->Core Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Amination Core->Buchwald Final_Product Functionalized ALK Inhibitor Suzuki->Final_Product Sonogashira->Final_Product Buchwald->Final_Product

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine ALK inhibitors.

Part 1: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core

This section provides a detailed protocol for the synthesis of the key intermediate, 6-chloroimidazo[1,2-b]pyridazine, which serves as the foundation for further functionalization.

Protocol 1.1: Synthesis of 3-Amino-6-chloropyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Ammonia solution (25-28%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Add an excess of concentrated ammonia solution (e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-amino-6-chloropyridazine as a solid.

Characterization:

  • Appearance: Off-white to light yellow solid.

  • Purity: Assess by melting point and High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: Verify using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 1.2: Synthesis of the 6-Chloroimidazo[1,2-b]pyridazine Core via Condensation

Materials:

  • 3-Amino-6-chloropyridazine

  • A suitable α-bromoketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol in a round-bottom flask, add the α-bromoketone (1.1 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloroimidazo[1,2-b]pyridazine derivative.

Characterization:

  • Appearance: Typically a solid.

  • Yield: Calculate the percentage yield based on the starting 3-amino-6-chloropyridazine.

  • Purity: Assess by HPLC.

  • Structure Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Compound Starting Materials Yield (%) Melting Point (°C)
3-Amino-6-chloropyridazine3,6-Dichloropyridazine, Ammonia75-85168-170
6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine3-Amino-6-chloropyridazine, 2-bromo-1-(4-methoxyphenyl)ethan-1-one60-70210-212

Part 2: Functionalization of the Imidazo[1,2-b]pyridazine Core

The 6-chloro position of the imidazo[1,2-b]pyridazine core is a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of potential ALK inhibitors.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • A suitable boronic acid or boronic ester (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Sonogashira Coupling for C-C Alkyne Bond Formation

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • A terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI) co-catalyst

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq) in the chosen solvent.

  • Add the terminal alkyne (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), CuI (0.05-0.1 eq), and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine derivative

  • An amine (e.g., aniline, morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.1 eq).

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

  • Add the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Type Key Reagents Typical Conditions Product Type
Suzuki-MiyauraBoronic acid/ester, Pd catalyst, Base80-110 °C, 12-24 hC-C coupled (aryl, heteroaryl)
SonogashiraTerminal alkyne, Pd catalyst, CuI, BaseRT to 60 °C, 6-12 hC-C coupled (alkynyl)
Buchwald-HartwigAmine, Pd catalyst, Ligand, Base80-120 °C, 12-24 hC-N coupled (amino derivatives)

Conclusion: A Versatile Platform for ALK Inhibitor Discovery

The synthetic routes outlined in this guide provide a robust and adaptable platform for the generation of novel ALK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The straightforward construction of the core followed by versatile functionalization through modern cross-coupling methodologies allows for the systematic exploration of the chemical space around this privileged core. This approach facilitates the optimization of inhibitory potency, selectivity, and drug-like properties, ultimately contributing to the development of next-generation targeted therapies for ALK-driven cancers.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. European Journal of Medicinal Chemistry. [Link]

  • Synthesis method of 3-amino-6-chloropyridazine.
  • Suzuki-Miyaura cross-coupling. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Method

Application Note: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-b]pyridazine Derivatives

Abstract This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives utilizing microwave-assisted organic synthesis (MAOS). The imidazo[1,2-b]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives utilizing microwave-assisted organic synthesis (MAOS). The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the successful kinase inhibitor, ponatinib[1]. Traditional synthetic routes often require long reaction times and harsh conditions. By leveraging microwave irradiation, the synthesis can be accomplished in minutes instead of hours, with significantly higher yields and a improved environmental footprint. This document details the underlying principles, mechanistic rationale, a step-by-step experimental protocol, and a comparative analysis against conventional heating methods, designed for researchers, chemists, and professionals in drug development.

Introduction: The Confluence of a Privileged Scaffold and Green Chemistry

The Imidazo[1,2-b]pyridazine Scaffold: A Cornerstone in Medicinal Chemistry The imidazo[1,2-b]pyridazine nucleus is a heterocyclic framework of significant interest to the pharmaceutical industry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with various biological targets. This has led to the development of compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents[1]. The successful clinical application of ponatinib has spurred a resurgence of interest in this molecular framework, driving the need for more efficient and scalable synthetic methodologies[1].

Limitations of Conventional Synthesis Classical methods for constructing the imidazo[1,2-b]pyridazine ring system, typically involving the condensation of an aminopyridazine with an α-haloketone, often suffer from several drawbacks. These methods frequently require prolonged heating under reflux, which can lead to the formation of side products, degradation of sensitive functional groups, and ultimately, lower overall yields. Such processes are not only time-consuming but also energy-intensive, often relying on large volumes of high-boiling point solvents, which poses environmental and safety concerns.

Microwave-Assisted Organic Synthesis (MAOS) as a Superior Alternative Microwave-assisted synthesis has emerged as a powerful tool in modern chemistry, offering a green and efficient alternative to conventional heating[2]. The core principle of microwave heating lies in the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules (dipolar polarization) and ionic conduction, generating heat volumetrically and homogeneously throughout the sample. This process is fundamentally different from the slow, inefficient heat transfer through convection that characterizes conventional methods.

The key advantages of MAOS are numerous and well-documented, including:

  • Drastically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes[3][4].

  • Increased Yields and Purity: The rapid heating and precise temperature control minimize the formation of by-products[2][3].

  • Enhanced Energy Efficiency: Direct heating of the reaction mixture is far more efficient than heating the entire apparatus.

  • Alignment with Green Chemistry Principles: Shorter reaction times and the potential for solvent-free conditions reduce waste and energy consumption[5][6].

Mechanistic Rationale: Accelerating Cyclocondensation

The synthesis of 2-phenylimidazo[1,2-b]pyridazines from 3-aminopyridazine and a 2-bromo-1-phenylethan-1-one derivative proceeds via a well-established cyclocondensation mechanism. Microwave irradiation is particularly effective at accelerating this transformation due to the polar nature of the reactants and intermediates.

The proposed mechanism involves three key steps:

  • N-Alkylation: The reaction initiates with a nucleophilic attack from the more nucleophilic N1 nitrogen of the 3-aminopyridazine ring onto the electrophilic carbon of the α-bromoketone. This forms a quaternary ammonium salt intermediate. This SN2 reaction involves a polar transition state that is stabilized by the microwave field.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. This step creates a bicyclic hemiaminal intermediate.

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hemiaminal intermediate, resulting in the formation of the stable, aromatic 2-phenylimidazo[1,2-b]pyridazine ring system.

Reaction_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Aminopyridazine + 2-Bromo-1-phenylethan-1-one B Quaternary Ammonium Salt Intermediate A->B SN2 Reaction A->B C Hemiaminal Intermediate B->C Nucleophilic Attack B->C D 2-Phenylimidazo[1,2-b]pyridazine C->D - H2O C->D

Caption: Proposed mechanism for the synthesis of 2-phenylimidazo[1,2-b]pyridazine.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives.

Materials and Instrumentation
  • Reagents:

    • 3-Aminopyridazine (98% or higher)

    • Substituted 2-bromo-1-phenylethan-1-one derivatives (α-bromoacetophenones)

    • Ethanol (Absolute) or N,N-Dimethylformamide (DMF)

    • Sodium Bicarbonate (NaHCO₃) or another suitable base

    • Ethyl Acetate (EtOAc) and Hexanes for chromatography

    • Deionized Water

  • Instrumentation:

    • Monowave or Multiwave Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover) equipped with sealed reaction vessels (5-20 mL) and a magnetic stirrer.

    • Standard laboratory glassware (round-bottom flasks, beakers, etc.).

    • Magnetic stir plate.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

    • Rotary Evaporator.

    • Flash Column Chromatography system.

    • Analytical instrumentation for characterization: NMR Spectrometer, Mass Spectrometer (LC-MS), FT-IR Spectrometer.[7]

General Protocol for Microwave-Assisted Synthesis
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-aminopyridazine (1.0 mmol, 1.0 equiv), the desired substituted 2-bromo-1-phenylethan-1-one (1.0 mmol, 1.0 equiv), and sodium bicarbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4 mL of absolute ethanol to the vessel. Seal the vessel securely according to the manufacturer's instructions.

  • Microwave Reactor Setup: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 120 °C (The instrument will automatically regulate power to maintain this temperature).

    • Reaction Time: 20 minutes.

    • Stirring: 600 RPM.

    • Pre-stirring: 30 seconds.

  • Reaction Execution: Start the microwave program. The reaction will be heated to the set temperature and held for the specified duration.

  • Cooling and Work-up: After the program is complete, allow the vessel to cool to below 50 °C (typically via automated air cooling) before carefully opening it.

  • Product Isolation: Transfer the reaction mixture to a round-bottom flask. Rinse the vessel with a small amount of ethanol to ensure complete transfer. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the resulting crude solid in ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[7]

Results and Discussion: The Microwave Advantage in Practice

The efficiency of microwave-assisted synthesis is best illustrated by comparing it directly with conventional heating methods. The synthesis of imidazo[1,2-b]pyridazine and related heterocyclic systems shows remarkable improvements in both reaction time and yield.[8]

Table 1: Comparison of Microwave vs. Conventional Heating for Imidazo-Fused Heterocycle Synthesis

Product TypeMethodTemperature (°C)TimeSolventYield (%)Reference
Imidazo[1,2-b]pyridazineConventionalReflux (~78 °C)8-12 hoursEthanol~50-65%[8] (Implied)
Imidazo[1,2-b]pyridazine Microwave 120 °C 15-25 min Ethanol >85% [8]
2-arylimidazo[1,2-a]pyrimidinoneConventionalReflux (~118 °C)12 hoursToluene65%[9] (Implied)
2-arylimidazo[1,2-a]pyrimidinone Microwave 160 °C 30 min Toluene82% [9]
Macrocyclic Diaryl EtherConventional175 °C4.5 hoursDioxane52%[10]
Macrocyclic Diaryl Ether Microwave 200 °C 1 hour Dioxane 44% (Optimized) [10]

Note: Data for imidazo[1,2-b]pyridazine under conventional heating is inferred from typical conditions for such reactions, as the direct comparison highlights the significant improvement with microwaves.

The data clearly demonstrates that microwave irradiation accelerates the reaction rates by orders of magnitude. Under microwave conditions, the reaction time for imidazo[1,2-b]pyridazine synthesis is reduced from several hours to mere minutes, accompanied by a substantial increase in isolated yield.[8] This acceleration is attributed to the efficient and rapid energy transfer, which allows the reaction to overcome activation energy barriers more effectively than conventional heating.

Experimental Workflow and Logic

The entire process, from initial setup to final analysis, can be visualized as a streamlined workflow.

Caption: Streamlined workflow for microwave-assisted synthesis and analysis.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of 2-phenylimidazo[1,2-b]pyridazine derivatives and other important heterocyclic compounds. The technology offers unparalleled speed, efficiency, and control, leading to higher yields and purer products in a fraction of the time required by conventional methods. By adopting this green chemistry approach, research and development laboratories can accelerate the discovery and optimization of new chemical entities for drug development, saving valuable time, resources, and energy. The protocols and data presented herein provide a robust and validated framework for the successful implementation of MAOS for this important class of molecules.

References

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing.
  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
  • Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. National Institutes of Health.
  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI.
  • Eco‐friendly Synthesis and Molecular Modelling of 2‐Phenylimidazo[1,2‐b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ResearchGate. Available at: [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. PubMed.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health.
  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
  • Effect of Microwave Heating on Ullmann-Type Heterocycle-Aryl Ether Synthesis Using Chloro-Heterocycles. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Effect of microwave heating on Ullmann-type heterocycle-aryl ether synthesis using chloro-heterocycles. Princeton University. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Amyloid Plaque Binding Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). The development of novel imaging agents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of β-amyloid (Aβ) plaques is a primary pathological hallmark of Alzheimer's disease (AD). The development of novel imaging agents for the sensitive and specific detection of these plaques is crucial for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. Imidazo[1,2-b]pyridazines have emerged as a promising class of heterocyclic compounds with the potential to serve as ligands for Aβ plaques.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of imidazo[1,2-b]pyridazine derivatives as amyloid plaque binding agents. The methodologies described herein are designed to be robust and provide reliable data for structure-activity relationship (SAR) studies and the selection of lead candidates for further development as PET radiotracers or fluorescent probes.[1][2]

Introduction: The Rationale for Imidazo[1,2-b]pyridazines in Amyloid Imaging

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] Histopathologically, AD is defined by the presence of extracellular Aβ plaques and intracellular neurofibrillary tangles.[1] The ability to visualize Aβ plaques in the living brain is a significant advancement in the field, enabling a more definitive antemortem diagnosis and a means to track the efficacy of anti-amyloid therapies.[5]

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of Aβ plaque burden in the brain.[5][6] The success of PET imaging relies on the development of specific radiotracers that can cross the blood-brain barrier and bind with high affinity to Aβ plaques.[5] The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, exhibiting a range of biological activities.[4][7][8][9][10] Certain derivatives have shown promising affinity for Aβ aggregates, making them attractive candidates for the development of novel amyloid imaging agents.[1][2][11][12]

This document outlines the essential in vitro assays to characterize the binding properties of novel imidazo[1,2-b]pyridazine compounds to Aβ plaques. These assays are critical for down-selecting compounds with optimal binding characteristics before proceeding to more complex and expensive in vivo evaluations.

Foundational Assays: Quantifying Binding Affinity

The initial step in evaluating a new series of compounds is to determine their binding affinity for Aβ aggregates. This is typically achieved through competitive binding assays using a well-characterized radioligand or fluorescent probe.

Principle of Competitive Binding Assays

Competitive binding assays are based on the principle of competition between a labeled ligand (radioligand or fluorescent probe) and an unlabeled test compound (the imidazo[1,2-b]pyridazine derivative) for a finite number of binding sites on the Aβ fibrils. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined. The Ki value is a measure of the compound's binding affinity, with lower values indicating higher affinity.

cluster_workflow Competitive Binding Assay Workflow A Preparation of Aβ Fibrils B Incubation: - Aβ Fibrils - Labeled Ligand (e.g., [3H]PIB) - Test Compound (Imidazo[1,2-b]pyridazine) A->B C Separation of Bound and Free Ligand (e.g., Filtration) B->C D Quantification of Bound Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff equation) D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol: In Vitro Competitive Binding Assay with [³H]PIB

This protocol describes a competitive binding assay using synthetic Aβ₁₋₄₂ fibrils and the well-established radioligand [³H]Pittsburgh Compound B ([³H]PIB). A similar approach can be taken using other radiolabeled amyloid ligands.[1]

Materials:

  • Synthetic Aβ₁₋₄₂ peptide

  • [³H]PIB (or another suitable radioligand)

  • Imidazo[1,2-b]pyridazine test compounds

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Preparation of Aβ₁₋₄₂ Fibrils:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in a suitable solvent (e.g., 1% NH₄OH) to create a stock solution.[13]

    • Dilute the stock solution in PBS to the desired final concentration (e.g., 1-5 µM).

    • Incubate the solution at 37°C for 24-72 hours with gentle agitation to promote fibril formation.[13] The formation of fibrils can be confirmed by a Thioflavin T (ThT) fluorescence assay.[14][15]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radioactive amyloid ligand like unlabeled PIB (for non-specific binding).

      • 50 µL of the imidazo[1,2-b]pyridazine test compound at various concentrations (typically a serial dilution).

      • 50 µL of [³H]PIB at a final concentration close to its Kd value.

      • 50 µL of the pre-aggregated Aβ₁₋₄₂ fibril solution.

    • The final assay volume should be 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the fibril-bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold Assay Buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate, and then punch out the individual filters into scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM)Ki (nM)
IMPY-1-H-CH₃150.275.1
IMPY-2-F-CH₃85.642.8
IMPY-3-Cl-CH₃50.125.0
IMPY-4-Br-CH₃22.011.0

This is an example table; actual results will vary. One study found that imidazo[1,2-b]pyridazine derivatives had binding affinities ranging from 11.0 to >1000 nM.[1][2]

Visualizing Binding: Autoradiography and Fluorescence Microscopy

While binding assays provide quantitative affinity data, visualizing the binding of the compounds to Aβ plaques in a more biologically relevant context, such as brain tissue, is a crucial validation step.

Protocol: In Vitro Autoradiography on Human AD Brain Tissue

This protocol allows for the visualization of the binding of a radiolabeled imidazo[1,2-b]pyridazine derivative to Aβ plaques in postmortem human brain tissue sections from diagnosed AD patients.[16][17][18][19][20]

Materials:

  • Cryo-sectioned (10-20 µm) postmortem human brain tissue from AD patients and age-matched controls.

  • Radiolabeled imidazo[1,2-b]pyridazine ([¹²⁵I]-, [¹⁸F]-, or [¹¹C]-labeled).

  • Incubation Buffer: PBS, pH 7.4.

  • Washing Buffers: Ice-cold PBS and distilled water.

  • Phosphor imaging plates or autoradiography film.

  • Phosphor imager or film developer.

Procedure:

  • Tissue Preparation:

    • Thaw mounted brain sections to room temperature.

    • Pre-incubate the sections in Incubation Buffer for 10-15 minutes to rehydrate the tissue and remove endogenous substances.[19]

  • Incubation:

    • Incubate the sections with the radiolabeled imidazo[1,2-b]pyridazine in Incubation Buffer at a suitable concentration (typically in the low nanomolar range) for 40-60 minutes at room temperature.[19]

    • For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a known non-radioactive amyloid ligand.

  • Washing:

    • Wash the sections in ice-cold Incubation Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold distilled water to remove buffer salts.[19]

  • Drying and Exposure:

    • Dry the slides under a stream of cool air.

    • Expose the slides to a phosphor imaging plate or autoradiography film for an appropriate duration, depending on the radioisotope and its activity.

  • Imaging and Analysis:

    • Scan the phosphor imaging plate or develop the film.

    • Analyze the resulting autoradiograms. Specific binding should be observed in brain regions known to have high Aβ plaque density (e.g., cortex and hippocampus) in AD tissue, with significantly lower binding in control tissue.

cluster_autoradiography In Vitro Autoradiography Workflow A Tissue Section Preparation (AD and Control Brain) B Incubation with Radiolabeled Imidazo[1,2-b]pyridazine A->B C Washing to Remove Unbound Ligand B->C D Exposure to Phosphor Plate/Film C->D E Imaging and Comparison of AD vs. Control D->E

Caption: Workflow for in vitro autoradiography.

Protocol: Fluorescence Staining of Aβ Plaques

For imidazo[1,2-b]pyridazine derivatives that are inherently fluorescent or have been conjugated with a fluorophore, fluorescence microscopy provides a high-resolution method to visualize their binding to Aβ plaques.[21][22][23][24]

Materials:

  • Cryo-sectioned (10-20 µm) postmortem human brain tissue from AD patients.

  • Fluorescent imidazo[1,2-b]pyridazine derivative.

  • Staining Buffer: PBS, pH 7.4.

  • Washing Buffer: PBS.

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets.

  • (Optional) Thioflavin S or an antibody against Aβ (e.g., 4G8) for co-localization studies.

Procedure:

  • Tissue Preparation:

    • Thaw mounted brain sections to room temperature.

    • Rehydrate the sections in Staining Buffer for 10 minutes.

  • Staining:

    • Incubate the sections with the fluorescent imidazo[1,2-b]pyridazine derivative (typically 1-10 µM in Staining Buffer) for 15-30 minutes at room temperature in the dark.

  • Washing:

    • Wash the sections with Staining Buffer (e.g., 3 x 5 minutes) to remove unbound probe.

  • Co-staining (Optional):

    • If co-localization is desired, perform staining with Thioflavin S or immunohistochemistry with an Aβ antibody according to standard protocols.

  • Mounting and Imaging:

    • Coverslip the sections using an antifade mounting medium.

    • Image the sections using a fluorescence microscope. The fluorescent signal from the imidazo[1,2-b]pyridazine derivative should co-localize with Aβ plaques.

cluster_fluorescence Fluorescence Microscopy Workflow A Tissue Section Rehydration B Incubation with Fluorescent Imidazo[1,2-b]pyridazine A->B C Washing B->C D (Optional) Co-staining with Thioflavin S/Antibody C->D E Mounting and Imaging D->E

Caption: Workflow for fluorescence microscopy of Aβ plaques.

Conclusion and Future Directions

The in vitro evaluation methods detailed in this guide provide a robust framework for characterizing the amyloid plaque binding properties of novel imidazo[1,2-b]pyridazine derivatives. A thorough assessment of binding affinity and specificity using these techniques is a critical prerequisite for advancing promising candidates to in vivo studies in animal models of Alzheimer's disease and, ultimately, for clinical application as PET imaging agents. Future work should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain uptake and rapid clearance of unbound tracer, which are essential for high-quality PET imaging.

References

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-b]pyridazine TRK Inhibitors

Introduction Welcome to the technical support center for researchers working with novel imidazo[1,2-b]pyridazine-based Tropomyosin Receptor Kinase (TRK) inhibitors. This guide is designed to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers working with novel imidazo[1,2-b]pyridazine-based Tropomyosin Receptor Kinase (TRK) inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the preclinical evaluation of these compounds. As pioneers in the development of next-generation kinase inhibitors, we understand the complexities of overcoming acquired resistance to targeted therapies. Our goal is to equip you with the knowledge to anticipate challenges, interpret complex data, and advance your research with confidence.

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for developing potent kinase inhibitors.[1][2] However, like all targeted therapies, the emergence of drug resistance is a significant clinical challenge.[3] This guide will delve into the common mechanisms of resistance to TRK inhibitors and provide practical, step-by-step protocols for key experiments to characterize your novel imidazo[1,2-b]pyridazine compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with imidazo[1,2-b]pyridazine TRK inhibitors.

Q1: What are the primary mechanisms of acquired resistance to TRK inhibitors?

A1: Acquired resistance to TRK inhibitors broadly falls into two categories: on-target and off-target mechanisms.

  • On-target resistance involves genetic alterations within the NTRK gene itself, which prevent the inhibitor from binding effectively. These mutations typically occur in three key regions of the kinase domain:

    • Solvent-front mutations (e.g., TRKA G595R, TRKC G623R): These are among the most common resistance mutations.[4] They introduce steric hindrance that physically blocks the inhibitor from accessing its binding pocket.

    • Gatekeeper mutations (e.g., TRKA F589L): The gatekeeper residue controls access to a hydrophobic pocket within the kinase. Mutations here can also obstruct inhibitor binding.[3]

    • xDFG motif mutations (e.g., TRKA G667C): These mutations can alter the conformation of the kinase domain, reducing the inhibitor's binding affinity.[5]

  • Off-target resistance (or bypass pathway activation) occurs when cancer cells activate alternative signaling pathways to circumvent the TRK blockade. This allows the cell to maintain pro-growth and survival signals despite effective TRK inhibition. Common bypass pathways include:

    • MAPK pathway activation: Mutations in genes like BRAF (e.g., V600E) or KRAS can reactivate the MAPK/ERK signaling cascade downstream of TRK.[6][7]

    • MET amplification: Overexpression of the MET receptor tyrosine kinase can provide an alternative signaling route for cell survival.[4]

Q2: My imidazo[1,2-b]pyridazine compound has poor solubility. How can I improve its performance in cell-based assays?

A2: Solubility is a common challenge with heterocyclic compounds. Here are several strategies to consider:

  • Formulation: While DMSO is a common solvent, exploring other pharmaceutically acceptable solvents or co-solvent systems may be beneficial. The introduction of moieties like morpholine during the synthesis of imidazo[1,2-b]pyridazine derivatives has been shown to enhance water solubility and metabolic stability.[5]

  • Salt Forms: If your compound has ionizable groups, converting it to a salt form can significantly improve aqueous solubility.

  • Sonication: Gentle sonication can help dissolve the compound in the vehicle.

  • Fresh Preparations: Always use freshly prepared solutions for your experiments, as some compounds can precipitate out of solution over time, especially when diluted in aqueous media.

  • Assay Miniaturization: Using lower volumes in your assays can reduce the total amount of compound required, potentially mitigating solubility issues.

Q3: I'm seeing inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

A3: Inconsistent results in tetrazolium-based assays can stem from several factors:

  • Metabolic Effects vs. Cytotoxicity: MTT and XTT assays measure metabolic activity, which is often used as a proxy for cell viability. However, your compound might inhibit mitochondrial function without directly killing the cells, leading to a decrease in the colorimetric signal that could be misinterpreted as cytotoxicity.[8][9] It's crucial to complement these assays with a direct measure of cell death, such as a lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay.

  • Assay Interference: Some compounds can directly react with the tetrazolium dyes or interfere with the absorbance reading. Always run a cell-free control with your compound and the assay reagents to check for direct chemical interactions.

  • Cell Seeding Density: Ensure that your cells are in the logarithmic growth phase and that the seeding density is optimized for the duration of the assay. Over-confluent or sparse cultures can lead to variability.

  • Incubation Times: Optimize the incubation time with both the compound and the assay reagent. Prolonged incubation can lead to nutrient depletion and other confounding effects.

Q4: How do I determine if my imidazo[1,2-b]pyridazine inhibitor is selective for TRK kinases?

A4: Kinase selectivity is critical to minimize off-target effects. A comprehensive approach is recommended:

  • Kinome Profiling: The gold standard is to screen your compound against a large panel of kinases (e.g., using a service like DiscoverX's KINOMEscan).[10] This provides a broad overview of your inhibitor's selectivity profile. When using smaller panels, it's more effective to have representative kinases from each family rather than a random selection.[11]

  • In-Cell Target Engagement: Cellular thermal shift assays (CETSA) or NanoBRET™ assays can confirm that your compound binds to TRK in a cellular context.

  • Biochemical IC50/Ki Determination: Perform in vitro kinase assays with purified TRKA, TRKB, and TRKC enzymes, as well as closely related kinases identified in your profiling panel, to determine precise IC50 and Ki values.[12] It's important to run these assays near the Km of ATP for each kinase to accurately reflect the intrinsic affinities of the inhibitor.[11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges in a question-and-answer format.

Cell-Based Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in a 96-well plate assay. - Inconsistent cell seeding.- "Edge effects" due to evaporation.- Compound precipitation.- Use a multichannel pipette for cell seeding and ensure a homogenous cell suspension.- Fill the outer wells with sterile PBS or media to minimize evaporation from the experimental wells.- Visually inspect the plate for any signs of compound precipitation after dilution in media.
IC50 value is much higher in cell-based assays compared to biochemical assays. - Poor cell permeability.- High protein binding in serum.- Active drug efflux by transporters (e.g., P-glycoprotein).- High intracellular ATP concentration competing with the inhibitor.- Perform assays in serum-free or low-serum conditions to assess the impact of protein binding.- Use cell lines with known expression of efflux pumps or use efflux pump inhibitors (e.g., verapamil) as controls.- This discrepancy is expected for ATP-competitive inhibitors; cellular potency is a more physiologically relevant measure.
No significant cell death observed even at high concentrations of the inhibitor. - The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).- The cell line may have intrinsic resistance (e.g., pre-existing bypass pathway activation).- Perform a cell cycle analysis (e.g., by flow cytometry) to check for cell cycle arrest.- Use a long-term colony formation assay to assess the impact on proliferative capacity.- Characterize the genomic profile of your cell line to check for mutations in key signaling pathways (e.g., RAS, RAF, PI3K).
Western Blotting for TRK Pathway Analysis
Problem Potential Cause(s) Recommended Solution(s)
Weak or no signal for phosphorylated TRK (p-TRK). - Inefficient cell lysis or protein extraction.- Phosphatase activity during sample preparation.- Low abundance of p-TRK.- Insufficient protein loading.- Ensure your lysis buffer contains fresh protease and phosphatase inhibitors.[13]- Keep samples on ice at all times.[14]- Consider immunoprecipitation to enrich for TRK before blotting.- Increase the amount of protein loaded onto the gel.[15]
High background on the western blot membrane. - Inappropriate blocking buffer.- Antibody concentration is too high.- Insufficient washing.- For phospho-antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains casein, a phosphoprotein that can cause high background.[14][16]- Titrate your primary and secondary antibodies to find the optimal concentration.- Increase the number and duration of washes with TBST.
Phospho-TRK signal is present in the untreated control lane. - Basal level of TRK activation in the cell line.- Serum in the culture medium is activating the pathway.- This is common in cancer cell lines with TRK fusions.- Serum-starve the cells for 4-24 hours before treatment to reduce basal signaling.

Section 3: Key Experimental Protocols

Protocol: Generation of TRK Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to an imidazo[1,2-b]pyridazine TRK inhibitor through continuous exposure to escalating drug concentrations.

Principle: By culturing a sensitive cancer cell line in the presence of a TRK inhibitor, a small population of cells may survive and proliferate due to pre-existing or newly acquired resistance mechanisms. Gradually increasing the inhibitor concentration selects for and expands these resistant clones.

Workflow Diagram:

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Isolation and Characterization start Seed sensitive cells (e.g., KM12, Ba/F3-TPM3-NTRK1) ic50 Determine IC50 of the inhibitor start->ic50 treat_low Treat cells with inhibitor at IC50 concentration ic50->treat_low monitor_1 Monitor cell viability and morphology treat_low->monitor_1 passage When cells recover and reach ~80% confluency, passage and re-seed monitor_1->passage Cells adapt and resume growth increase_dose Gradually increase inhibitor concentration (e.g., 1.5x - 2x increments) passage->increase_dose monitor_2 Continuously monitor for signs of resistance (stable growth) increase_dose->monitor_2 isolate Isolate single-cell clones from the resistant population monitor_2->isolate Stable resistant population established expand Expand clones in the presence of high inhibitor concentration isolate->expand characterize Characterize resistant phenotype and mechanism (IC50 shift, Western Blot, Sequencing) expand->characterize

Caption: Workflow for generating drug-resistant cell lines.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to TRK inhibition, ideally one harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells).

  • Determine Initial Concentration: Perform a cell viability assay to determine the IC50 of your imidazo[1,2-b]pyridazine inhibitor in the selected cell line.

  • Initial Culture: Culture the sensitive parental cells in the presence of the inhibitor at its IC50 concentration.

  • Monitoring: Closely monitor the cells. Initially, a large proportion of cells will die. The remaining viable cells may grow very slowly.

  • Media Changes: Change the media with fresh inhibitor-containing media every 2-3 days.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, increase the inhibitor concentration by a factor of 1.5 to 2.

  • Repeat Escalation: Repeat steps 4-6, gradually increasing the drug concentration over several months. The goal is to establish a cell population that can proliferate in the presence of a high concentration of the inhibitor (e.g., 10-20 times the parental IC50).

  • Isolation of Resistant Clones: Once a stable resistant population is established, isolate single-cell clones by limiting dilution or single-cell sorting.

  • Characterization: Expand the resistant clones and confirm their resistance by re-evaluating the IC50. Characterize the mechanism of resistance by performing western blotting for TRK and downstream signaling pathways, and by sequencing the NTRK gene and other key cancer-related genes (e.g., BRAF, KRAS, MET).

Protocol: In Vitro TRK Kinase Assay

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a purified TRK kinase enzyme.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the TRK kinase. The amount of product generated (either phosphorylated substrate or ADP) is quantified to determine the kinase activity. The inhibitor's potency is determined by its ability to reduce this activity.[17]

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis plate Dispense serially diluted inhibitor into a 384-well plate enzyme Add purified TRK kinase enzyme plate->enzyme preincubate Pre-incubate inhibitor and enzyme enzyme->preincubate initiate Initiate reaction by adding ATP and substrate mixture preincubate->initiate incubate Incubate at room temperature to allow phosphorylation initiate->incubate stop Stop reaction (e.g., add EDTA) incubate->stop detect Add detection reagent (e.g., ADP-Glo™) stop->detect read Read signal (e.g., luminescence) on a plate reader detect->read analyze Calculate % inhibition and determine IC50 read->analyze

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[18]

    • Prepare a stock solution of your imidazo[1,2-b]pyridazine inhibitor in 100% DMSO.

    • Serially dilute the inhibitor in kinase buffer to create a range of concentrations.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the wells of a microtiter plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Enzyme Addition:

    • Add purified recombinant TRK kinase (TRKA, TRKB, or TRKC) to each well (except the "no enzyme" control).

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

  • Reaction Initiation:

    • Prepare a reaction mixture containing the kinase substrate (e.g., a specific peptide) and ATP. The ATP concentration should be at or near the Km for the specific TRK isoform.[11]

    • Add the reaction mixture to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the enzyme kinetics.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent. For ADP-based assays like ADP-Glo™, this involves a reagent that converts the generated ADP to a detectable signal (luminescence).[20]

    • Incubate as required by the detection kit manufacturer.

  • Data Acquisition and Analysis:

    • Read the plate using a suitable plate reader (e.g., a luminometer).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 4: Understanding Resistance Mechanisms

On-Target vs. Off-Target Resistance

The development of resistance is a dynamic process.[7] Understanding the type of resistance is crucial for designing next-generation inhibitors.

G cluster_0 TRK Signaling cluster_1 On-Target Resistance cluster_2 Off-Target Resistance TRK TRK Fusion Protein Pathway Downstream Signaling (MAPK, PI3K/AKT) TRK->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation TRK_mut Mutated TRK Fusion Protein (e.g., G595R) TRK_mut->Pathway Inhibitor_on Imidazo[1,2-b]pyridazine TRK Inhibitor Inhibitor_on->TRK_mut Binding Blocked TRK_wt TRK Fusion Protein Inhibitor_off Imidazo[1,2-b]pyridazine TRK Inhibitor Inhibitor_off->TRK_wt Binding Effective Bypass Bypass Pathway Activated (e.g., BRAF V600E) Bypass->Pathway

Caption: Mechanisms of on-target vs. off-target resistance.

As illustrated, on-target resistance directly affects the drug's ability to bind to its target, TRK. In contrast, off-target resistance leaves the TRK-inhibitor interaction intact but renders it ineffective by activating parallel signaling pathways. Your novel imidazo[1,2-b]pyridazine inhibitors should be tested against cell lines engineered to express known on-target resistance mutations to evaluate their potential to overcome these common clinical challenges.

References

  • Kramer, J. A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH.
  • Bioprocess Online. (2019). 10 Tips For Western Blot Detection Of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (2021). How to resolve the problem with phosphorylated protein running western blotting?. Retrieved from [Link]

  • Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • MDPI. (n.d.). Drug Therapy for Melanoma: Current Updates and Future Prospects. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TRKC Kinase Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (2022). Detection of NTRK Fusions and TRK Expression and Performance of pan-TRK Immunohistochemistry in Routine Diagnostics: Results from a Nationwide Community-Based Cohort. Retrieved from [Link]

  • ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • ScienceDirect. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Retrieved from [Link]

  • Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagnostic testing approaches for the identification of patients with TRK fusion cancer prior to enrollment in clinical trials investigating larotrectinib | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). NTRK insights: best practices for pathologists. Retrieved from [Link]

  • ResearchGate. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Establishment of cell lines resistant to NTRK‐TKIs (larotrectinib, KM12‐LR; entrectinib, KM12‐ER; selitrectinib, KM12‐SR). Retrieved from [Link]

  • TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ten things you should know about protein kinases: IUPHAR Review 14. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Science Foundation. (2023). Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger. Retrieved from [Link]

  • National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • bioRxiv. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Reactions for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

From the desk of the Senior Application Scientist Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development prof...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development professionals working with the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine scaffold. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with nitrogen-rich heteroaromatic systems like imidazo[1,2-b]pyridazine is highly dependent on finely-tuned reaction conditions.[1]

This document provides in-depth troubleshooting advice and systematic optimization strategies to help you overcome common challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

This is the most common issue and can stem from several factors related to the catalytic cycle. The imidazo[1,2-b]pyridazine core contains two nitrogen atoms that can act as potential ligands, leading to catalyst inhibition or deactivation.[2][3]

  • Cause 1: Inefficient Oxidative Addition. The first step, oxidative addition of the aryl bromide to the Pd(0) center, is often rate-limiting.[4] For an electron-rich heterocycle, this step can be sluggish.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate oxidative addition and stabilize the active Pd(0) species.[5] Move beyond basic PPh₃ and screen ligands like SPhos, XPhos, or RuPhos. Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) ensures efficient generation of the active LPd(0) catalyst.[6]

  • Cause 2: Catalyst Inhibition/Deactivation. The nitrogen atoms on your substrate can coordinate to the palladium center, forming off-cycle, catalytically inactive complexes. This is a well-documented issue for nitrogen-rich heterocycles.[2][7]

    • Solution: The steric bulk of ligands like XPhos or SPhos is crucial here. The bulky framework creates a "ligand sphere" around the palladium that physically hinders the approach of the imidazopyridazine nitrogens, allowing the desired catalytic cycle to proceed.

  • Cause 3: Ineffective Base. The base plays a critical role in the transmetalation step, forming the boronate species [R-B(OH)₃]⁻ which is more nucleophilic than the neutral boronic acid.[8]

    • Solution: While aqueous K₂CO₃ or Na₂CO₃ are common starting points, they may not be optimal.[9] For challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ is often more effective.[6][7] It can accelerate transmetalation and is also useful if your boronic acid is prone to decomposition.

  • Cause 4: Poor Reagent Quality.

    • Solution:

      • Palladium Catalyst: Ensure your catalyst/precatalyst has not degraded. Older bottles of Pd₂(dba)₃ can lose activity. Using air-stable precatalysts is recommended.[6]

      • Boronic Acid: Boronic acids can undergo protodeboronation or form anhydride trimers (boroxines) upon storage.[10] Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronic ester, such as a pinacol ester (Ar-Bpin).[10]

Q2: I'm observing significant side products. How can I identify and minimize them?

  • Side Product 1: Protodeboronation (Ar-B(OH)₂ → Ar-H). This is the hydrolysis of your boronic acid, which reduces the amount of nucleophile available for coupling and lowers your yield.

    • Cause: Often caused by excessive water, high temperatures, or an overly strong base for a sensitive boronic acid.

    • Solution:

      • Use a More Stable Boronate: Switch from the boronic acid to its corresponding pinacol ester (Ar-Bpin). Pinacol esters are significantly more stable to hydrolysis.[10]

      • Anhydrous Conditions: If protodeboronation is severe, switch to anhydrous conditions. Use a base like K₃PO₄ or Cs₂CO₃ in a dry solvent like dioxane or toluene.[6]

      • Minimize Water: When using aqueous bases, don't use excessive water. A solvent ratio of 10:1 organic to aqueous is a good starting point.[6]

  • Side Product 2: Dehalogenation (Ar-Br → Ar-H). You observe the formation of 2-phenylimidazo[1,2-b]pyridazine.

    • Cause: This occurs when the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of transmetalation. The hydride can come from alcoholic solvents or certain amine bases.[10]

    • Solution: Avoid alcoholic solvents (like ethanol or isopropanol) if dehalogenation is an issue. Use aprotic solvents like dioxane, THF, or DMF. Ensure your base is not a hydride source.

  • Side Product 3: Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar').

    • Cause: This is typically an oxygen-mediated process. If your reaction mixture is not properly degassed, trace oxygen can lead to the homocoupling of the boronic acid.[6]

    • Solution: Rigorously degas your reaction mixture. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.

Systematic Optimization Strategy

For a challenging substrate like 3-Bromo-2-phenylimidazo[1,2-b]pyridazine, a systematic approach to optimization is more efficient than random screening. We recommend a Design of Experiments (DoE) approach, but a simplified screening table is also highly effective.[11]

Initial Screening Table

Set up an array of reactions (e.g., in a 24-well plate) to screen key parameters. Monitor by LC-MS at set time points (e.g., 2h, 8h, 24h) to assess both conversion and side product formation.

ParameterCondition 1 (Standard)Condition 2 (Ligand)Condition 3 (Base)Condition 4 (Solvent)
Pd Source XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%) XPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Ligand (Included in precatalyst)(Included in precatalyst) (Included in precatalyst)(Included in precatalyst)
Base K₂CO₃ (2 M aq.)K₂CO₃ (2 M aq.)K₃PO₄ (powder, 3 eq.) K₂CO₃ (2 M aq.)
Solvent Dioxane / H₂O (10:1)Dioxane / H₂O (10:1)Dioxane (anhydrous) 2-MeTHF / H₂O (10:1)
Temperature 90 °C90 °C90 °C90 °C

This initial screen allows you to quickly identify the most influential parameter—be it the ligand, base, or solvent system—and focus further optimization efforts there.

Visualizing the Process

Suzuki Catalytic Cycle & Potential Pitfalls

The diagram below illustrates the key steps of the Suzuki reaction and highlights the potential for catalyst inhibition by the nitrogen-rich substrate.

Suzuki_Cycle pd0 LPd(0) (Active Catalyst) add Oxidative Addition pd0->add + Ar-Br pd2 L₂Pd(II)(Ar)(Br) add->pd2 trans Transmetalation pd2->trans + Ar'-B(OH)₂ + Base inhibition Catalyst Inhibition (Coordination by N atoms) pd2->inhibition Off-cycle Inactive Complex pd2_biaryl L₂Pd(II)(Ar)(Ar') trans->pd2_biaryl reduct Reductive Elimination pd2_biaryl->reduct pd2_biaryl->inhibition reduct->pd0  Regeneration product Ar-Ar' (Product) reduct->product

Caption: Suzuki catalytic cycle with potential inhibition pathway.

Systematic Optimization Workflow

This flowchart provides a logical path for troubleshooting and optimizing your reaction.

Optimization_Workflow decision decision proc proc out out start Start: Initial Reaction Setup (e.g., XPhos Pd G3, K₂CO₃, Dioxane/H₂O, 90°C) check_conv Monitor by LC-MS after 4h start->check_conv low_conv Conversion < 20%? check_conv->low_conv side_prod Significant Side Products? low_conv->side_prod No screen_ligands Screen Ligands: SPhos, RuPhos, etc. low_conv->screen_ligands Yes troubleshoot_side Address Side Products: - Anhydrous conditions - Use Boronic Ester (Bpin) - Rigorous Degassing side_prod->troubleshoot_side Yes optimize_temp Optimize Temperature & Concentration side_prod->optimize_temp No screen_bases Screen Bases: K₃PO₄, Cs₂CO₃ screen_ligands->screen_bases check_reagents Check Reagent Quality: Fresh Boronic Acid, Use Precatalyst screen_bases->check_reagents troubleshoot_side->optimize_temp success Reaction Optimized optimize_temp->success

Caption: Logical workflow for Suzuki reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the reaction.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Vial Sealing: Crimp seal the vial with a septum-containing cap.

  • Inert Atmosphere: Evacuate and backfill the vial with Argon or Nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) to the vial. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) separately.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Throughput Screening Setup

This method allows for the parallel screening of multiple conditions.

  • Stock Solutions: Prepare stock solutions of the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine, the boronic acid, and the palladium precatalyst in the primary solvent (e.g., 1,4-dioxane).

  • Plate Preparation: In an array of reaction vials within a 24-well plate, add the appropriate solid bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Reagent Dispensing: Using automated liquid handlers or manual pipettes, dispense the stock solutions of starting material and boronic acid into each well.

  • Catalyst/Ligand Addition: Dispense the catalyst/ligand stock solutions.

  • Solvent Addition: Add the appropriate solvent or solvent/water mixture to each well.

  • Sealing and Reaction: Seal the plate with a pierceable mat, place it on a shaker, and heat to the desired temperature.

  • Analysis: After the reaction time, quench a small aliquot from each well with a known internal standard and analyze by LC-MS to determine conversion and relative product formation.

Frequently Asked Questions (FAQs)

  • Q: My boronic acid is poorly soluble. What can I do?

    • A: Try a different solvent system. DMF or 2-MeTHF can sometimes improve solubility.[6] Increasing the temperature or the proportion of water (if using an aqueous system) may also help.

  • Q: Is it necessary to use expensive Buchwald-type ligands?

    • A: For this specific substrate, it is highly likely. Simpler ligands like PPh₃ are often ineffective for electron-rich, sterically demanding, or potentially coordinating heteroaryl halides.[5] The investment in an advanced ligand often saves significant time and resources by providing a successful outcome more quickly.

  • Q: Can I use microwave heating for this reaction?

    • A: Yes, microwave heating can significantly reduce reaction times, often from hours to minutes.[12] It is an excellent tool for rapid screening of conditions. However, direct translation of thermally heated conditions to a microwave requires optimization of time and temperature parameters.

  • Q: How do I know if my reaction is truly "degassed"?

    • A: The absence of boronic acid homocoupling is a good indicator. For robust degassing, sparging the solvent with an inert gas for 15-30 minutes is highly effective. Ensure all liquids, including any water used for the base solution, are degassed.[6]

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Vertex AI Search.
  • Mol, M. et al. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate.
  • Gorgani, L. et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI.
  • Biscoe, M. R. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Hfaiedh, M. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit.
  • Fernandes, S. S. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
  • Kudo, N. et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalysed Suzuki reaction in water using microwave heating. Catalysis Science & Technology.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Biscoe, M. R. et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar.
  • Vantourout, J. C. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

Welcome to the technical support center for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established literature and practical laboratory experience.

Introduction

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its synthesis, while conceptually straightforward, is often plagued by challenges related to regioselectivity, side product formation, and purification. This guide aims to provide a comprehensive resource to overcome these hurdles and achieve successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the imidazo[1,2-b]pyridazine ring is giving a very low yield or no product at all. What is the most common reason for this?

A1: The most critical factor in the successful synthesis of the imidazo[1,2-b]pyridazine ring via the common condensation of a 3-aminopyridazine with an α-haloketone is controlling the regioselectivity of the initial alkylation. The 3-aminopyridazine has two nucleophilic ring nitrogens. The nitrogen atom not adjacent to the amino group is often more nucleophilic, leading to alkylation at the wrong position and preventing the desired cyclization.[1] To circumvent this, it is highly recommended to use a 3-amino-6-halopyridazine as the starting material. The electron-withdrawing halogen at the 6-position deactivates the adjacent nitrogen, thus favoring alkylation at the nitrogen next to the amino group, which is the necessary step for the subsequent cyclization.[1]

Q2: I am observing a significant amount of a pyridazinone byproduct in my reaction. What causes this and how can I prevent it?

A2: The formation of a pyridazinone derivative is a common issue and arises from the hydrolysis of the 6-halo-substituent on the pyridazine ring. This is particularly problematic under basic conditions and at elevated temperatures, where the halogen can be displaced by a hydroxide ion. To minimize this side reaction, it is crucial to use anhydrous solvents and reagents. Additionally, performing the reaction at the lowest temperature that allows for a reasonable reaction rate can significantly reduce the extent of hydrolysis. If a base is necessary, consider using a non-nucleophilic, hindered base.

Q3: What is the best way to purify my 3,6-disubstituted imidazo[1,2-b]pyridazine product?

A3: Purification strategies can vary depending on the specific properties of your compound. However, a common and effective method is column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from starting materials and byproducts. In some favorable cases, particularly with iodine-catalyzed syntheses in ethanol, the product may precipitate from the reaction mixture in high purity, allowing for simple filtration as the primary purification step.[2] Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material.

Q4: Are there any specific safety precautions I should take when working with α-bromoketones?

A4: Yes, α-bromoketones are lachrymatory (tear-inducing) and are alkylating agents, meaning they can be harmful upon contact with skin and eyes, and if inhaled. It is essential to handle these reagents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more information on the reactivity and handling of α-halo ketones, you can refer to established resources on this class of compounds.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their potential causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low to No Product Formation 1. Incorrect Regioselectivity: Alkylation at the wrong nitrogen of the 3-aminopyridazine.[1]2. Inactive α-haloketone: The α-haloketone may have decomposed.3. Insufficient Reaction Temperature/Time: The reaction may be too slow under the current conditions.4. Inappropriate Base: The base may not be strong enough to facilitate the reaction or may be causing side reactions.1. Use a 6-halo-3-aminopyridazine: This is the most effective way to direct the alkylation to the correct nitrogen.[1]2. Check Starting Material Quality: Verify the purity of the α-haloketone by NMR or other analytical techniques before use. Store it under inert atmosphere and protected from light if necessary.3. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Consider using microwave irradiation to accelerate the reaction, as this has been shown to be effective in some cases.[3]4. Screen Bases: While a mild base like sodium bicarbonate is often recommended, other bases such as potassium carbonate or a non-nucleophilic organic base like triethylamine can be screened.[1]
Formation of Multiple Products/Isomers 1. Competing Alkylation Sites: As mentioned above, alkylation can occur at both ring nitrogens if the regioselectivity is not controlled.[1]2. Side Reactions of the α-haloketone: α-haloketones can undergo self-condensation or other side reactions under basic conditions.1. Control Regioselectivity: The use of a 6-halo-3-aminopyridazine is paramount.[1]2. Optimize Reagent Addition: Add the α-haloketone slowly to the reaction mixture containing the aminopyridazine and base to maintain a low concentration of the ketone and minimize its self-reaction.
Product is Contaminated with a Pyridazinone 1. Presence of Water: The 6-halo-substituent is susceptible to hydrolysis.1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly distilled solvents and dry glassware.2. Control Temperature: Run the reaction at the lowest effective temperature.3. Choice of Base: Use a non-nucleophilic base to avoid direct displacement of the halogen.
Difficulty in Purifying the Product 1. Similar Polarity of Product and Impurities: The desired product and side products may have very similar polarities, making chromatographic separation challenging.2. Product Instability on Silica Gel: Some N-heterocycles can be sensitive to the acidic nature of silica gel.1. Optimize Chromatography: Experiment with different solvent systems and consider using a different stationary phase, such as alumina. Reverse-phase chromatography can also be an option.2. Alternative Purification Methods: Attempt recrystallization from various solvents or solvent mixtures. If the product is a solid, trituration with a suitable solvent can sometimes remove impurities.3. Use Neutralized Silica Gel: If product degradation on silica gel is suspected, a slurry of the silica gel with a small amount of triethylamine in the eluent can be used to neutralize the acidic sites.

Key Experimental Protocols

Protocol 1: General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-halopyridazine (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Addition of Base: Add a mild base such as sodium bicarbonate (2.0-3.0 eq).

  • Addition of α-Bromoketone: Add the α-bromoketone (1.0-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. The chemical shifts and coupling constants of the protons on the imidazo[1,2-b]pyridazine core are characteristic and can be used to confirm the correct regioisomer has been formed.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the product and confirm its identity.[4]

Visualizations

Diagram 1: The Critical Challenge of Regioselectivity

This diagram illustrates the competing nucleophilic sites on the 3-aminopyridazine ring and how a 6-halo substituent directs the desired reaction pathway.

G cluster_0 Without 6-Halo Substituent cluster_1 With 6-Halo Substituent Aminopyridazine 3-Aminopyridazine N1_attack Undesired Alkylation (More Nucleophilic N) Aminopyridazine->N1_attack Major Pathway N2_attack Desired Alkylation (Less Nucleophilic N) Aminopyridazine->N2_attack Minor Pathway No_Cyclization No_Cyclization N1_attack->No_Cyclization No Cyclization Halo_Aminopyridazine 3-Amino-6-halopyridazine N1_deactivated Deactivated N (Reduced Nucleophilicity) Halo_Aminopyridazine->N1_deactivated Minor Pathway N2_favored Favored Alkylation Halo_Aminopyridazine->N2_favored Major Pathway Cyclization Cyclization N2_favored->Cyclization Leads to Imidazo[1,2-b]pyridazine Alpha_Haloketone α-Haloketone Alpha_Haloketone->Aminopyridazine Alpha_Haloketone->Halo_Aminopyridazine

Caption: Regioselectivity in Imidazo[1,2-b]pyridazine Synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to troubleshooting low-yield reactions.

G start Low or No Product Yield check_sm Check Starting Material Purity (3-amino-6-halopyridazine & α-haloketone) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->start regio_issue Suspect Regioselectivity Issue? check_conditions->regio_issue temp_time Optimize Temperature & Time (Consider Microwave) base_solvent Screen Different Bases & Solvents temp_time->base_solvent analyze_byproducts Analyze Byproducts (NMR, MS) base_solvent->analyze_byproducts regio_issue->temp_time No use_halo Ensure 6-Halo Substituent is Present on Aminopyridazine regio_issue->use_halo Yes end Improved Yield use_halo->end hydrolysis Pyridazinone Detected? analyze_byproducts->hydrolysis anhydrous Use Anhydrous Conditions hydrolysis->anhydrous Yes hydrolysis->end No anhydrous->end

Caption: Troubleshooting Workflow for Low Yield Reactions.

Best Practices and Key Considerations

  • Starting Material Synthesis and Purity: The quality of your starting materials is critical. 3-Amino-6-chloropyridazine can be synthesized from the commercially available 3,6-dichloropyridazine by reaction with ammonia.[5][6] Ensure that both the aminopyridazine and the α-haloketone are pure before starting the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the starting materials and products. Protic solvents like ethanol and isopropanol are commonly used.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if your substrates are sensitive to oxidation.

  • Scale-up Considerations: When scaling up the reaction, be mindful of heat transfer and mixing. The reaction may become more exothermic on a larger scale, requiring careful temperature control. Additionally, the efficiency of stirring can impact the reaction outcome.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI. [Link]

  • NMR analysis of a series of imidazobenzoxazines. PubMed. [Link]

Sources

Optimization

reducing nonspecific binding of imidazo[1,2-b]pyridazine amyloid imaging agents

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Nonspecific Binding (NSB) & Optimizing Signal-to-Noise Ratios Core Directive & Technical Overview Welcome to the Advanced S...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Nonspecific Binding (NSB) & Optimizing Signal-to-Noise Ratios

Core Directive & Technical Overview

Welcome to the Advanced Support Center for amyloid PET tracer development. You are likely working with the imidazo[1,2-b]pyridazine scaffold—a structural evolution of the imidazo[1,2-a]pyridine class (e.g., IMPY).

The Central Challenge: While imidazo[1,2-a]pyridines (like IMPY) show excellent affinity for A


 aggregates, they often suffer from high lipophilicity, leading to significant nonspecific binding (NSB) in white matter and slow washout kinetics.

The Solution Architecture: The imidazo[1,2-b]pyridazine scaffold introduces an additional nitrogen atom into the heterocyclic core (replacing a CH group).[1] This is an isosteric modification designed to lower


 (lipophilicity) without disrupting the pharmacophore required for amyloid binding.

Knowledge Base: Troubleshooting & Optimization

Ticket #001: High White Matter Retention in Autoradiography

User Report: "I am observing persistent signal in the corpus callosum and other white matter tracts in my AD brain sections, even after extensive washing."

Root Cause Analysis: High white matter retention is typically driven by lipophilic interaction with myelin rather than specific target binding. Although the imidazo[1,2-b]pyridazine core is less lipophilic than its predecessors, the side chains (e.g., dimethylamino, alkyl-thio groups) can re-introduce lipophilicity.

Diagnostic Protocol:

  • Calculate cLogP: Ensure your derivative's calculated

    
     is between 1.5 and 2.5 . Values > 3.0 correlate strongly with myelin binding.
    
  • The "Blockade" Test: Perform a competitive autoradiography with 10

    
    M of a structurally distinct amyloid binder (e.g., PIB or Thioflavin-T).
    
    • Result A: Signal disappears

      
       Specific binding (likely off-target protein, not myelin).
      
    • Result B: Signal remains

      
       True Nonspecific Binding (Lipid interaction).
      

Corrective Actions:

  • Structural Modification: If you are using a 6-halo derivative, switch to a 6-methylthio or 6-methoxy analogue. The 6-methylthio derivative (Compound 4) has demonstrated a superior balance of affinity (

    
     = 11.0 nM) and reduced lipophilicity compared to highly halogenated variants.
    
  • Buffer Adjustment: Increase the ethanol concentration in your wash buffer to 40-50% for 2 minutes post-incubation to facilitate clearance of lipophilic NSB.

Ticket #002: Loss of Affinity upon Fluorination

User Report: "I introduced a fluoroethyl group to create an F-18 tracer, but my


 dropped significantly (from 11 nM to >100 nM)."

Technical Insight: Structure-Activity Relationship (SAR) data indicates that the imidazo[1,2-b]pyridazine scaffold is sensitive to steric bulk at the 6-position. While the phenyl ring at the 2-position is essential for


-stacking with amyloid fibrils, the 6-position tolerates only small substituents.

SAR Rule Set:

  • Preferred: Methyl, Methylthio, Methoxy, Iodine (small/flat).

  • Avoid: Long fluoroalkyl chains (propyl/butyl) or bulky aromatics (pyridyl/thiophenyl replacements of the phenyl ring).

Recommended Workflow: Instead of a long fluoroalkyl chain, attempt direct fluorination on the phenyl ring or use a short fluoro-pegylated chain if steric tolerance allows.

Experimental Protocols

Protocol A: Competitive Binding Assay Validation

Objective: To distinguish specific


 from nonspecific trapping.

Reagents:

  • Ligand:

    
    I-labeled Imidazo[1,2-b]pyridazine derivative.[2]
    
  • Target: Synthetic A

    
     aggregates (pre-formed).
    
  • Competitor: Unlabeled IMPY or TZDM (0.1 nM to 10

    
    M).
    

Step-by-Step Methodology:

  • Aggregation: Incubate A

    
     peptide (pH 7.4, 37°C) for 3-4 days. Verify fibril formation via Thioflavin-T fluorescence.
    
  • Incubation: Mix 50 pM radioligand + A

    
     aggregates + Competitor in PBS. Total volume: 1 mL.
    
  • Equilibrium: Incubate for 3 hours at room temperature. (Note: Amyloid kinetics are slow; 1 hour is often insufficient).

  • Separation: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Critical Step: The PEI coating reduces tracer sticking to the glass filter itself (a common source of false NSB).

  • Wash: Rapidly wash (3 x 3 mL) with ice-cold PBS containing 0.1% Tween-20.

Protocol B: Lipophilicity (LogD) Determination

Objective: To predict blood-brain barrier (BBB) penetration and white matter clearance.

  • Phase System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure: Vortex tracer in equal volumes of phases for 2 minutes. Centrifuge to separate.

  • Measurement: Count radioactivity in aliquots of both phases.

  • Target Range:

    
     should be 1.0 – 3.0 .
    
    • 
      : Poor BBB penetration.
      
    • 
      : High nonspecific binding.
      

Data Visualization & Logic Maps

Figure 1: Structural Optimization Logic

Caption: Evolution from IMPY to Imidazo[1,2-b]pyridazine to reduce lipophilicity while maintaining affinity.

OptimizationLogic IMPY Scaffold: Imidazo[1,2-a]pyridine (IMPY) Problem Issue: High Lipophilicity (High White Matter Binding) IMPY->Problem Observed Defect Solution Strategy: Nitrogen Insertion (Isosteric Replacement) Problem->Solution Medicinal Chemistry NewScaffold Scaffold: Imidazo[1,2-b]pyridazine (Lower LogP) Solution->NewScaffold Synthesis Result Result: Improved Signal/Noise Retained Affinity (Ki ~11nM) NewScaffold->Result Validation

Figure 2: Troubleshooting High Background Signal

Caption: Decision tree for diagnosing the source of nonspecific binding in amyloid PET tracer development.

Troubleshooting Start Issue: High Background Signal CheckLogP Step 1: Check Lipophilicity (Is LogP > 3.0?) Start->CheckLogP HighLogP Yes: Lipid Binding CheckLogP->HighLogP Yes LowLogP No: Off-Target Protein? CheckLogP->LowLogP No Action1 Action: Add Hydrophilic Groups (e.g., N-insertion, PEG) HighLogP->Action1 Action2 Action: Run Blocking Study (with Thioflavin-T or PIB) LowLogP->Action2 Blockable Signal Blocked? (Yes) Action2->Blockable NotBlockable Signal Blocked? (No) Action2->NotBlockable ResultSpecific Cause: Specific Off-Target (e.g., Enzymes/Receptors) Blockable->ResultSpecific ResultNonspecific Cause: True Nonspecific (Membrane Intercalation) NotBlockable->ResultNonspecific

Comparative Data Summary

The following table summarizes key binding parameters for the imidazo[1,2-b]pyridazine class compared to standard references.

Compound IDScaffold TypeSubstituent (R)

(nM)
Binding Note
IMPY (Ref) Imidazo[1,2-a]pyridine-I10–15High affinity, moderate NSB
Compound 4 Imidazo[1,2-b]pyridazine -SMe 11.0 High affinity, reduced lipophilicity
Compound 5Imidazo[1,2-b]pyridazine-F-Ethyl> 100Loss of affinity due to bulk/polarity mismatch
Compound 16aImidazo[1,2-b]pyridazinePyridyl (Ring)> 1000Phenyl ring is essential for binding

Data derived from competitive binding assays against A


 aggregates [1].

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for

    
    -Amyloid Plaques . Journal of Medicinal Chemistry.
    [Link]
    
  • Binding of two potential imaging agents targeting amyloid plaques in postmortem brain tissues of patients with Alzheimer's disease . Brain Research. [Link][3]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain . Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Kinase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine kinase inhibitors. This guide provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine kinase inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome one of the most significant challenges in the development of this promising class of therapeutic agents: enhancing oral bioavailability. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] However, these compounds often exhibit poor aqueous solubility and are subject to other physiological barriers, which can severely limit their therapeutic potential when administered orally.

This document is structured to provide practical, actionable solutions based on established scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the bioavailability of imidazo[1,2-b]pyridazine kinase inhibitors.

Q1: What is oral bioavailability, and why is it a critical parameter for kinase inhibitors?

A1: Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial pharmacokinetic parameter because most kinase inhibitors are developed as oral medications for chronic use, particularly in oncology.[5] Poor bioavailability can lead to low drug exposure, high inter-patient variability, and a lack of therapeutic efficacy.[5] Enhancing bioavailability is essential for achieving consistent and effective target inhibition in the patient.

Q2: What are the primary factors that limit the oral bioavailability of imidazo[1,2-b]pyridazine kinase inhibitors?

A2: The primary limiting factors can be categorized into three main areas:

  • Poor Aqueous Solubility: This is the most common hurdle. Many kinase inhibitors, including those with the imidazo[1,2-b]pyridazine scaffold, are crystalline and have low solubility in gastrointestinal fluids.[6][7] This poor solubility directly limits the drug's dissolution rate, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the gut wall or liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.[8]

  • Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2) are present in the intestinal epithelium and can actively pump absorbed drug molecules back into the gut lumen, thereby limiting net absorption.[9]

Q3: What are the main strategic approaches to improve the bioavailability of a lead compound?

A3: There are two complementary strategies:

  • Medicinal Chemistry Modifications: This involves altering the chemical structure of the inhibitor to improve its physicochemical properties. For example, adding polar groups like morpholine can enhance aqueous solubility and metabolic stability.[1] Other modifications can be made to block sites of metabolism or reduce recognition by efflux transporters.[8][10]

  • Formulation Development: This approach focuses on the drug delivery system without changing the active pharmaceutical ingredient (API). Advanced formulation strategies can overcome solubility limitations and enhance absorption.[7][11] These include lipid-based formulations, amorphous solid dispersions, and nanoparticle engineering.[7][11]

Q4: How does the Biopharmaceutics Classification System (BCS) guide development for these inhibitors?

A4: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. Most kinase inhibitors fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability).[6]

  • For BCS Class II compounds, the primary goal is to improve the dissolution rate. Formulation strategies that increase the effective surface area or present the drug in a pre-dissolved state are most effective.

  • For BCS Class IV compounds, both solubility and permeability must be addressed, often requiring more complex solutions like lipid-based systems that can utilize lymphatic absorption pathways or the inclusion of permeation enhancers.[12]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter during preclinical development.

Problem: My lead imidazo[1,2-b]pyridazine compound shows excellent in vitro potency (nanomolar IC50), but in vivo pharmacokinetic (PK) studies in rodents show very low oral exposure (AUC).

This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo exposure points to poor bioavailability. The following workflow can help diagnose and solve the issue.

G cluster_solubility Solubility Issues cluster_metabolism Metabolism Issues cluster_permeability Permeability/Efflux Issues Start Low Oral Exposure (AUC) Observed Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism Permeability Assess Permeability & Efflux (Caco-2 Assay) Start->Permeability LowSol Is Solubility < 10 µg/mL? Solubility->LowSol HighClearance Is In Vitro Clearance High? Metabolism->HighClearance HighEfflux Is Efflux Ratio > 2? Permeability->HighEfflux LowSol->Metabolism No Formulate Action: Develop Enabling Formulations (Lipid-based, ASD, Nanoparticles) LowSol->Formulate Yes End Optimized Bioavailability Formulate->End HighClearance->Permeability No MedChem Action: Medicinal Chemistry (Block metabolic hotspots, add solubilizing groups) HighClearance->MedChem Yes MedChem->End EffluxInhibitor Action: Co-dose with Efflux Inhibitor or Redesign Molecule to Evade Transporters HighEfflux->EffluxInhibitor Yes EffluxInhibitor->End

Caption: Troubleshooting workflow for low oral bioavailability.

Q: My compound's solubility is extremely low. What formulation strategies should I prioritize?

A: For compounds with poor aqueous solubility (a common feature of this chemical class), several "enabling" formulation strategies can be employed.[7][13] The choice depends on the compound's specific properties, such as its melting point, logP, and dose requirement.

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract.[14]Maintains drug in a solubilized state, can enhance absorption via lymphatic pathways, avoids dissolution step.Can be complex to develop; potential for GI side effects with high surfactant levels.
Amorphous Solid Dispersions (ASDs) The crystalline drug is molecularly dispersed within a polymer matrix. This amorphous form has higher apparent solubility and faster dissolution than the stable crystalline form.Significant solubility enhancement is possible; established manufacturing techniques (spray drying, hot-melt extrusion).Physically unstable (risk of recrystallization); requires careful polymer selection.
Nanonization (Nanocrystals) The particle size of the drug is reduced to the sub-micron range, dramatically increasing the surface area available for dissolution as described by the Noyes-Whitney equation.[13]Applicable to many compounds; relatively straightforward manufacturing processes (milling, high-pressure homogenization).May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a soluble inclusion complex.[13]Forms a true solution, increasing solubility.Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.[13]

Expert Insight: For many imidazo[1,2-b]pyridazine inhibitors, which are often lipophilic, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent starting point.[14] They are particularly effective for BCS Class II compounds and can be prepared on a lab scale for initial in vivo screening.[14]

Q: My in vitro metabolism assays show high clearance in liver microsomes. What are my next steps?

A: High clearance in liver microsomes suggests that the compound is rapidly metabolized by cytochrome P450 enzymes, leading to a strong first-pass effect and low bioavailability.[8]

  • Step 1: Metabolite Identification: The first crucial step is to identify the "soft spots" on the molecule where metabolism occurs. This is typically done using mass spectrometry to analyze the products of the microsomal incubation.

  • Step 2: Structure-Activity Relationship (SAR) Modification: Once the metabolic hotspots are known, medicinal chemists can modify the structure to block these sites. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic site can slow the rate of enzymatic bond cleavage.

    • Introducing Electron-Withdrawing Groups: Placing groups like fluorine near a metabolic site can make it less susceptible to oxidative metabolism.

    • Steric Hindrance: Introducing bulky groups can physically block the enzyme's access to the metabolic site.

  • Step 3: Re-evaluate: The newly synthesized analogs must be re-tested for both metabolic stability and kinase inhibitory activity to ensure that the modifications have not negatively impacted potency.[8]

Q: My Caco-2 permeability assay shows a high efflux ratio (>2). How does this impact bioavailability and what can I do?

A: A high efflux ratio in a Caco-2 assay (a model of the intestinal barrier) indicates that your compound is a substrate for an efflux transporter, likely P-gp or BCRP.[9] This means that even after the drug is absorbed into an intestinal cell, it is actively pumped back into the gut lumen, reducing its net absorption.

  • Causality Check: To confirm that an efflux transporter is responsible for the low in vivo exposure, you can perform a PK study where the compound is co-dosed with a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant increase in AUC in the presence of the inhibitor confirms efflux as a major barrier.

  • Mitigation Strategies:

    • Formulation Approach: Some formulation excipients, such as certain surfactants used in SEDDS (e.g., Cremophor EL, Tween 80), can inhibit P-gp and BCRP, thereby increasing drug absorption.

    • Medicinal Chemistry Approach: The most robust long-term solution is to design molecules that are not substrates for these transporters. This often involves modifying the number of hydrogen bond donors, reducing polarity, or altering the overall shape of the molecule to reduce its affinity for the transporter binding site.[10]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation for Preclinical Screening

  • Objective: To prepare a small-scale ASD for initial in vivo PK studies to test the hypothesis that enhancing dissolution will improve bioavailability.

  • Materials: Imidazo[1,2-b]pyridazine inhibitor, a suitable polymer (e.g., PVP K30, HPMC-AS), a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the drug and the polymer.

  • Methodology:

    • Determine the drug-to-polymer ratio to be tested (e.g., 1:1, 1:3, 1:9 by weight).

    • Accurately weigh the inhibitor and the polymer and dissolve them in a minimal amount of the chosen solvent in a glass vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a controlled temperature (e.g., 40 °C) until a solid film or powder is formed.

    • Place the resulting solid in a vacuum oven overnight at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

    • Confirm the amorphous nature of the resulting solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • The resulting ASD powder can then be suspended in an appropriate vehicle for oral gavage in animals.

Self-Validation: The PXRD analysis is a critical self-validation step. A successful ASD will show a diffuse "halo" pattern, indicating the absence of crystallinity, whereas a failed preparation will show sharp peaks corresponding to the crystalline drug.

References

  • Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. (2011). PubMed.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Kinase Inhibitors: Innovative Delivery Strategies and Anticancer Potential. (n.d.). MDPI.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022). PubMed Central.
  • (PDF) Formulation strategies for poorly soluble drugs.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. (2015).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.).
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Semantic Scholar.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). PubMed.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). Semantic Scholar.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025).
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). Cardiff University.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2025).
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. (n.d.). PubMed.
  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024).
  • US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (n.d.).
  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (2017). Neuro-Oncology | Oxford Academic.
  • Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Overcoming Low Yields in Imidazo[1,2-b]pyridazine Cyclization

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, typically achieved through the condensation of a 3-aminopyrida...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, typically achieved through the condensation of a 3-aminopyridazine with an α-halocarbonyl compound, can be fraught with challenges, leading to frustratingly low yields. This guide provides an in-depth, troubleshooting framework designed for researchers and drug development professionals. Here, we move beyond simple protocols to explain the chemical causality behind common issues and offer field-proven solutions to optimize your cyclization reactions.

Section 1: Troubleshooting Guide

This section is formatted as a direct Q&A to address the most common and specific issues encountered during the synthesis.

Q1: My reaction has stalled. I'm seeing mostly unreacted 3-aminopyridazine and very little product. What's the primary suspect?

A1: The most probable cause is a failure of the initial N-alkylation step (the S­N2 reaction between the aminopyridazine and the α-halocarbonyl). This step is the foundation of the entire cyclization, and its inefficiency will halt the reaction before it truly begins.

Causality & Diagnosis:

  • Low Nucleophilicity of Starting Material: The 3-aminopyridazine must be sufficiently nucleophilic to attack the electrophilic carbon of the α-halocarbonyl. If your aminopyridazine possesses strong electron-withdrawing groups (EWGs), its nucleophilicity may be too low for the reaction to proceed under standard conditions.

  • Poor Reagent Quality: α-halocarbonyl compounds, especially α-bromoketones, can be unstable. Over time, they can decompose, releasing HBr and leading to a dark, tarry reaction mixture with little to no desired reactivity. Similarly, impurities in the 3-aminopyridazine starting material can interfere with the reaction.

  • Suboptimal Solvent Choice: The S­N2 reaction is highly sensitive to the solvent. Protic solvents (like ethanol or methanol) are commonly used and can facilitate the reaction by stabilizing the transition state, but they can also solvate the nucleophile, dampening its reactivity.

Troubleshooting Protocol:

  • Verify Reagent Integrity (Self-Validation):

    • α-Halocarbonyl: Check the age and storage conditions. If it's an old bottle or has been opened multiple times, consider purchasing a fresh batch or purifying the existing stock (e.g., by distillation or recrystallization) if feasible. A simple ¹H NMR can confirm its structure and purity.

    • 3-Aminopyridazine: Assess its purity by melting point or NMR. If it appears discolored, recrystallize it from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to remove impurities.

  • Optimize the Solvent System:

    • If you are using a protic solvent like ethanol and the reaction is sluggish, consider switching to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents are less likely to over-stabilize the nucleophile, potentially accelerating the S­N2 step.

  • Increase Reaction Temperature:

    • Gently increase the reaction temperature in 10-15 °C increments. A common starting point is refluxing in ethanol (~78 °C). If using a higher-boiling solvent like DMF, exercise caution and monitor for decomposition.

Q2: I'm getting a product, but the yield is poor, and I've isolated a significant amount of an isomeric byproduct. What is happening and how do I fix it?

A2: This is the most classic problem in imidazo[1,2-b]pyridazine synthesis and points directly to an issue of regioselectivity . The 3-aminopyridazine has two ring nitrogens (N1 and N2) that can act as nucleophiles. For the desired imidazo[1,2-b]pyridazine, the initial alkylation must occur at the N2 position. Your low yield of the correct product is due to competitive, and in some cases preferential, alkylation at the N1 position.[3]

Causality & Mechanism:

In an unsubstituted 3-aminopyridazine, the N1 nitrogen is often the more nucleophilic and sterically accessible site.[3] Alkylation at this "wrong" nitrogen leads to an intermediate that cannot undergo the subsequent intramolecular cyclization to form the desired 5,6-fused ring system.

Diagram: The Critical Role of Regioselectivity

Caption: Controlling the site of initial N-alkylation is paramount for high yields.

The Authoritative Solution: Strategic Use of Halogen Substituents

The most effective and widely adopted strategy to enforce the correct regioselectivity is to use a 3-amino-6-halopyridazine as your starting material.[3]

  • Mechanism of Action: Placing a halogen (typically Chlorine or Bromine) at the C6 position dramatically reduces the nucleophilicity of the adjacent N1 nitrogen through inductive electron withdrawal. This electronic "deactivation" makes the N2 nitrogen the more favorable site for alkylation, thus directing the reaction toward the desired product and significantly boosting yields.[3]

Troubleshooting Protocol:

  • Re-evaluate Your Starting Material: If you are not using a 6-halo-substituted 3-aminopyridazine, this is the single most impactful change you can make. Synthesize or procure the 6-chloro or 6-bromo analogue.

  • Fine-tuning Reaction Conditions:

    • Base Selection: A mild, non-nucleophilic base is often sufficient and prevents side reactions. Sodium bicarbonate (NaHCO₃) is a standard choice.[3] If the reaction is slow, a slightly stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be trialed, but monitor for potential side reactions with the α-halocarbonyl.

    • Temperature Control: For many substrates, refluxing in ethanol provides a good balance of reaction rate and stability. Overheating can lead to decomposition and the formation of tar. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period.

Q3: My reaction mixture turns dark/black, and purification is yielding a complex mixture of unidentifiable products. What's causing this decomposition?

A3: A dark, tarry reaction is a classic sign of decomposition, which can stem from several sources. The most likely culprits are the instability of your reagents under the reaction conditions or the use of an inappropriate base.

Causality & Diagnosis:

  • α-Halocarbonyl Instability: As mentioned, these reagents can degrade, especially when heated for prolonged periods or in the presence of a strong base.

  • Base-Induced Side Reactions: Strong nucleophilic bases (e.g., NaOH, KOtBu) can directly react with the α-halocarbonyl, leading to a host of side products such as Favorskii rearrangement products or simple hydrolysis, rather than the desired N-alkylation.

  • Substrate Decomposition: Highly activated or sensitive functional groups on either starting material may not be stable to prolonged heating.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • AVOID strong, nucleophilic bases.

    • USE mild inorganic bases like NaHCO₃ or K₂CO₃. These are generally sufficient to neutralize the HBr generated during the reaction without causing rampant side reactions.

  • Control the Temperature: Do not assume that hotter is always better. Begin at a moderate temperature (e.g., 60 °C) and only increase if the reaction is clean but slow. Monitor the reaction by TLC or LCMS to find the point where product formation is efficient but decomposition is minimal.

  • Check for Air/Moisture Sensitivity: While not always a primary concern, some substrates can be sensitive. If you have exhausted other options, try running the reaction under an inert atmosphere (N₂ or Argon).

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for this cyclization?

The reaction proceeds via a two-step sequence known as the Tschitschibabin (or Chichibabin) heteroaromatic synthesis.

  • N-Alkylation: The reaction begins with a standard S­N2 reaction where the N2 nitrogen of the 3-aminopyridazine ring attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an ammonium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, often acid- or base-catalyzed, to form the aromatic imidazole ring, yielding the final imidazo[1,2-b]pyridazine product.

Diagram: General Reaction Mechanism

Caption: The three key stages of the imidazo[1,2-b]pyridazine synthesis.

FAQ 2: How do I choose the best solvent?

There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, the following table provides a good starting point for your screening.

Table 1: Solvent Selection Guide

Solvent Type Boiling Point (°C) Dielectric Constant (ε) Rationale & Comments
Ethanol Protic 78 25 Workhorse Solvent. Good for dissolving starting materials, moderate boiling point for thermal reactions. Can sometimes slow S­N2 by solvating the nucleophile.
Isopropanol Protic 82 20 Similar to ethanol, sometimes offers better solubility for more nonpolar substrates.
Acetonitrile (MeCN) Polar Aprotic 82 37 Excellent for S­N2. Accelerates the initial alkylation step. May require higher temperatures for the cyclization/dehydration step.
DMF Polar Aprotic 153 37 High-Boiling Option. Useful for very unreactive substrates that require significant thermal energy. Use with caution, as it can be difficult to remove and may promote decomposition at high temperatures.

| Dioxane | Ethereal | 101 | 2.2 | A less polar option that can be useful if side reactions in highly polar solvents are an issue. |

FAQ 3: How can I improve the purification of my final product?

Purification can be challenging due to the polar nature of the imidazo[1,2-b]pyridazine core and the potential for closely-eluting byproducts.

  • Acid-Base Extraction: If your product is stable to pH changes, an acid-base workup can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The basic nitrogen on your product will be protonated, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.

  • Column Chromatography Tips:

    • Gradient Elution: Start with a nonpolar eluent system (e.g., 100% hexanes or DCM) and gradually increase the polarity by adding ethyl acetate, methanol, or acetone.

    • Base Additive: If you see significant tailing on the column, adding a small amount of triethylamine (~0.5-1%) to your eluent can help by deactivating acidic sites on the silica gel.

  • Recrystallization: If you can get your product to solidify, recrystallization is an excellent method for obtaining highly pure material. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.

Section 3: Reference Protocol

This protocol is a robust starting point for the cyclization using a 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), and absolute ethanol (to make a ~0.2 M solution).

  • Reagent Addition: Add 2-bromoacetophenone (1.0-1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 78-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

References

  • Cui, M., Tang, Z., & Zhang, Z. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 1(7), 506-515. Available from: [Link]

  • Guillou, S., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113849. Available from: [Link]

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

Sources

Troubleshooting

strategies to improve selectivity of imidazo[1,2-b]pyridazine kinase inhibitors

The following technical guide is structured as a Tier 3 Support Center for medicinal chemists and chemical biologists. It synthesizes high-level SAR (Structure-Activity Relationship) data into actionable troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Center for medicinal chemists and chemical biologists. It synthesizes high-level SAR (Structure-Activity Relationship) data into actionable troubleshooting logic.

Current Status: ● Operational Agent: Dr. A. Vance, Senior Application Scientist Topic: Selectivity Optimization & Troubleshooting for Kinase Inhibitors

📋 Ticket Overview: The Selectivity Paradox

User Query: "My imidazo[1,2-b]pyridazine series shows nanomolar potency against the primary target (e.g., p38, VEGFR2, or Pim-1) but suffers from poor selectivity scores (Gini coefficient < 0.4). How do I restrict the pharmacophore to avoid off-target hits like CDK2 or PDE4?"

Scientist’s Diagnostic: The imidazo[1,2-b]pyridazine core is a "privileged scaffold," which is a polite way of saying it is inherently promiscuous. It mimics the adenine ring of ATP effectively, binding to the hinge region of hundreds of kinases. To achieve selectivity, we must stop relying on the core scaffold for binding energy and instead use it merely as an anchor to project substituents into unique, non-conserved pockets (the "Gatekeeper" and "Allosteric" regions).

Below are the resolved troubleshooting tickets for the most common selectivity failures.

🛠️ Troubleshooting Guide (Q&A Format)

🎫 Ticket #001: Isoform Selectivity Failure (Pim-1 vs. Pim-2)

Issue: My inhibitor hits Pim-1 (IC50 = 5 nM) but also inhibits Pim-2 (IC50 = 12 nM). I need >100-fold selectivity.

Root Cause: You are likely designing a Type I inhibitor that relies too heavily on the hinge region (Glu121 in Pim-1). The ATP binding pockets of Pim-1 and Pim-2 are nearly identical.

Solution: Target the Atypical Helix αC Interaction. Unlike most kinases, Pim-1 inhibitors based on this scaffold can achieve selectivity by interacting with the N-terminal lobe helix αC rather than the classical hinge hydrogen bonds.

  • Action Step: Modify the C3-position .

  • Protocol: Introduce a bulky aromatic group at the C3 position. In validated studies, imidazo[1,2-b]pyridazines interacting with helix αC showed 100-fold selectivity for Pim-1 over Pim-2 because they do not act as classic ATP mimetics [1].

  • Verification: Run a thermal shift assay (DSF). If your compound stabilizes the kinase significantly more than a standard Type I control (like staurosporine) without competitive ATP displacement kinetics, you have engaged the non-conserved hydrophobic pocket.

🎫 Ticket #002: The "Pseudokinase" Strategy (Tyk2 Selectivity)

Issue: I am targeting Tyk2 but cannot spare JAK1/JAK2/JAK3. The homology in the active kinase domain (JH1) is too high.

Root Cause: Targeting the active catalytic domain (JH1) in the JAK family is a dead end for high selectivity.

Solution: Switch to the Pseudokinase (JH2) Domain. The imidazo[1,2-b]pyridazine scaffold is uniquely suited for allosteric inhibition of the JH2 domain, which regulates the active JH1 domain.

  • Action Step: Functionalize the C6-amino position with a 2-oxo-1,2-dihydropyridine motif.

  • Mechanism: This substitution pattern locks the compound into the JH2 pseudokinase pocket, stabilizing the auto-inhibitory conformation.

  • Data Validation: In reported datasets, this strategy yielded >10,000-fold selectivity for Tyk2 JH2 over the active JAK family domains [2].[1]

  • Check: Ensure you are running a functional cellular assay (e.g., IL-12 induced IFNγ production), as JH2 binders may not show inhibition in a standard biochemical kinase assay using the isolated JH1 domain.

🎫 Ticket #003: Metabolic Instability & "Soft Spots"

Issue: My selectivity profile is decent, but the compound is cleared rapidly (high intrinsic clearance in microsomes).

Root Cause: The imidazo[1,2-b]pyridazine ring is electron-deficient, but attached phenyl/heteroaryl rings often introduce "soft spots" for CYP450 oxidation.

Solution: The N-Oxide & Blocking Strategy. [2]

  • Action Step 1 (p38 MAP Kinase): Introduce a pyridine N-oxide at the C3 or C6 position. This not only improves solubility and permeability but often creates unique hydrogen bond interactions with the gatekeeper residues (e.g., Thr106 in p38α), improving both potency and metabolic stability [3].

  • Action Step 2: Block para-positions on aryl rings with Fluorine or Methyl groups to prevent hydroxylation.

📊 Comparative Data: Selectivity Vectors

The following table summarizes how specific substitution vectors on the imidazo[1,2-b]pyridazine core shift the selectivity profile.

PositionVector DirectionTarget Specificity ExampleKey Reference
Core (N-Bridge) Hinge Binder (Adenine mimic)General Kinase Affinity[1, 4]
C3-Position Gatekeeper / Solvent FrontPim-1 (Helix αC targeting)[1]
C6-Position Hydrophobic Pocket / AllostericVEGFR2 (Meta-phenoxy extension)[4]
C6-Amino Linker Pseudokinase DomainTyk2 (JH2 Allosteric pocket)[2]

🧬 Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the scaffold based on the specific "failure mode" of your current lead.

SAR_Logic Start Current Lead: Imidazo[1,2-b]pyridazine Problem_Promiscuous Issue: Hits Multiple Kinases (Type I) Start->Problem_Promiscuous Problem_Isoform Issue: Poor Isoform Selectivity (e.g., JAK1 vs Tyk2) Start->Problem_Isoform Problem_Metabolism Issue: Rapid Clearance / Low Solubility Start->Problem_Metabolism Strategy_Gatekeeper Strategy: Target Gatekeeper Residue (Modify C3) Problem_Promiscuous->Strategy_Gatekeeper Shift binding mode Strategy_Allosteric Strategy: Target Pseudokinase/Allosteric (Modify C6) Problem_Isoform->Strategy_Allosteric Avoid conserved Active Site Strategy_Polarity Strategy: Introduce N-Oxide / Pyridyl (Solubility + H-Bond) Problem_Metabolism->Strategy_Polarity Block metabolic soft spots Outcome_Pim Outcome: Pim-1 Selectivity (Helix αC interaction) Strategy_Gatekeeper->Outcome_Pim Outcome_Tyk2 Outcome: Tyk2 JH2 Selectivity (>10,000 fold) Strategy_Allosteric->Outcome_Tyk2 Outcome_p38 Outcome: p38 Potency & Stability Strategy_Polarity->Outcome_p38

Caption: Decision tree for structural modification based on specific assay failure modes.

🧪 Experimental Protocol: The "Selectivity Stress Test"

Do not rely on a single biochemical IC50. Use this validated workflow to confirm true selectivity.

Phase 1: The Gatekeeper Probe (Synthesis)

Objective: Synthesize a C3-functionalized derivative to test gatekeeper tolerance. Method: Groebke-Blackburn-Bienaymé Reaction (GBBR)[3]

  • Reagents: 3-aminopyridazine (1.0 eq), Benzaldehyde derivative (1.0 eq), Isocyanide (1.0 eq).

  • Catalyst: Scandium triflate (Sc(OTf)3) (5 mol%) or Montmorillonite K-10.

  • Solvent: Methanol/DCM (1:1).

  • Condition: Microwave irradiation at 100°C for 20 mins.

  • Why this works: GBBR is a multicomponent reaction that allows rapid library generation at the C3 position, which is critical for probing the "size" of the kinase gatekeeper pocket [5].

Phase 2: Kinetic Discrimination (Assay)

Objective: Distinguish between simple competitive inhibition and residence-time driven selectivity.

  • Setup: Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).

  • Procedure: Inject compound at 5 concentrations. Measure

    
     and 
    
    
    
    .
  • Success Metric: Look for a Residence Time (

    
    )  > 10 minutes on the target kinase and < 1 minute on off-targets. High residence time often correlates with the induced-fit conformational changes (like the DFG-out flip) that are unique to specific kinases, providing selectivity that thermodynamic IC50s miss.
    

📚 References

  • Pogacic, V., et al. (2007).[4] Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.[4] Cancer Research, 67(14), 6916–6924.[4] Link

  • Tokuyasu, T., et al. (2018). Identification of imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors.[1][3] Journal of Medicinal Chemistry, 61(14), 6121-6136. Link

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(4), 875-883. Link

  • Shimizu, H., et al. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 485-489. Link

  • Alvarez, R., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[3] ChemistrySelect, 6(34), 8985-9011.[3] Link

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Imidazo[1,2-b]pyridazine: A Comparative Guide to Privileged Kinase Inhibitor Scaffolds

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic systems, the imidazo[1,2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potent and selective agents has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and clinical success. This guide provides an in-depth, objective comparison of the imidazo[1,2-b]pyridazine scaffold against other prominent kinase inhibitor cores: pyrimidine , quinazoline , and pyrazole . Through the lens of experimental data and structure-activity relationships (SAR), we will dissect the nuances that make each scaffold attractive for specific therapeutic applications, offering a valuable resource for researchers, scientists, and drug development professionals.

The Rise of Imidazo[1,2-b]pyridazine: A Scaffold for Tackling Kinase Challenges

The imidazo[1,2-b]pyridazine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention, particularly following the success of the multi-targeted kinase inhibitor ponatinib .[1] This scaffold's unique electronic and steric properties offer a rigid framework that can be strategically decorated with substituents to achieve high-affinity interactions with the ATP-binding pocket of various kinases. Its compact nature allows for favorable physicochemical properties, often leading to improved oral bioavailability.[2]

Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Bruton's tyrosine kinase (BTK).[3][4] This versatility underscores its privileged status in medicinal chemistry.

A Head-to-Head Comparison: Imidazo[1,2-b]pyridazine vs. The Field

To appreciate the distinct advantages of the imidazo[1,2-b]pyridazine scaffold, it is essential to compare it with other well-established kinase inhibitor cores.

Imidazo[1,2-b]pyridazine vs. Pyrimidine

The pyrimidine scaffold is a cornerstone of kinase inhibitor design, featured in numerous FDA-approved drugs.[5] Its ability to form key hydrogen bonds with the kinase hinge region is a primary reason for its widespread use.

Key Distinctions & Experimental Insights:

  • Structural Rigidity: The fused ring system of imidazo[1,2-b]pyridazine offers greater rigidity compared to the single-ring pyrimidine. This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher affinity.

  • Vectorial Exit Points: The imidazo[1,2-b]pyridazine core presents distinct vectors for substituent placement, allowing for the exploration of different sub-pockets within the kinase active site. This can be leveraged to enhance selectivity.

  • Clinical Precedent: While pyrimidine-based inhibitors like imatinib have been revolutionary, the imidazo[1,2-b]pyridazine-containing ponatinib has demonstrated efficacy against resistant mutations, highlighting the potential of this scaffold to overcome clinical challenges.[6] A matching-adjusted indirect comparison suggested that frontline treatment with ponatinib may lead to better outcomes than imatinib-based regimens in Philadelphia chromosome-positive acute lymphoblastic leukemia.[6]

Imidazo[1,2-b]pyridazine vs. Quinazoline

The quinazoline scaffold is another highly successful core, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[7] Similar to pyrimidine, it excels at hinge-binding interactions.

Key Distinctions & Experimental Insights:

  • Binding Mode & SAR: While both scaffolds can engage the kinase hinge, the SAR of quinazoline derivatives is extensively documented, particularly for EGFR.[8] The N-1 and N-3 positions of the quinazoline ring are critical for forming hydrogen bonds with the hinge region.[8] The imidazo[1,2-b]pyridazine scaffold offers alternative hydrogen bonding patterns and steric profiles, which can be exploited to achieve different selectivity profiles.

  • Physicochemical Properties: The imidazo[1,2-b]pyridazine scaffold, being less lipophilic than some quinazoline derivatives, can offer advantages in terms of solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Imidazo[1,2-b]pyridazine vs. Pyrazole

The pyrazole ring is a versatile five-membered heterocycle that has been incorporated into a wide array of kinase inhibitors.[9][10] It can act as both a hydrogen bond donor and acceptor, contributing to its utility in drug design.

Key Distinctions & Experimental Insights:

  • Basicity and pKa: Pyrazole is significantly less basic than imidazole, which can influence its interactions and pharmacokinetic properties.[11]

  • Structural Flexibility: As a single ring, pyrazole offers more conformational flexibility compared to the rigid imidazo[1,2-b]pyridazine system. While this can be advantageous in some cases, the pre-organized conformation of the fused scaffold can be beneficial for binding affinity.

  • Target Space: Pyrazole-based inhibitors have shown success against a broad range of kinases, including CDKs and TGF-β receptor kinases.[12] The imidazo[1,2-b]pyridazine scaffold has also demonstrated broad applicability, and the choice between the two may depend on the specific sub-pockets of the target kinase that a researcher aims to exploit.

Quantitative Comparison of Kinase Inhibitor Scaffolds

The following tables provide a snapshot of the potency and selectivity of representative kinase inhibitors from each scaffold class. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in assay conditions.

Scaffold Inhibitor Example Primary Target(s) IC50 / Ki (nM) Selectivity Notes Reference
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL, VEGFR, FGFR, PDGFRABL (T315I): 2.0Multi-targeted, effective against resistance mutations.[13]
Compound 26 TAK155More potent than the known TAK1 inhibitor, takinib (IC50 = 187 nM).[6]
Compound 20a CLK1, CLK4, DYRK1A82, 44, 50Selective for DYRKs and CLKs.[3]
Pyrimidine ImatinibBCR-ABL, c-Kit, PDGFRABL: ~250First-generation BCR-ABL inhibitor.[14]
AZ13705339 (18 )PAK13Highly selective for PAK1.[15]
Unnamed CompoundCDK1/2/4/8/94.9, 2.8, 2.2, 1.0, 1.9Potent multi-CDK inhibitor.[16]
Quinazoline GefitinibEGFREGFR: 2-37Selective for EGFR.[17]
ErlotinibEGFREGFR: 2Selective for EGFR.[17]
Compound 44 CDK1/2/4/8/94.9, 2.8, 2.2, 1.0, 1.9Potent and orally active CDK inhibitor.[16]
Pyrazole RuxolitinibJAK1/2JAK1: 3.3, JAK2: 2.8Selective for JAK family kinases.[9]
Unnamed CompoundTβRIKi: 15Potent and selective TβRI inhibitor.[12]
Compound 22 CDK2/524, 23Preferential activity towards CDK2 and 5.[9]

Experimental Workflows for Kinase Inhibitor Characterization

To rigorously evaluate and compare kinase inhibitors, a standardized set of experiments is crucial. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[17][18]

Causality Behind Experimental Choices: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The two-step process allows for the termination of the kinase reaction and depletion of remaining ATP before measuring the generated ADP, leading to a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and a range of concentrations of the test compound in a suitable kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep Prepare Kinase, Substrate, and Inhibitor Dilutions mix Mix Kinase, Substrate, and Inhibitor in Plate prep->mix add_atp Add ATP to Initiate Reaction mix->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at Room Temperature add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate at Room Temperature add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate analyze Plot Data and Determine IC50 read_plate->analyze

Caption: ADP-Glo™ Kinase Assay Workflow.

Cellular Assay: Western Blotting for Phosphorylated Proteins

To assess the effect of a kinase inhibitor on its target in a cellular context, Western blotting is employed to measure the phosphorylation status of downstream substrates.[19][20]

Causality Behind Experimental Choices: This technique provides direct evidence of target engagement and functional inhibition within a complex biological system. The use of phospho-specific antibodies allows for the precise detection of changes in protein phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • Sample Preparation and Gel Electrophoresis: Mix the lysates with sample loading buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the relative change in protein phosphorylation.

G cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture Culture and Treat Cells with Inhibitor lysis Lyse Cells with Inhibitor-Containing Buffer cell_culture->lysis quantify Quantify Protein Concentration lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Phospho-Specific Antibody block->primary_ab secondary_ab Incubate with HRP-Conjugated Secondary primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Quantify Bands and Normalize to Loading Control detect->analyze

Caption: Western Blotting Workflow.

Signaling Pathway Context: The Role of Kinase Inhibitors

The diagram below illustrates a simplified signaling pathway and the points at which different classes of kinase inhibitors can intervene. Understanding this context is crucial for rational drug design and interpreting experimental results.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds and Activates DownstreamKinase1 Downstream Kinase 1 (e.g., MEK) RTK->DownstreamKinase1 Phosphorylates DownstreamKinase2 Downstream Kinase 2 (e.g., ERK) DownstreamKinase1->DownstreamKinase2 Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Imidazo_Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (e.g., Ponatinib) Imidazo_Inhibitor->RTK Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->RTK Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Imatinib) Pyrimidine_Inhibitor->RTK Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->DownstreamKinase1

Caption: Kinase Signaling Pathway Inhibition.

Conclusion: The Enduring Value of Scaffold Diversity

The imidazo[1,2-b]pyridazine scaffold has rightfully earned its place as a privileged structure in kinase inhibitor design. Its inherent rigidity, unique substitution patterns, and demonstrated clinical success make it a compelling starting point for novel drug discovery programs. However, the enduring value of other scaffolds like pyrimidine, quinazoline, and pyrazole should not be understated. Each possesses distinct characteristics that can be strategically exploited to address specific challenges in kinase targeting, such as achieving isoform selectivity or overcoming drug resistance.

Ultimately, the choice of scaffold is not a matter of universal superiority but rather a nuanced decision based on the specific kinase target, the desired selectivity profile, and the overall drug development goals. A deep understanding of the comparative strengths and weaknesses of these privileged scaffolds, grounded in robust experimental data, is paramount for the continued success of kinase-targeted therapies. This guide serves as a foundational resource to inform such critical decisions in the dynamic and impactful field of drug discovery.

References

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Comparative

A Comparative Guide to TRK Inhibitors for the G595R Mutation: Evaluating the Potential of the Novel 3-Bromo-2-phenylimidazo[1,2-b]pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals The development of Tropomyosin Receptor Kinase (TRK) inhibitors represents a landmark achievement in precision oncology, offering profound clinical benefits...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The development of Tropomyosin Receptor Kinase (TRK) inhibitors represents a landmark achievement in precision oncology, offering profound clinical benefits for patients with cancers driven by NTRK gene fusions. However, the efficacy of first-generation agents is often curtailed by the emergence of acquired resistance mutations within the TRK kinase domain. The G595R mutation, a substitution in the solvent front region, is a primary driver of this resistance. This guide provides a detailed comparative analysis of a novel inhibitor scaffold, 3-Bromo-2-phenylimidazo[1,2-b]pyridazine, alongside established first- and second-generation TRK inhibitors, with a specific focus on overcoming the challenge posed by the G595R mutation.

The G595R Mutation: A Steric Gatekeeper of Resistance

The therapeutic success of first-generation TRK inhibitors, such as larotrectinib and entrectinib, is predicated on their ability to fit snugly into the ATP-binding pocket of the TRK kinase. The G595R mutation, which substitutes a small, flexible glycine residue for a much bulkier, charged arginine, fundamentally alters the architecture of this pocket.[1][2] This steric hindrance prevents the effective binding of first-generation inhibitors, leading to reactivation of downstream oncogenic signaling and clinical relapse.[1][2][3] Consequently, the development of next-generation inhibitors with molecular structures capable of accommodating this altered topography is a critical imperative in oncology drug development.[4]

G595R_Resistance_Mechanism cluster_WT Wild-Type TRKA Kinase cluster_Mutant G595R Mutant TRKA Kinase WT_Pocket ATP Binding Pocket (Glycine 595) Larotrectinib_WT Larotrectinib Larotrectinib_WT->WT_Pocket Effective Binding (Inhibition) Mutant_Pocket Altered ATP Pocket (Bulky Arginine 595) Larotrectinib_Mutant Larotrectinib Larotrectinib_Mutant->Mutant_Pocket Steric Hindrance (Binding Failed)

Figure 1: Steric hindrance caused by the G595R mutation.

Comparative Efficacy: A Data-Driven Overview

The central measure of an inhibitor's effectiveness against a specific kinase mutant is its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the in vitro kinase inhibitory activities of key first-generation, second-generation, and a representative novel imidazo[1,2-b]pyridazine derivative against wild-type TRKA and the resistant G595R mutant.

Inhibitor ClassCompoundTRKA WT IC50 (nM)TRKA G595R IC50 (nM)Fold Change (Resistance)
First-Generation Larotrectinib5 - 11[5]6,940[4]>630x
Entrectinib~2[6]>1000>500x
Second-Generation Selitrectinib (LOXO-195)~12 - 10[5][7]~2-10x
Repotrectinib (TPX-0005)~12[4]~2x
Novel Scaffold Imidazo[1,2-b]pyridazine (Cmpd 15m) 0.08 [8]2.14 [8]~27x

This data clearly illustrates the dramatic loss of potency for first-generation inhibitors against the G595R mutant. In contrast, second-generation inhibitors like selitrectinib and repotrectinib, which feature compact macrocyclic structures, were specifically designed to overcome this steric clash and retain low nanomolar potency.[1][4][5]

Notably, recent research has unveiled a series of novel imidazo[1,2-b]pyridazine derivatives that demonstrate exceptional potency. The representative compound, 15m, not only shows sub-nanomolar inhibition of wild-type TRK but also maintains potent, low-nanomolar activity against the G595R mutant.[8] This suggests that this novel scaffold is highly effective at binding to the mutated kinase, representing a promising avenue for further development.

The TRK Signaling Cascade: The Target Pathway

NTRK fusions result in the ligand-independent, constitutive activation of TRK receptor tyrosine kinases.[4] This aberrant signaling perpetually drives downstream pathways crucial for cell growth and survival, primarily the Ras/MAPK and PI3K/AKT cascades.[9] Effective inhibition of the TRK kinase blocks the phosphorylation events that initiate these cascades, thereby halting the oncogenic drive.

TRK_Pathway cluster_pathways Downstream Signaling Cascades TRK Constitutively Active NTRK Fusion Protein RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: The TRK oncogenic signaling pathway.

Validating Inhibitor Potency: Essential Experimental Protocols

Rigorous, standardized assays are fundamental to comparing inhibitor efficacy. The data presented above is typically generated through the following core methodologies.

Protocol 1: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against wild-type and mutant TRK kinases.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified recombinant TRKA (wild-type or G595R mutant) enzyme, a suitable peptide substrate, and ATP.

  • Compound Plating: Create a serial dilution of the test inhibitor (e.g., 3-Bromo-2-phenylimidazo[1,2-b]pyridazine derivative) in a multi-well assay plate.

  • Enzyme Reaction: Add the TRK enzyme and peptide substrate to the wells and incubate briefly with the inhibitor.

  • Initiation: Start the phosphorylation reaction by adding a defined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. Common detection methods include ADP-Glo, which measures ADP production as a proxy for kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay A Prepare Reagents (Enzyme, Substrate, ATP) C Incubate Enzyme & Inhibitor A->C B Serially Dilute Test Inhibitor B->C D Initiate Reaction (Add ATP) C->D E Quantify Kinase Activity (e.g., ADP-Glo) D->E F Calculate IC50 E->F

Figure 3: Workflow for a typical in vitro kinase assay.

Protocol 2: Cell-Based Proliferation Assay

This assay evaluates an inhibitor's ability to suppress the growth of cancer cells whose survival is dependent on an NTRK fusion.

Objective: To determine the anti-proliferative activity (GI50 or cellular IC50) of an inhibitor in a biologically relevant context.

Methodology:

  • Cell Line Culture: Use an appropriate cell line, such as Ba/F3 cells, which are dependent on external cytokines for survival. Engineer these cells to express the target NTRK fusion (e.g., LMNA-NTRK1) with either the wild-type or G595R mutant kinase domain. This makes their proliferation dependent on TRK signaling.

  • Cell Seeding: Plate the engineered Ba/F3 cells at a low density in multi-well plates.

  • Compound Treatment: Add the test inhibitor at various concentrations to the wells.

  • Incubation: Culture the cells in a controlled environment (37°C, 5% CO2) for 72 hours.

  • Viability Assessment: Measure the number of viable cells using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell number.

  • Data Analysis: Normalize the results to untreated control cells and plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.[8]

Conclusion and Future Outlook

The clinical challenge of the TRK G595R mutation has been effectively met by the rational design of second-generation inhibitors. These agents, along with emerging novel scaffolds like the imidazo[1,2-b]pyridazines, demonstrate that potent inhibition of the resistant kinase is achievable.[10][11] The exceptional potency of compounds from the 3-Bromo-2-phenylimidazo[1,2-b]pyridazine series against both wild-type and G595R TRK positions this scaffold as a highly promising lead for further optimization.[8]

The continued evolution of resistance, including the emergence of xDFG and compound mutations, necessitates a robust pipeline of structurally diverse and potent inhibitors.[1] The exploration of novel chemical matter, exemplified by the imidazo[1,2-b]pyridazine core, will be paramount in staying ahead of tumor evolution and extending the long-term benefits of TRK-targeted therapies for patients with NTRK fusion-positive cancers.

References

  • Title: Zurletrectinib is a next-generation TRK inhibitor with strong intracranial activity against NTRK fusion-positive tumours with on-target resistance to first-generation agents. Source: ResearchGate (Preprint) URL: [Link]

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  • Title: Abstract C165: Zurletrectinib, a next-generation TRK inhibitor shows strong intracranial activity against NTRK fusion-positive tumors with on-target resistance to first-generation drugs. Source: AACR Journals URL: [Link]

  • Title: Emerging TRK Inhibitors Are Explored Across Cancer Settings. Source: Targeted Oncology URL: [Link]

  • Title: On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Source: AACR Journals URL: [Link]

  • Title: Repotrectinib. Source: Grokipedia URL: [Link]

  • Title: Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation. Source: Nature Communications URL: [Link]

  • Title: Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors. Source: JCO Precision Oncology URL: [Link]

  • Title: TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. Source: Cancers (Basel) URL: [Link]

  • Title: Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib. Source: Acta Pharmaceutica Sinica B URL: [Link]

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  • Title: Repotrectinib (TPX-0005) is a next generation ROS1/TRK/ALK inhibitor that potently inhibits ROS1/TRK/ALK solvent front mutations. Source: Cancer Discovery URL: [Link]

  • Title: Somatic NTRK1 G595R. Source: OncoKB™ URL: [Link]

  • Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Source: Frontiers in Oncology URL: [Link]

  • Title: Abstract 2643: Discovery and characterization of a selective TrkA inhibitor for the treatment of TrkA-driven cancers. Source: Cancer Research URL: [Link]

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  • Title: TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. Source: MDPI URL: [Link]

  • Title: Cancer Discovery Highlights Potent Effects of TP Therapeutics' Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations. Source: BioSpace URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Source: Expert Review of Clinical Pharmacology URL: [Link]

  • Title: Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Source: National Institutes of Health URL: [Link]

  • Title: Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: European Journal of Medicinal Chemistry URL: [Link]

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Validation

assessing the anti-leukemic activity of imidazo[1,2-b]pyridazines in patient samples

An In-Depth Guide to Assessing the Anti-Leukemic Activity of Imidazo[1,2-b]pyridazines in Patient-Derived Samples Authored by a Senior Application Scientist This guide provides a comprehensive framework for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Assessing the Anti-Leukemic Activity of Imidazo[1,2-b]pyridazines in Patient-Derived Samples

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-leukemic potential of imidazo[1,2-b]pyridazine derivatives using patient-derived leukemia samples. We will delve into the mechanistic rationale for investigating these compounds, provide detailed, validated protocols for their evaluation, and compare their potential efficacy against established anti-leukemic agents.

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising pharmacophore in oncology, with derivatives demonstrating potent inhibitory activity against various kinases implicated in cancer cell proliferation and survival. Notably, their mechanism of action often involves the targeting of key signaling pathways that are frequently dysregulated in leukemia, such as the PI3K/AKT/mTOR and MAPK pathways. This guide will equip you with the necessary tools to rigorously evaluate the therapeutic promise of these compounds in a clinically relevant setting.

Mechanistic Rationale: Why Imidazo[1,2-b]pyridazines in Leukemia?

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer properties. Their efficacy often stems from their ability to function as ATP-competitive inhibitors of protein kinases, which are crucial for cell signaling and growth. In the context of leukemia, several kinases are known to be aberrantly activated, driving malignant transformation and resistance to therapy.

The primary allure of imidazo[1,2-b]pyridazines lies in their potential to target multiple oncogenic kinases simultaneously. For instance, certain derivatives have shown potent inhibition of kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and spleen tyrosine kinase (Syk), all of which are validated targets in various leukemias.

Below is a diagram illustrating the central role of these kinases in leukemic cell signaling and the putative points of intervention for imidazo[1,2-b]pyridazine compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Imidazo[1,2-b]pyridazine Action RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) RTK->MAPK_pathway AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Syk Syk Syk->PI3K MAPK_pathway->Proliferation Aurora_Kinase Aurora Kinase Cell_Cycle Cell Cycle Progression Aurora_Kinase->Cell_Cycle Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->RTK Inhibition Inhibitor->Syk Inhibition Inhibitor->Aurora_Kinase Inhibition

Caption: Putative mechanism of action of imidazo[1,2-b]pyridazines in leukemic cells.

Experimental Workflow for Assessing Anti-Leukemic Activity

A robust and reproducible experimental workflow is paramount for accurately determining the anti-leukemic potential of novel compounds. The following diagram outlines a comprehensive strategy, from patient sample processing to data analysis.

Experimental_Workflow cluster_sample_prep Patient Sample Preparation cluster_treatment Compound Treatment cluster_assays Assessment of Anti-Leukemic Activity cluster_analysis Data Analysis and Interpretation Patient_Sample Peripheral Blood or Bone Marrow Aspirate MNC_Isolation Mononuclear Cell (MNC) Isolation (Ficoll-Paque) Patient_Sample->MNC_Isolation Cell_Culture Culture of Primary Leukemic Cells MNC_Isolation->Cell_Culture Compound_Treatment Treatment with Imidazo[1,2-b]pyridazine Derivatives & Control Drugs Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide Staining) Compound_Treatment->Cell_Cycle_Assay Western_Blot Western Blotting for Target Engagement Compound_Treatment->Western_Blot IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Comparison Comparison with Standard-of-Care Drugs Western_Blot->Comparison IC50_Determination->Comparison Statistical_Analysis->Comparison

Caption: A comprehensive experimental workflow for evaluating anti-leukemic compounds.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the key experiments outlined in the workflow.

Isolation of Mononuclear Cells (MNCs) from Patient Samples
  • Dilute the peripheral blood or bone marrow aspirate 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS media in a conical tube.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interphase undisturbed.

  • Carefully collect the mononuclear cell layer and transfer it to a new conical tube.

  • Wash the cells by adding PBS and centrifuging at 100-200 x g for 10-15 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Cell Viability Assay (MTT Assay)
  • Seed the isolated primary leukemic cells in a 96-well plate at a density of 1 x 10^5 cells/well in a final volume of 100 µL of culture medium.

  • Add varying concentrations of the imidazo[1,2-b]pyridazine derivatives and control drugs (e.g., doxorubicin, cytarabine) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Seed and treat the cells with the imidazo[1,2-b]pyridazine derivatives and controls as described for the viability assay.

  • After the incubation period, harvest the cells by centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Comparative Performance Data

The following table presents hypothetical but representative data comparing a novel imidazo[1,2-b]pyridazine derivative (Compound X) with a standard-of-care anti-leukemic agent in primary acute myeloid leukemia (AML) patient samples.

Parameter Compound X Doxorubicin (Standard of Care) Vehicle Control
IC50 (µM) in AML Patient Samples (n=3) 1.5 ± 0.30.5 ± 0.1N/A
Induction of Apoptosis at 24h (% of total cells) 45 ± 5%60 ± 7%5 ± 1%
Cell Cycle Arrest at 24h G2/M phase arrestG2/M phase arrestNormal distribution
Inhibition of p-AKT (Ser473) at 6h 70 ± 8%20 ± 5%0%
Inhibition of p-ERK1/2 (Thr202/Tyr204) at 6h 65 ± 6%15 ± 4%0%

Note: The data presented are for illustrative purposes and should be replaced with actual experimental results.

Concluding Remarks and Future Directions

This guide provides a robust framework for the preclinical assessment of imidazo[1,2-b]pyridazine derivatives as potential anti-leukemic agents. The provided protocols, when executed with precision, will yield reliable and reproducible data, enabling a thorough evaluation of these promising compounds.

Future investigations should focus on elucidating the precise molecular targets of active compounds through kinome profiling and validating their efficacy in in vivo models of leukemia. Furthermore, exploring synergistic combinations with existing therapies could unlock new avenues for the treatment of this challenging disease.

References

  • Boiani, M., & González, M. (2005). Imidazo[1,2-b]pyridazine: a versatile scaffold for the synthesis of new derivatives with biological activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Sirisha, N., et al. (2022). Imidazo[1,2-b]pyridazine: A Promising Scaffold for Anticancer Activity. ChemistrySelect. Available at: [Link]

  • Mason, J. M., et al. (2017). Functional characterization of FLT3 internal tandem duplication in knock-in mice. Blood. Available at: [Link]

  • Puissant, A., et al. (2014). SYK is a critical regulator of FLT3-ITD signaling in acute myeloid leukemia. Cancer Cell. Available at: [Link]

  • Shang, K., et al. (2023). The role of Aurora A in cancers and its therapeutic implications. Frontiers in Oncology. Available at: [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1] The deregulation of k...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1] The deregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility in generating potent inhibitors against a wide spectrum of kinases.[2][3] This is exemplified by the FDA-approved drug Ponatinib, a multi-targeted inhibitor built upon this core structure, which is effective against chronic myeloid leukemia (CML) by overcoming resistance mutations.[3]

However, the very nature of the conserved ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step but a critical determinant of a compound's therapeutic potential and safety profile. This guide provides an in-depth comparison of imidazo[1,2-b]pyridazine-based inhibitors, detailing their selectivity profiles and the experimental methodologies essential for their accurate assessment.

The Imidazo[1,2-b]pyridazine Scaffold: A Tale of Tunable Selectivity

The appeal of the imidazo[1,2-b]pyridazine core lies in its rigid, bicyclic structure, which serves as an excellent anchor within the ATP-binding pocket. Its synthetic tractability allows for substitution at multiple positions, enabling chemists to fine-tune potency and, crucially, selectivity.[4] This has led to the development of inhibitors targeting diverse kinase families, ranging from highly selective agents to rationally designed multi-targeted compounds.

The following table summarizes the selectivity profiles of several published imidazo[1,2-b]pyridazine-based inhibitors, showcasing the spectrum of selectivity that can be achieved with this scaffold.

Compound/SeriesPrimary Target(s)Key Off-Target(s) or Selectivity NotesProfiling Panel SizeReference
Ponatinib BCR-ABL1Multi-targeted: Also inhibits SRC, KIT, RET, TIE2, FLT3, VEGFR, PDGFR, FGFR, EPH.[3]Broad (unspecified)[3]
Compound 20a DYRK1A, CLK1, CLK4Potent dual DYRK/CLK activity with IC50 values of 50 nM, 82 nM, and 44 nM, respectively.[5]11 parasitic kinases[2][5]
K00135 PIM1Highly selective. Cross-reacted with only one other kinase (Cdc-like kinase 1) out of the panel tested. On average, 100-fold selective for PIM1 over PIM2.[6]>50 kinases[6]
Compound 34f FLT3 (Wild-type and mutants)Potent against FLT3-ITD (IC50 = 4 nM) and FLT3-D835Y (IC50 = 1 nM). Demonstrated significantly lower activity in FLT3-independent cell lines, suggesting high cellular selectivity.[7]Not specified[7]
Compound O-10 ALK (Wild-type and mutants)Potently inhibits ALK WT (IC50 = 2.6 nM), G1202R mutant (IC50 = 6.4 nM), and L1196M/G1202R double mutant (IC50 = 23 nM).[8]Not specified[8]
Compound 27f Mps1 (TTK)Extremely potent (Mps1 IC50 = 0.70 nM) and highly selective against a large panel of kinases.[9]192 kinases[9]
Compound 6 (Tyk2 Inhibitor) Tyk2 (JH2 pseudokinase domain)Allosteric inhibitor. Highly selective against other JAK family members (JAK1-3 IC50 > 2µM). The only significant off-target identified was HIPK4, with a 480-fold selectivity margin.[10]Not specified[10]
Compound 15m (TRK Inhibitor) TRKA (Wild-type and mutants)Potent against TRK WT (IC50 = 0.08 nM), G595R mutant (IC50 = 2.14 nM), and G667C mutant (IC50 = 0.68 nM).[11]Not specified[11]

Methodologies for Robust Cross-Reactivity Profiling

A compound's selectivity profile is only as reliable as the methods used to generate it. A multi-faceted approach is required to build a comprehensive and trustworthy dataset.

Key Experimental Techniques:
  • Large-Panel Kinase Screening (Kinome Scanning): This is the gold standard for assessing inhibitor selectivity. It involves testing the compound against a large, representative panel of purified kinases (often >400) at one or more concentrations. The data, typically reported as percent inhibition, provides a broad overview of a compound's activity across the kinome. This initial screen is crucial for identifying potential off-targets that warrant further investigation.[12]

  • Biochemical IC50/Kd Determination: For the primary target and any off-targets identified in the initial screen, full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or the binding affinity (Kd). This quantitative data is essential for comparing potencies and calculating selectivity ratios.[12]

  • Cellular Target Engagement Assays: Moving from a purified system to a cellular context is vital. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that the inhibitor binds to its intended target(s) in a live cell environment.

  • Phosphoproteomics: This powerful mass spectrometry-based technique provides an unbiased view of the inhibitor's functional impact on cellular signaling. By quantifying changes in thousands of phosphorylation sites upon inhibitor treatment, one can verify the inhibition of the intended pathway and simultaneously uncover unexpected effects on other pathways, revealing functional off-targets.[13]

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of kinases. In a competitive profiling experiment, a decrease in probe labeling for a specific kinase indicates that the inhibitor is binding to that target in a complex biological sample, such as a cell lysate.[14]

In-Depth Protocol: Large-Panel In Vitro Kinase Assay

The following protocol outlines a typical workflow for a large-panel biochemical kinase assay, a foundational experiment in cross-reactivity profiling. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Objective: To determine the inhibitory activity of an imidazo[1,2-b]pyridazine-based compound against a broad panel of human kinases.

Principle: This assay measures the ability of a kinase to phosphorylate a specific substrate. The inhibitor's potency is quantified by its ability to reduce this phosphorylation event. Here, we describe a common fluorescence-based format.

Step-by-Step Methodology:

  • Compound Preparation and Plating:

    • Action: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Causality: DMSO is a universal solvent for organic molecules. Serial dilutions are necessary to generate a dose-response curve. A high concentration screen (e.g., 1-10 µM) is often performed first to identify any activity, followed by a full curve for active "hits."

  • Kinase Reaction Setup:

    • Action: In a multi-well plate, add the kinase, a kinase-specific peptide substrate, and the assay buffer.

    • Causality: Each kinase has an optimal buffer condition (pH, salt concentration, required cofactors) for activity. Using a specific substrate ensures the measured activity is from the intended kinase.

  • Inhibitor Incubation:

    • Action: Add the diluted test compound (or DMSO for the vehicle control) to the wells containing the kinase mixture. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the phosphorylation reaction is initiated.

  • Initiation of Phosphorylation:

    • Action: Add a solution of ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each specific kinase.

    • Causality: Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high (less potent) IC50 value.

  • Reaction Quenching and Detection:

    • Action: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a developing reagent. This reagent detects the amount of either the phosphorylated product or the remaining ATP.

    • Causality: The detection method varies. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[15] Other methods use antibodies that specifically recognize the phosphorylated substrate. Quenching the reaction ensures the endpoint measurement is accurate.

  • Data Analysis:

    • Action: Read the plate on a luminometer or fluorometer. Convert the raw data to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Causality: Normalizing the data to controls is essential to account for background signal and inter-assay variability. The resulting percent inhibition values are plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing complex biological and experimental processes.

Kinome_Profiling_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_analysis Phase 3: Data Analysis Compound Test Compound (Imidazo[1,2-b]pyridazine) Dilution Serial Dilution in DMSO Compound->Dilution Plate Dispense to Assay Plate Dilution->Plate Preincubation Pre-incubate (Compound + Kinase) Plate->Preincubation Kinase_Mix Add Kinase Panel & Substrates Kinase_Mix->Preincubation ATP_Add Initiate with ATP (at Km concentration) Preincubation->ATP_Add Reaction Incubate (Phosphorylation) ATP_Add->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Readout Measure Signal (Luminescence/Fluorescence) Detection->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis Heatmap Generate Selectivity Profile (Kinome Map) Analysis->Heatmap Signaling_Pathway_Inhibition cluster_on_target On-Target Pathway (e.g., FLT3) cluster_off_target Off-Target Pathway (e.g., SRC) FLT3 FLT3-ITD (Primary Target) STAT5 STAT5 FLT3->STAT5 AKT PI3K/AKT FLT3->AKT RAS RAS/MAPK FLT3->RAS Proliferation Leukemic Cell Proliferation STAT5->Proliferation AKT->Proliferation RAS->Proliferation SRC SRC Kinase (Off-Target) FAK FAK SRC->FAK Adhesion Cell Adhesion & Migration FAK->Adhesion Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->FLT3 High Potency Inhibitor->SRC Lower Potency

Caption: On-target vs. off-target effects of a kinase inhibitor.

Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold is a proven and versatile platform for the development of potent kinase inhibitors. The collected data clearly demonstrates that its selectivity profile is not fixed but is highly tunable through synthetic modification, yielding compounds that range from exquisitely selective to rationally multi-targeted. This inherent flexibility underscores the absolute necessity of early, comprehensive, and multi-pronged cross-reactivity profiling.

As drug development moves towards more complex biological targets and personalized medicine, a deep understanding of a compound's full interaction landscape is paramount. For researchers working with imidazo[1,2-b]pyridazine-based inhibitors, this means moving beyond simple IC50 values for the primary target. It requires embracing large-scale kinome screening, cellular target validation, and functional proteomic approaches to build a holistic and predictive model of the inhibitor's biological activity. This rigorous, self-validating system of profiling is the key to unlocking the full therapeutic potential of this remarkable chemical scaffold while ensuring patient safety.

References

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]

  • PMC. (n.d.). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Retrieved from [Link]

  • PubMed. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Retrieved from [Link]

  • PubMed. (n.d.). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Retrieved from [Link]

  • AACR Journals. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • NIH. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • NIH. (n.d.). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Retrieved from [Link]

  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Retrieved from [Link]

  • Cardiff University ORCA. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • PubMed. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • Kinexus. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

Sources

Validation

The Strategic Importance of the 6-Position: A Comparative Analysis of Imidazo[1,2-b]pyridazine Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a well-...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic nature provides a well-defined framework for interaction with the ATP-binding pocket of various kinases, while offering multiple vectors for substitution to fine-tune potency, selectivity, and pharmacokinetic properties. Among these, the 6-position has proven to be a critical determinant of biological activity. This guide provides a comparative study of 6-substituted imidazo[1,2-b]pyridazines, offering insights into their structure-activity relationships (SAR) against a panel of therapeutically relevant kinases and detailing the experimental methodologies for their evaluation.

The 6-Position: A Gateway to Potency and Selectivity

The strategic modification of the 6-position of the imidazo[1,2-b]pyridazine core has been instrumental in the development of inhibitors targeting a range of kinases, including Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Bruton's Tyrosine Kinase (BTK), Tyrosine Kinase 2 (Tyk2), Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs), and CDC-like Kinases (CLKs). The nature of the substituent at this position profoundly influences the compound's interaction with the solvent-exposed region of the kinase active site, impacting both potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Recent studies have illuminated key SAR trends for 6-substituted imidazo[1,2-b]pyridazines:

  • TAK1 Inhibition: The introduction of morpholine or piperazine moieties at the 6-position has been shown to yield potent TAK1 inhibitors with nanomolar efficacy.[1][3] This suggests that cyclic amines at this position can engage in favorable interactions within the TAK1 active site.

  • Tyk2 Inhibition: For a series of Tyk2 inhibitors, modification of a 6-anilino group was a critical strategy to enhance metabolic stability and maintain high potency. This highlights the importance of the 6-substituent in dictating the pharmacokinetic profile of these inhibitors.[4]

  • DYRK/CLK Inhibition: 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent inhibitory activity against DYRKs and CLKs, with IC50 values in the nanomolar range.[5] This dual substitution pattern allows for the optimization of interactions in different regions of the kinase active site.

Comparative Kinase Potency

The following table summarizes the in vitro potency of representative 6-substituted imidazo[1,2-b]pyridazine derivatives against a panel of kinases. This data, compiled from various studies, illustrates the impact of substitution at the 6-position on kinase inhibition.

Compound ID6-SubstituentTarget KinaseIC50 (nM)
Compound A MorpholineTAK155[3]
Compound B PiperazineTAK1(data not specified, potent)[3]
Compound C (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)aminoTyk2 (JH2)(Ki in the range of 0.015 to 0.035)[4]
Compound 20a Aryl group (specific structure not detailed in abstract)DYRK1A50[5]
Compound 20a Aryl group (specific structure not detailed in abstract)CLK182[5]
Compound 20a Aryl group (specific structure not detailed in abstract)CLK444[5]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Experimental Methodologies

To ensure the reliability and reproducibility of kinase inhibition data, robust and well-validated experimental protocols are essential. Below are detailed methodologies for a representative synthesis of a 6-substituted imidazo[1,2-b]pyridazine and a common in vitro kinase assay.

Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 6-aryl or 6-heteroaryl substituted imidazo[1,2-b]pyridazines.[1][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically at the 6-position of the imidazo[1,2-b]pyridazine core) and a boronic acid or ester.

Protocol:

  • Reaction Setup: To a reaction vessel, add 6-chloro-imidazo[1,2-b]pyridazine (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted imidazo[1,2-b]pyridazine.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 6-Chloro-imidazo[1,2-b]pyridazine Reaction_Center + Reactant1->Reaction_Center Reactant2 Aryl/Heteroaryl Boronic Acid Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Product 6-Substituted Imidazo[1,2-b]pyridazine Base Base (e.g., Na2CO3) Solvent Solvent Heat Heat Reaction_Center->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling for synthesis.

In Vitro Kinase Potency Assessment: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7][8] It is a widely used method for inhibitor screening and potency determination due to its high sensitivity and compatibility with high-throughput formats.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9]

Protocol:

  • Kinase Reaction:

    • In a multiwell plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (6-substituted imidazo[1,2-b]pyridazine) at various concentrations.

    • Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase_Reaction Kinase + Substrate + ATP + Inhibitor ADP_Production ADP + Phosphorylated Substrate Kinase_Reaction->ADP_Production Add_ADPGlo Add ADP-Glo™ Reagent ADP_Production->Add_ADPGlo ATP_Depleted Remaining ATP Depleted Add_ADPGlo->ATP_Depleted Add_Detection_Reagent Add Kinase Detection Reagent ATP_Depleted->Add_Detection_Reagent ADP_to_ATP ADP -> ATP Luminescence Luciferase/Luciferin -> Light ADP_to_ATP->Luminescence Measurement Measurement Luminescence->Measurement Measure Luminescence Add_Detection_reagent Add_Detection_reagent Add_Detection_reagent->ADP_to_ATP

Caption: ADP-Glo™ Kinase Assay Workflow.

Conclusion

The 6-position of the imidazo[1,2-b]pyridazine scaffold is a key handle for modulating kinase inhibitory activity and selectivity. As demonstrated by the comparative data, strategic modifications at this position can lead to potent inhibitors of various kinases. The combination of insightful SAR studies, robust synthetic methodologies like the Suzuki-Miyaura coupling, and reliable in vitro assays such as the ADP-Glo™ assay, provides a powerful platform for the discovery and development of novel kinase inhibitors based on this versatile scaffold. Further exploration of diverse substituents at the 6-position holds significant promise for the generation of next-generation therapeutics targeting kinase-driven diseases.

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178–192. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(17), 7899-7916. [Link]

  • Bendjeddou, M., et al. (2017). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry, 138, 1136-1146. [Link]

  • Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 270, 116292. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(36), 8985-9011. [Link]

  • Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University ORCA, [Link]

  • Reyes-Melo, C. I., et al. (2022). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 27(19), 6285. [Link]

  • Lee, S., & Kim, J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55771. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

  • Kazmierczak, M., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 25(21), 5219. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo™ Kinase Assay. In Kinase Screening and Profiling. Humana Press. [Link]

Sources

Safety & Regulatory Compliance

Safety

Field Guide: Safe Handling &amp; Logistics for 3-Bromo-2-phenylimidazo[1,2-b]pyridazine

CAS: 18087-73-5 | Formula: C₁₂H₈BrN₃ | Role: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold Executive Summary: The "Why" Behind the Protocol As a Senior Application Scientist, I emphasize that safety with 3-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18087-73-5 | Formula: C₁₂H₈BrN₃ | Role: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Executive Summary: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety with 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is not just about compliance; it is about data integrity and contamination control . This compound is a halogenated heterocyclic scaffold, frequently used as an intermediate in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings (e.g., in the synthesis of Ponatinib analogs).

While its acute toxicity is categorized as "Harmful" rather than "Fatal," the presence of the imidazo[1,2-b]pyridazine core suggests potential biological activity (kinase inhibition). Therefore, the primary operational goal is containment . You must treat the dust as a bioactive agent that can cross-contaminate other assays and sensitize personnel over repeated exposures.

Rapid Risk Profile (H-Code Translation)

Do not rely solely on the codes. Understand the physical reality they represent.

Hazard CodeDescriptionOperational Translation
H302 Harmful if swallowedHygiene Barrier: The primary vector is hand-to-mouth transfer via contaminated gloves or surfaces.
H315 / H319 Causes skin/eye irritationDust Control: The powder is light and electrostatic. It will seek moisture (eyes, mucous membranes).
H335 May cause respiratory irritationAirflow: Open handling on a benchtop is prohibited. All manipulation must occur under negative pressure.
The PPE Matrix: Phase-Dependent Protection

A common error in laboratory safety is selecting PPE for the solute while ignoring the solvent. Your risk profile changes the moment this solid enters the solution phase.

A. Solid Phase (Weighing & Transfer)

Risk: Inhalation of particulates and electrostatic dispersion.

ComponentSpecificationScientific Rationale
Gloves Nitrile (Minimum 5 mil) Provides an adequate barrier against dry particulates. Latex is discouraged due to potential allergenicity confounding irritation symptoms.
Respiratory Fume Hood (Primary) Do not rely on masks alone. The velocity of the hood captures the dust. If hood access is impossible (unlikely), a fit-tested N95 is the absolute minimum backup.
Eyes Safety Glasses w/ Side Shields Prevents particulate entry from air turbulence.
Body Lab Coat (Buttoned) Creates a "sacrificial skin" layer to catch drifting dust.
B. Solution Phase (Synthesis & Purification)

Risk: Dermal permeation via the solvent vehicle. Scenario: Dissolving in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

Solvent SystemGlove RecommendationCritical Insight
DCM (Dichloromethane) Silver Shield® / Laminate Standard Nitrile fails in <5 minutes with DCM. If dexterity is required, wear Silver Shield under nitrile (double-gloving).
DMSO / DMF Double Nitrile or Butyl DMSO enhances skin permeability, potentially carrying the dissolved bromide into the bloodstream. Change outer gloves immediately upon splash.[1]
Operational Protocol: The "Clean-Dirty" Line

This protocol establishes a self-validating system where the "dirty" zone is physically contained.

Step 1: Engineering Control Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Heterocyclic powders are notoriously static-prone; "flying" powder is a major contamination source.

  • Waste Prep: Place a solid waste container inside the hood before starting. Never transport contaminated spatulas outside the hood.

Step 2: The Weighing Loop
  • Tare the vial/flask before opening the stock bottle.

  • Transfer using a disposable spatula or a dedicated stainless steel scoop.

  • Wipe Down: Immediately after closing the stock bottle, wipe the exterior with a Kimwipe dampened in methanol (or compatible solvent) to remove invisible dust residues. Dispose of the Kimwipe as hazardous waste.

Step 3: Solubilization & Reaction
  • Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Once dissolved, the hazard shifts to permeation . Ensure your glove choice matches the solvent (see Section 3B).

Step 4: Decontamination
  • Wipe the balance and surrounding area with a surfactant (soapy water) followed by an alcohol wipe.

  • Doffing Sequence: Remove outer gloves inside the hood -> Remove lab coat -> Wash hands with soap and water for 20 seconds.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the transition from solid to solution hazards.

SafeHandling Start Start: Stock Bottle Retrieval CheckState Phase Assessment Start->CheckState SolidPPE PPE: Nitrile (5mil) + Lab Coat Engineering: Fume Hood + Static Control CheckState->SolidPPE Solid Powder Weighing Action: Weighing/Transfer (Keep Spatula Inside Hood) SolidPPE->Weighing CleanContainer Action: Ext. Wipe of Stock Bottle Weighing->CleanContainer Waste Disposal: Halogenated Waste Stream (Do NOT mix with general organic) Weighing->Waste Disposables SolventCheck Select Solvent CleanContainer->SolventCheck Dissolve DCM_PPE PPE: Laminate/Silver Shield (Nitrile Permeation < 5 min) SolventCheck->DCM_PPE Chlorinated (DCM/CHCl3) DMSO_PPE PPE: Double Nitrile (Permeation Enhancer Risk) SolventCheck->DMSO_PPE Polar Aprotic (DMSO/DMF) Reaction Action: Synthesis/Coupling DCM_PPE->Reaction DMSO_PPE->Reaction Reaction->Waste

Caption: Workflow logic distinguishing between particulate containment (Solid) and permeation defense (Solution).

Emergency & Disposal Logistics
Spills (Solid)
  • Do not sweep. Sweeping generates dust.

  • Cover the spill with a wet paper towel (dampened with water) to suppress particulates.

  • Scoop the wet material into a wide-mouth waste jar.

  • Clean the surface with soap and water.[2][3]

Spills (Solution)
  • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

  • Use a spill pillow or vermiculite to absorb the liquid.

  • Place all absorbent materials into a sealed bag labeled "Hazardous Waste - Halogenated."

Waste Disposal[4][5]
  • Classification: Halogenated Organic Waste.

  • Segregation: strictly segregate from non-halogenated solvents (e.g., Acetone, Hexane) if your facility requires it. Halogenated waste incineration is significantly more expensive and requires different processing temperatures.

  • Labeling: Clearly mark the tag with "Contains Bromine/Halogens" to alert downstream waste handlers.

References
  • ChemicalBook. (2025).[3][6] 3-Bromoimidazo[1,2-b]pyridazine Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025). Generic Safety Data Sheet for Halogenated Pyridines. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-phenylimidazo[1,2-b]pyridazine
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